molecular formula C16H14N2O2 B10779546 RG13022

RG13022

Número de catálogo: B10779546
Peso molecular: 266.29 g/mol
Clave InChI: DBGZNJVTHYFQJI-ZSOIEALJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RG 13022 is a tyrosine kinase inhibitor that selectively inhibits epidermal growth factor receptor, epidermal factor-stimulated HER14 cell proliferation, and tumor growth in vivo. (NCI)

Propiedades

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZNJVTHYFQJI-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of RG13022: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of RG13022, a tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is curated for an audience with a strong background in molecular biology, pharmacology, and oncology research.

Executive Summary

This compound is a potent and selective inhibitor of the EGFR tyrosine kinase. By competitively binding to the ATP-binding site within the catalytic domain of EGFR, this compound effectively blocks the autophosphorylation of the receptor. This inhibition prevents the initiation of downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. The antiproliferative effects of this compound have been demonstrated in various cancer cell lines, and its anti-tumor activity has been evaluated in in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Line/SystemTargetIC50 ValueReference
EGFR AutophosphorylationCell-free (immunoprecipitates)EGFR4 µM[1][2]
EGFR AutophosphorylationHER 14 cellsEGFR5 µM[2]
EGFR AutophosphorylationHT-22 cellsEGFR1 µM[3]
Colony FormationHER 14 cells (EGF-stimulated)Cell Proliferation1 µM[2]
DNA SynthesisHER 14 cells (EGF-stimulated)Cell Proliferation3 µM[2]
Colony FormationMH-85 cells (EGF-stimulated)Cell Proliferation7 µM[2]
DNA SynthesisMH-85 cells (EGF-stimulated)Cell Proliferation1.5 µM[2]
DNA SynthesisHN5 cellsCell Proliferation11 µM[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeTreatment DoseRoute of AdministrationOutcomeReference
Nude MiceMH-85 tumor xenograft400 µ g/mouse/day Not SpecifiedSignificantly inhibited tumor growth; prolonged lifespan[2]
MF1 nu/nu MiceHN5 tumor xenograft20 mg/kgIntraperitonealNo significant influence on tumor growth[4]

Signaling Pathway Analysis

This compound exerts its therapeutic effect by disrupting the EGFR signaling cascade. The primary mechanism involves the inhibition of receptor autophosphorylation, which is the critical initial step for the recruitment and activation of downstream signaling proteins.

EGFR Signaling Pathway and Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

EGFR Autophosphorylation Assay (Cell-Free)

This protocol is based on the general methodology for assessing tyrphostin activity on immunoprecipitated EGFR.

Objective: To determine the IC50 of this compound for the inhibition of EGFR autophosphorylation in a cell-free system.

Materials:

  • A431 human epidermoid carcinoma cells (overexpress EGFR)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EGFR antibody for immunoprecipitation

  • Protein A/G-agarose beads

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MnCl2, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • This compound stock solution (in DMSO)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphoimager

Procedure:

  • Culture A431 cells to 80-90% confluency.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the supernatant with anti-EGFR antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G-agarose beads and incubate for an additional 1-2 hours.

  • Wash the immunoprecipitated EGFR-bead complexes three times with lysis buffer and once with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer.

  • Aliquot the bead suspension into separate reaction tubes.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes and pre-incubate for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP (final concentration ~10 µM).

  • Incubate for 10-15 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film or a phosphoimager screen.

  • Quantify the band corresponding to phosphorylated EGFR and calculate the IC50 value.

Autophosphorylation_Workflow A Lyse A431 Cells B Immunoprecipitate EGFR A->B C Incubate with this compound B->C D Add [γ-32P]ATP C->D E SDS-PAGE D->E F Autoradiography E->F G Quantify & Calculate IC50 F->G

EGFR Autophosphorylation Assay Workflow
Colony Formation Assay

This protocol is adapted from the methodology described for this compound with HER 14 and MH-85 cells.[2]

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • HER 14 or MH-85 cells

  • Complete culture medium (e.g., DMEM or α-MEM with 10% FCS)

  • Low-serum medium (e.g., DMEM with 0.5% PCS for HER 14, α-MEM with 0.2% PCS for MH-85)

  • Epidermal Growth Factor (EGF)

  • This compound stock solution (in DMSO)

  • 6-well or 10-cm tissue culture plates

  • Formaldehyde solution (4% in PBS)

  • Crystal Violet or Hematoxylin stain

Procedure:

  • Seed HER 14 cells (200 cells/10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) in complete medium.

  • Allow cells to attach overnight.

  • Replace the medium with low-serum medium containing 50 ng/mL EGF and varying concentrations of this compound (or DMSO as a vehicle control).

  • Culture the cells for 10 days, replacing the medium with fresh medium containing EGF and this compound every 3-4 days.

  • After 10 days, wash the cells with PBS.

  • Fix the colonies with 4% formaldehyde for 15 minutes at room temperature.

  • Stain the colonies with Crystal Violet or Hematoxylin.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as >50 cells) in each dish/well.

  • Calculate the percentage of colony formation relative to the vehicle control and determine the IC50 value.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This is a general protocol for measuring DNA synthesis, which can be applied to assess the effect of this compound.

Objective: To measure the rate of DNA synthesis in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., HER 14, MH-85, HN5)

  • Culture medium

  • This compound stock solution (in DMSO)

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA), ice-cold

  • Ethanol, ice-cold

  • Sodium hydroxide (NaOH) or scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Synchronize the cells by serum starvation for 24 hours (optional, but recommended).

  • Treat the cells with varying concentrations of this compound in the presence of a mitogen (e.g., 50 ng/mL EGF) for a specified period (e.g., 24 hours).

  • Add [³H]-Thymidine (e.g., 1 µCi/well) to each well and incubate for 4-6 hours.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes on ice.

  • Wash the precipitate with ice-cold ethanol to remove unincorporated [³H]-Thymidine.

  • Lyse the cells in NaOH or a scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Express the results as a percentage of the control and calculate the IC50 value.

In Vivo Nude Mouse Xenograft Study

This protocol is based on the study by McLeod et al. (1996) evaluating this compound in vivo.[4]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., MF1 nu/nu or BALB/c nude mice)

  • Human cancer cells (e.g., HN5 or MH-85)

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control intraperitoneally daily or according to the desired schedule.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth rates between the treated and control groups to assess the efficacy of this compound.

Xenograft_Workflow A Inject Cancer Cells into Mice B Allow Tumor Growth A->B C Randomize Mice B->C D Administer this compound/Vehicle C->D E Measure Tumor Volume D->E F Monitor Animal Health D->F G Euthanize and Excise Tumors E->G End of Study F->G H Analyze Data G->H

In Vivo Xenograft Study Workflow

Conclusion

This compound is a well-characterized EGFR tyrosine kinase inhibitor that demonstrates significant antiproliferative activity in vitro. Its mechanism of action is centered on the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the suppression of downstream signaling pathways essential for cancer cell growth and survival. While in vivo studies have yielded mixed results, potentially due to pharmacokinetic properties, the data collectively underscores the importance of EGFR as a therapeutic target and the potential of small molecule inhibitors like this compound in cancer therapy. Further research into optimized formulations and delivery methods may enhance the in vivo efficacy of this compound.

References

RG13022: An In-Depth Technical Guide to a Tyrphostin EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG13022, also known as Tyrphostin this compound, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[1] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, colony formation, and DNA synthesis in vitro. Furthermore, in vivo studies in nude mice have shown its potential to suppress tumor growth.[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers. Consequently, EGFR has emerged as a critical target for cancer therapy. EGFR inhibitors are a class of targeted therapies designed to block the activity of the EGFR tyrosine kinase, thereby inhibiting tumor growth and inducing apoptosis.[3] this compound belongs to the tyrphostin family of protein tyrosine kinase inhibitors and has been investigated for its potential as an anti-cancer agent.

Mechanism of Action

This compound functions as a competitive inhibitor of the EGFR tyrosine kinase. It targets the ATP-binding site of the intracellular kinase domain of EGFR. By occupying this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation of tyrosine residues on the receptor. This inhibition of autophosphorylation blocks the initiation of downstream intracellular signaling cascades that are critical for cell proliferation and survival.[1]

Signaling Pathway

The inhibition of EGFR autophosphorylation by this compound disrupts multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are central to the regulation of cell cycle progression, apoptosis, and angiogenesis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR pY pY EGFR->pY Autophosphorylation This compound This compound This compound->pY Inhibition ATP ATP ATP->pY Ras Ras pY->Ras PI3K PI3K pY->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various preclinical assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
AssayCell Line/SystemIC50 Value (µM)
EGFR AutophosphorylationImmunoprecipitated EGFR4
EGFR AutophosphorylationHER 14 Cells5
Colony FormationHER 14 Cells1
DNA SynthesisHER 14 Cells3
Colony FormationMH-85 Cells7
DNA SynthesisMH-85 Cells1.5
EGFR Kinase ActivityHT-22 Cells1

Data sourced from multiple preclinical studies.[1][4]

Table 2: In Vivo Efficacy of this compound
Tumor ModelAnimalTreatment DoseOutcome
MH-85 XenograftNude Mice400 µ g/mouse/day Significantly inhibited tumor growth and prolonged lifespan.

Data from in vivo studies in nude mice.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information from studies on this compound.

EGFR Autophosphorylation Assay (in Immunoprecipitates)

This assay measures the ability of a compound to inhibit the autophosphorylation of the EGFR in a cell-free system.

Workflow:

Autophosphorylation_Workflow A 1. Immunoprecipitate EGFR from cell lysates B 2. Incubate with this compound and [γ-32P]ATP A->B C 3. SDS-PAGE and Autoradiography B->C D 4. Quantify Phosphorylation C->D

Caption: EGFR Autophosphorylation Assay Workflow.

Methodology:

  • Cell Lysis: Cells overexpressing EGFR (e.g., A431) are lysed in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: EGFR is immunoprecipitated from the cell lysates using an anti-EGFR antibody conjugated to protein A/G-agarose beads.

  • Kinase Reaction: The immunoprecipitated EGFR is incubated with various concentrations of this compound in a kinase reaction buffer containing [γ-32P]ATP and MnCl2.

  • SDS-PAGE and Autoradiography: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is dried and exposed to X-ray film to visualize the phosphorylated EGFR.

  • Quantification: The intensity of the bands corresponding to phosphorylated EGFR is quantified to determine the IC50 value of this compound.

Colony Formation Assay

This assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.

Workflow:

Colony_Formation_Workflow A 1. Seed cells at low density B 2. Treat with this compound A->B C 3. Incubate for 10-14 days B->C D 4. Fix, stain, and count colonies C->D

Caption: Colony Formation Assay Workflow.

Methodology:

  • Cell Seeding: HER 14 or MH-85 cells are seeded at a low density (e.g., 200-500 cells/well) in 6-well plates.[4]

  • Treatment: The cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: The colonies are fixed with methanol and stained with a solution such as crystal violet.

  • Colony Counting: The number of colonies (typically defined as clusters of >50 cells) in each well is counted to determine the effect of this compound on cell proliferation.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Workflow:

DNA_Synthesis_Workflow A 1. Plate cells and treat with this compound B 2. Pulse with [3H]-Thymidine A->B C 3. Harvest cells and isolate DNA B->C D 4. Measure radioactivity (Scintillation Counting) C->D

Caption: DNA Synthesis Assay Workflow.

Methodology:

  • Cell Culture and Treatment: Cells are cultured in 96-well plates and treated with different concentrations of this compound for a specified period.

  • Radiolabeling: [³H]-Thymidine is added to the cell culture medium, and the cells are incubated for a few hours to allow for its incorporation into the DNA of proliferating cells.

  • Cell Harvesting: The cells are harvested onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.

  • Scintillation Counting: The filter mat is dried, and a scintillant is added. The amount of [³H]-thymidine incorporated into the DNA is measured using a scintillation counter.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in an animal model.

Workflow:

Xenograft_Workflow A 1. Inject tumor cells subcutaneously into nude mice B 2. Allow tumors to establish A->B C 3. Administer this compound or vehicle control B->C D 4. Monitor tumor volume and animal well-being C->D

References

RG13022: An In-Depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG13022 is a tyrphostin-class small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/AKT pathways. This inhibition of EGFR signaling leads to the suppression of tumor cell proliferation and survival, particularly in cancers characterized by EGFR overexpression or dysregulation. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols for key assays.

Mechanism of Action

This compound exerts its biological effects by targeting the enzymatic activity of the epidermal growth factor receptor (EGFR), a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and the activation of its intrinsic tyrosine kinase domain. This leads to the autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor.

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are critical for relaying the growth-promoting signals from the cell surface to the nucleus, ultimately leading to cell proliferation and survival.

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues on the receptor. This blockade of autophosphorylation is the primary mechanism by which this compound inhibits EGFR signaling and its downstream effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_dimer EGFR Dimer EGF->EGFR_dimer Ligand Binding & Dimerization P P EGFR_dimer->P Autophosphorylation This compound This compound This compound->EGFR_dimer Inhibition ATP ATP ATP->EGFR_dimer Adaptor_Proteins Adaptor Proteins (e.g., Grb2, Shc) P->Adaptor_Proteins Recruitment Ras Ras Adaptor_Proteins->Ras PI3K PI3K Adaptor_Proteins->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayCell Line/SystemIC50 ValueReference
EGFR AutophosphorylationImmunoprecipitated EGFR4 µM[1]
EGFR Kinase ActivityHT-22 Neuronal Cells1 µM[2]
Colony FormationHER 14 Cells1 µM[1]
DNA SynthesisHER 14 Cells3 µM[1]
Colony FormationMH-85 Cells7 µM[1]
DNA SynthesisMH-85 Cells1.5 µM[1]
Cell ProliferationGastric Cancer Cell Lines (MKN45, N87)Dose-dependent[3]
Table 2: In Vivo Activity of this compound
Animal ModelTumor TypeDosingOutcomeReference
Nude MiceSquamous Cell CarcinomaNot specifiedSuppressed tumor growth, increased lifespan[2]
Nude MiceMH-85 Tumor400 µ g/mouse/day Significantly inhibited tumor growth, prolonged lifespan[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

EGFR Autophosphorylation Assay in Immunoprecipitates

This assay is designed to measure the ability of a compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.

Materials:

  • HER 14 cells (or other EGFR-overexpressing cell line)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EGFR antibody for immunoprecipitation (e.g., monoclonal antibody 108)

  • Protein A/G-agarose beads

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgCl2, 1 mM EGTA, 10 mM MnCl2)

  • [γ-32P]ATP

  • This compound (or other test compounds) dissolved in DMSO

  • SDS-PAGE gels and buffers

  • Autoradiography film or phosphorimager

Protocol:

  • Culture HER 14 cells to 80-90% confluency.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the supernatant with anti-EGFR antibody for 2 hours at 4°C with gentle rotation.

  • Add Protein A/G-agarose beads and incubate for an additional 1 hour.

  • Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer.

  • Add this compound at various concentrations (or DMSO as a vehicle control).

  • Initiate the kinase reaction by adding [γ-32P]ATP (e.g., 10 µCi) and incubate at 30°C for 10 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film or a phosphorimager screen.

  • Quantify the phosphorylation signal and calculate the IC50 value.

EGFR_Autophosphorylation_Workflow Cell_Culture 1. Culture HER 14 Cells Cell_Lysis 2. Lyse Cells Cell_Culture->Cell_Lysis Immunoprecipitation 3. Immunoprecipitate EGFR Cell_Lysis->Immunoprecipitation Kinase_Assay 4. Perform Kinase Assay (with this compound and [γ-32P]ATP) Immunoprecipitation->Kinase_Assay SDS_PAGE 5. SDS-PAGE Kinase_Assay->SDS_PAGE Autoradiography 6. Autoradiography & Quantification SDS_PAGE->Autoradiography IC50_Determination 7. Determine IC50 Autoradiography->IC50_Determination

Caption: Workflow for EGFR Autophosphorylation Assay.
Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • HER 14 or MH-85 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • EGF (for stimulated conditions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to attach overnight.

  • Replace the medium with a medium containing various concentrations of this compound. For stimulated conditions, add a final concentration of 50 ng/mL EGF. Include vehicle-treated and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

Materials:

  • HER 14 or MH-85 cells

  • 6-well plates

  • Complete culture medium

  • This compound

  • EGF (for stimulated conditions)

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low density of cells (e.g., 200-500 cells per well) into 6-well plates.

  • Allow cells to attach overnight.

  • Replace the medium with a medium containing various concentrations of this compound. For stimulated conditions, add a final concentration of 50 ng/mL EGF. Include vehicle-treated and untreated controls.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

  • When colonies are visible, aspirate the medium and wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as >50 cells) in each well.

  • Calculate the plating efficiency and the surviving fraction for each treatment group.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • MH-85 cells (or other tumor cell line)

  • Matrigel (optional, to aid tumor formation)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of MH-85 cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 400 µ g/mouse/day , intraperitoneally) or vehicle control to the respective groups for a defined period (e.g., 14 days).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Plot the tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.

InVivo_Workflow Tumor_Implantation 1. Implant MH-85 Cells in Nude Mice Tumor_Growth 2. Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Randomization 3. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 4. Administer this compound or Vehicle Randomization->Treatment Monitoring 5. Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Weight, etc.) Monitoring->Endpoint

Caption: Workflow for In Vivo Tumor Xenograft Study.

Conclusion

This compound is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated anti-proliferative and anti-tumor activity in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of EGFR autophosphorylation, has been clearly elucidated. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or other EGFR inhibitors. Further investigation into the pharmacokinetics and potential resistance mechanisms will be crucial for the future clinical development of this class of compounds.

References

RG13022: An In-depth Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG13022, a member of the tyrphostin family of compounds, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the kinase domain, this compound effectively blocks the autophosphorylation of EGFR, a critical step in the activation of downstream signaling cascades.[1] This inhibition subsequently disrupts key cellular processes mediated by these pathways, including proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on various cellular models.

Core Mechanism of Action

This compound is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Its primary mechanism involves the inhibition of the receptor's autophosphorylation, a pivotal event that occurs upon ligand binding and receptor dimerization.[2] This action prevents the recruitment and activation of downstream signaling proteins, thereby attenuating the cellular responses to EGFR stimulation.

Key Downstream Signaling Pathways

The inhibition of EGFR autophosphorylation by this compound directly impacts two major downstream signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. These pathways are central to regulating cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces signals from the cell surface to the nucleus, primarily regulating cell proliferation, differentiation, and survival.[5][6] Upon EGFR activation, adaptor proteins like Grb2 and SHC are recruited, leading to the activation of the small GTPase Ras.[5] Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as p44/42 MAPK).[5][6] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. By inhibiting EGFR, this compound prevents the initiation of this cascade, leading to a reduction in ERK phosphorylation and subsequent inhibition of cell proliferation.

MAPK_Pathway This compound This compound EGFR EGFR This compound->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: this compound Inhibition of the MAPK/ERK Signaling Pathway.
The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of EGFR signaling, primarily involved in promoting cell survival and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth, proliferation, and survival, and to inhibit apoptosis. This compound's inhibition of EGFR blocks the activation of PI3K, leading to decreased Akt phosphorylation and a subsequent reduction in cell survival signals.

PI3K_Akt_Pathway This compound This compound EGFR EGFR This compound->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival mTOR->Survival

Figure 2: this compound Inhibition of the PI3K/Akt Signaling Pathway.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various in vitro assays. The following tables summarize the reported IC50 values.

Assay Cell Line/System IC50 (µM) Reference
EGFR AutophosphorylationImmunoprecipitates (cell-free)4[2][7]
Cell Proliferation (Colony Formation)HER 141[2][7]
DNA SynthesisHER 143[2][7]
Cell Proliferation (Colony Formation)MH-857[7]
DNA SynthesisMH-851.5[7]
EGFR Kinase ActivityHT-221[1]

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

General Experimental Workflow

The general workflow for assessing the impact of this compound on EGFR signaling involves cell culture, treatment with the inhibitor, preparation of cell lysates, and subsequent analysis through various biochemical and cellular assays.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HER 14, MH-85) Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Cell_Assays Cell-Based Assays (Proliferation, DNA Synthesis) Treatment->Cell_Assays Western_Blot Western Blotting (p-EGFR, p-ERK, p-Akt) Cell_Lysis->Western_Blot Kinase_Assay EGFR Kinase Assay Cell_Lysis->Kinase_Assay Data_Analysis Data Analysis & IC50 Determination Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Cell_Assays->Data_Analysis

Figure 3: General Experimental Workflow for this compound Characterization.
EGFR Autophosphorylation Assay (Cell-Free)

This assay measures the ability of this compound to directly inhibit the autophosphorylation of the EGF receptor in a cell-free system.

Materials:

  • A431 cells (or other EGFR-overexpressing cell line)

  • EGF (Epidermal Growth factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-EGFR antibody for immunoprecipitation

  • Protein A/G-agarose beads

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 5 mM MnCl2, 1 mM DTT)

  • [γ-32P]ATP

  • This compound (in DMSO)

  • SDS-PAGE reagents and equipment

  • Autoradiography film or phosphoimager

Protocol:

  • Culture A431 cells and stimulate with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

  • Immunoprecipitate EGFR from the cell lysate using an anti-EGFR antibody and Protein A/G-agarose beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Resuspend the beads in kinase assay buffer.

  • Add increasing concentrations of this compound (or DMSO as a vehicle control) to the immunoprecipitates and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-32P]ATP (e.g., 10 µCi) and unlabeled ATP (e.g., 10 µM).

  • Incubate for 10-15 minutes at 30°C.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Dry the gel and expose it to autoradiography film or a phosphoimager to visualize the phosphorylated EGFR band.

  • Quantify the band intensity to determine the IC50 of this compound.

Western Blotting for Phosphorylated Downstream Targets (p-ERK, p-Akt)

This protocol is for detecting the phosphorylation status of key downstream signaling proteins in response to this compound treatment.

Materials:

  • Cancer cell lines (e.g., HER 14, MH-85)

  • Complete culture medium

  • Serum-free medium

  • EGF

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE reagents and equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK).

Cell Proliferation (Colony Formation) Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Low-serum medium

  • EGF

  • This compound

  • Multi-well plates or petri dishes

  • Formaldehyde

  • Staining solution (e.g., crystal violet or hematoxylin)

Protocol:

  • Seed a low number of cells (e.g., 200-500 cells/well) in multi-well plates.

  • Allow the cells to attach overnight.

  • Replace the medium with low-serum medium containing EGF and increasing concentrations of this compound.

  • Culture the cells for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

  • After the incubation period, wash the cells with PBS.

  • Fix the colonies with 4% formaldehyde for 15 minutes.

  • Stain the colonies with crystal violet or hematoxylin for 20-30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as containing >50 cells) in each well.

  • Calculate the percentage of inhibition relative to the vehicle-treated control to determine the IC50.

Conclusion

This compound is a specific inhibitor of EGFR tyrosine kinase that exerts its anti-proliferative and pro-apoptotic effects by blocking the activation of the MAPK/ERK and PI3K/Akt downstream signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of EGFR inhibitors. Further studies elucidating the in vivo efficacy and safety profile of this compound are warranted to fully establish its clinical utility.

References

RG13022 Target Specificity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Inhibition of Receptor Tyrosine Kinases

RG13022 is a tyrphostin, a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs). Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of specific receptor tyrosine kinases (RTKs), thereby blocking their autophosphorylation and subsequent downstream signaling cascades that are pivotal for cell proliferation, survival, and differentiation. The primary target of this compound has been identified as the Epidermal Growth Factor Receptor (EGFR), with activity also demonstrated against the closely related ERBB2 (c-erbB-2/HER2).[1]

Quantitative Analysis of Target Inhibition

The inhibitory potency of this compound has been quantified in both cell-free and cell-based assays. The following tables summarize the key findings regarding its efficacy.

Target Assay Type System IC50 Reference
EGFRAutophosphorylationCell-free (immunoprecipitates)4 µM[2][3]
EGFRAutophosphorylationHER 14 cells5 µM[3]

Caption: In vitro inhibitory concentration (IC50) of this compound against EGFR autophosphorylation.

Cell Line Assay Type Stimulant IC50 Reference
HN5DNA Synthesis-11 µM[1][4]
HER 14DNA Synthesis50 ng/mL EGF3 µM[2][3]
HER 14Colony Formation50 ng/mL EGF1 µM[2][3]
MH-85DNA Synthesis50 ng/mL EGF1.5 µM[3]
MH-85Colony Formation50 ng/mL EGF7 µM[3]
HT-22Not Specified-1 µM[5]

Caption: Cellular inhibitory concentration (IC50) of this compound on DNA synthesis and colony formation in various cancer cell lines.

Signaling Pathway Modulation

This compound exerts its anti-proliferative effects by attenuating the signaling cascades downstream of its target receptors. The primary pathway affected is the EGFR signaling network, which includes the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways.

EGFR Signaling Pathway and this compound Inhibition

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF EGF->EGFR Ligand Binding This compound This compound This compound->P_EGFR Inhibition Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.

Experimental evidence demonstrates that this compound inhibits the EGF-stimulated tyrosine phosphorylation of both EGFR and c-erbB-2 in MKN45 gastric cancer cells. While this compound was observed to inhibit the phosphorylation of a protein suggested to be a hyper-phosphorylated form of MAP2 kinase in N87 cells, it did not prevent the overall gel mobility shift indicative of MAP2 kinase activation in response to EGF. This suggests a complex interaction with the MAPK pathway that may not result in complete blockade of all activation-associated changes. Direct experimental evidence of this compound's effect on the PI3K/Akt pathway is not extensively documented in publicly available literature.

Experimental Protocols

In Vitro EGFR Autophosphorylation Assay

This protocol is adapted from standard kinase assay methodologies and can be used to determine the IC50 of this compound against EGFR autophosphorylation.

  • Immunoprecipitation of EGFR:

    • Lyse cells (e.g., A431, which overexpress EGFR) with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate cell lysates with an anti-EGFR antibody overnight at 4°C.

    • Add protein A/G-agarose beads to precipitate the EGFR-antibody complex.

    • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the immunoprecipitates in kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM MnCl2).

    • Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes and pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP (e.g., 10 µM) and incubate for 10-30 minutes at 30°C.

  • Detection of Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) or a phospho-specific EGFR antibody.

    • Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cellular Proliferation Assay (MTS/MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Plating:

    • Seed cells (e.g., HN5, HER 14) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

  • Animal Model:

    • Use immunodeficient mice (e.g., MF1 nu/nu mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., HN5) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a formulation of this compound for intraperitoneal injection (e.g., dissolved in a vehicle such as DMSO and further diluted in saline).

    • Administer this compound at a specified dose (e.g., 20 mg/kg) and schedule (e.g., daily or twice daily). Administer the vehicle to the control group.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

    • Monitor the body weight and general health of the mice.

    • The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.

  • Data Analysis:

    • Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the anti-tumor efficacy of this compound.

Xenograft_Workflow start Start implant Implant Tumor Cells (e.g., HN5) into Immunodeficient Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Control & Treatment Groups monitor->randomize treat Administer this compound (e.g., 20 mg/kg, i.p.) or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight Regularly treat->measure endpoint Endpoint Reached measure->endpoint analyze Analyze Data: Compare Tumor Growth endpoint->analyze end End analyze->end

Caption: Workflow for an in vivo xenograft study to evaluate this compound efficacy.

Selectivity Profile and Potential Off-Target Effects

Pharmacokinetics and In Vivo Activity

In vivo studies in MF1 nu/nu mice have shown that this compound administered via intraperitoneal injection at 20 mg/kg is rapidly eliminated from the plasma with a terminal half-life of approximately 50.4 minutes.[1] Plasma concentrations of the compound fall below 1 µM within 20 minutes post-injection.[1] This rapid clearance has been suggested as a potential reason for the lack of significant in vivo tumor growth delay in some chronic administration studies.[1] These findings indicate that the pharmacokinetic properties of this compound are a critical consideration for its therapeutic application and suggest that alternative formulations or administration schedules may be necessary to maintain effective concentrations in vivo.

Conclusion

This compound is a selective inhibitor of the EGFR and ERBB2 receptor tyrosine kinases. It demonstrates anti-proliferative activity in vitro by blocking receptor autophosphorylation and downstream signaling. While its primary targets and mechanism of action are established, a comprehensive understanding of its broader kinase selectivity profile and direct effects on all downstream signaling nodes requires further investigation. The compound's rapid in vivo clearance presents a challenge for sustained therapeutic efficacy, highlighting the importance of optimizing drug delivery and administration strategies for this class of inhibitors. This guide provides a foundational overview of the target specificity of this compound for researchers engaged in the study and development of tyrosine kinase inhibitors.

References

In-Depth Technical Guide: RG13022 (CAS Number 136831-48-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin this compound, is a potent and selective small molecule inhibitor of receptor tyrosine kinases (RTKs).[1] With the CAS number 136831-48-6, this compound has been a subject of interest in cancer research due to its ability to modulate critical cellular signaling pathways involved in tumor growth and proliferation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of the key signaling pathways it affects.

Chemical Properties:

PropertyValue
CAS Number 136831-48-6
Molecular Formula C16H14N2O2
Molecular Weight 266.3 g/mol
Synonyms Tyrphostin this compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)prop-2-enenitrile

Mechanism of Action

This compound primarily functions as a competitive inhibitor of ATP binding to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking its autophosphorylation and subsequent downstream signaling.[2] By inhibiting EGFR, this compound effectively suppresses signaling cascades crucial for cell proliferation, survival, and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.[2]

Beyond EGFR, this compound has also been shown to inhibit the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[3] Furthermore, studies have indicated its ability to inhibit the phosphorylation of c-erbB-2 (also known as HER2/neu), a member of the EGFR family, in certain cancer cell lines.[4][5] While some evidence suggests that this compound can inhibit cell growth stimulated by Insulin-like Growth Factor I (IGF-1), specific quantitative data on its direct inhibition of the IGF-1 receptor (IGF-1R) is not robustly established in the reviewed literature.[6]

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported IC50 values for its key inhibitory effects.

Table 1: Inhibition of EGFR Autophosphorylation

Assay TypeCell Line/SystemIC50 ValueReference
Cell-freeImmunoprecipitated EGF receptor4 µM[4][6]
Cell-basedHER 14 cells5 µM[4]

Table 2: Inhibition of Cell Proliferation (Colony Formation)

Cell LineStimulantIC50 ValueReference
HER 1450 ng/mL EGF1 µM[4]
MH-8550 ng/mL EGF7 µM[4]

Table 3: Inhibition of DNA Synthesis

Cell LineStimulantIC50 ValueReference
HER 1450 ng/mL EGF3 µM[4]
MH-8550 ng/mL EGF1.5 µM[4]
HN5Not specified11 µM ((Z)-RG-13022)
HN5Not specified38 µM ((E)-RG-13022)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

EGFR Autophosphorylation Assay (Cell-Free)

This protocol is adapted from a general method for assessing in vitro kinase activity.

Materials:

  • Purified or immunoprecipitated EGFR

  • This compound (dissolved in DMSO)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]

  • [γ-32P]ATP or cold ATP

  • SDS-PAGE reagents

  • Phosphorimager or anti-phosphotyrosine antibodies for Western blotting

Procedure:

  • Prepare a reaction mixture containing the purified EGFR in kinase buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the phosphorylation reaction by adding ATP (and [γ-32P]ATP if performing a radiometric assay) to a final concentration of 0.5 mM.[8]

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • For radiometric assays, expose the gel to a phosphor screen and quantify the radiolabel incorporation into the EGFR band using a phosphorimager.

  • For non-radiometric assays, transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation.

Cell Proliferation (Colony Formation) Assay

This protocol is based on a method used to evaluate the effect of this compound on HER 14 and MH-85 cells.[4]

Materials:

  • HER 14 or MH-85 cells

  • Complete culture medium (e.g., DMEM or alpha MEM with 10% FCS)

  • Low-serum medium (e.g., DMEM with 0.5% PCS for HER 14, alpha MEM with 0.2% PCS for MH-85)[4]

  • Epidermal Growth Factor (EGF)

  • This compound (dissolved in DMSO)

  • 6-well or 24-well plates

  • Formaldehyde solution (4% v/v in PBS)

  • Hematoxylin stain

Procedure:

  • Seed HER 14 cells (e.g., 200 cells/dish in a 10-cm dish) or MH-85 cells (e.g., 100 cells/well in a 24-well plate) in complete medium and incubate overnight.[4]

  • Replace the complete medium with low-serum medium containing 50 ng/mL EGF.[4]

  • Add increasing concentrations of this compound (or DMSO as a vehicle control) to the respective wells/dishes.

  • Incubate the cells for 10-14 days, allowing colonies to form.

  • After the incubation period, remove the medium and fix the cells with 4% formaldehyde for 15 minutes at room temperature.[4]

  • Stain the colonies with hematoxylin.

  • Count the number of colonies containing more than 50 cells under a microscope.

  • Calculate the percentage of colony formation inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of key signaling proteins like Akt and ERK.

Materials:

  • Cancer cell line of interest (e.g., A431, N87, MKN45)[4][5]

  • Serum-free medium

  • EGF

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Tumor Growth Inhibition Study

This protocol is a general guide for a xenograft study, with specific details from a study using this compound in MH-85 tumor-bearing nude mice.[4]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • MH-85 human cancer cells

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate a suspension of MH-85 cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation. A suggested formulation is to dissolve this compound in 10% DMSO, then add 40% PEG300, 5% Tween-80, and finally 45% saline.[6]

  • Administer this compound (e.g., 400 μ g/mouse/day ) or the vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) for a defined period (e.g., 14 days).[4]

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Nuclear Translocation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagrams

Colony_Formation_Assay_Workflow start Start seed_cells Seed Cancer Cells (e.g., HER 14, MH-85) start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation media_change Change to Low-Serum Medium + EGF overnight_incubation->media_change treatment Add this compound (or Vehicle Control) media_change->treatment incubation Incubate for 10-14 Days treatment->incubation fixation Fix Colonies (4% Formaldehyde) incubation->fixation staining Stain Colonies (Hematoxylin) fixation->staining counting Count Colonies (>50 cells) staining->counting analysis Analyze Data (Calculate IC50) counting->analysis end End analysis->end

Caption: Workflow for a typical colony formation assay to evaluate this compound.

In_Vivo_Xenograft_Workflow start Start inoculation Subcutaneous Inoculation of Cancer Cells start->inoculation tumor_growth Allow Tumors to Reach Palpable Size inoculation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle Daily randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Reach Study Endpoint monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a well-characterized tyrphostin that demonstrates significant inhibitory activity against EGFR and, to some extent, other RTKs like PDGFR and c-erbB-2. Its ability to suppress cancer cell proliferation and tumor growth in preclinical models underscores its potential as a research tool and a lead compound for the development of targeted cancer therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its precise effects on downstream signaling pathways and its activity against a broader range of RTKs will continue to refine our understanding of its therapeutic potential.

References

RG13022: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of RG13022, a tyrphostin derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its study.

Core Molecular and Physical Data

This compound, also known as Tyrphostin this compound, is a small molecule inhibitor targeting the enzymatic activity of the EGFR. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₂[1][2]
Molecular Weight 266.29 g/mol [3]
CAS Number 136831-48-6[1][2]

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor of ATP at the catalytic site of the EGFR tyrosine kinase[2]. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation[2].

The inhibitory activity of this compound has been quantified in various assays:

AssayCell Line/SystemIC₅₀Reference
EGFR Autophosphorylation (cell-free)Immunoprecipitated EGF receptor4 µM[3]
EGFR Autophosphorylation (in vitro)HER 14 cells5 µM
Colony FormationEGF-stimulated HER 14 cells1 µM[3]
DNA SynthesisEGF-stimulated HER 14 cells3 µM[3]
Colony FormationEGF-stimulated MH-85 cells7 µM
DNA SynthesisEGF-stimulated MH-85 cells1.5 µM

Signaling Pathway Inhibition

By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of major downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for tumorigenesis and cell survival.

Figure 1: this compound Inhibition of the EGFR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of purified EGFR in a cell-free system.

Materials:

  • Recombinant human EGFR (active)

  • ATP

  • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • Streptavidin-coated plates

  • Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., TMB substrate)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a streptavidin-coated plate, add the biotinylated peptide substrate and incubate to allow binding. Wash unbound substrate.

  • Add the recombinant EGFR enzyme to each well.

  • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate.

  • Initiate the kinase reaction by adding ATP to each well. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Wash the wells to remove ATP and unbound components.

  • Add the phospho-tyrosine specific antibody and incubate.

  • Wash away unbound antibody.

  • Add the detection reagent and incubate until color develops.

  • Add the stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Dilute_this compound Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/ Vehicle Dilute_this compound->Add_Inhibitor Coat_Plate Coat Plate with Biotinylated Substrate Add_Enzyme Add EGFR Enzyme Coat_Plate->Add_Enzyme Add_Enzyme->Add_Inhibitor Add_ATP Initiate with ATP Add_Inhibitor->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Reaction Stop Reaction (add EDTA) Incubate->Stop_Reaction Wash1 Wash Stop_Reaction->Wash1 Add_Antibody Add Phospho-Tyrosine Antibody Wash1->Add_Antibody Incubate2 Incubate Add_Antibody->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Detection Reagent Wash2->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate Calculate_IC50 Calculate % Inhibition and IC50 Read_Plate->Calculate_IC50

Figure 2: Experimental Workflow for In Vitro EGFR Kinase Inhibition Assay.
Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • EGFR-overexpressing cancer cell line (e.g., A431)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the serially diluted this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • EGFR-dependent cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound or vehicle control in complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 2-3 days with fresh medium containing the respective treatments.

  • After the incubation period, wash the wells with PBS.

  • Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).

  • Stain the colonies with crystal violet solution.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and the surviving fraction for each treatment group to evaluate the inhibitory effect of this compound.

References

The Effect of RG13022 on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin RG-13022, is a synthetically developed small molecule inhibitor of protein tyrosine kinases.[1][2] Extensive research has demonstrated its potent and selective inhibitory action against the epidermal growth factor receptor (EGFR), a key player in the signaling pathways that drive the proliferation and survival of many cancer types.[3][4] Overexpression of EGFR is a common feature in a variety of malignancies, including gastric and squamous cell carcinomas, making it a critical target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.

Core Mechanism of Action: EGFR Inhibition

This compound exerts its primary anti-cancer effect by inhibiting the autophosphorylation of the EGF receptor.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, survival, and migration.[5] this compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR, effectively blocking this initial autophosphorylation step and thereby abrogating the downstream signaling cascades that promote tumorigenesis.[5]

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Autophosphorylation) EGFR->P_EGFR Dimerization & Autophosphorylation This compound This compound This compound->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-proliferative and inhibitory effects of this compound have been quantified across various cancer cell lines and in cell-free assays. The following tables summarize the key IC50 values and in vivo efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayCell Line/SystemIC50 ValueReference
EGFR AutophosphorylationCell-free assay4 µM[1][2]
EGFR AutophosphorylationHER 14 cells5 µM[1]
Colony FormationHER 14 cells1 µM[1][2]
DNA SynthesisHER 14 cells3 µM[1][2]
Colony FormationMH-85 cells7 µM[1]
DNA SynthesisMH-85 cells1.5 µM[1]
DNA SynthesisHN5 cells11 µM[4]
Table 2: In Vivo Efficacy of this compound
Cancer ModelCell LineTreatmentOutcomeReference
Squamous Cancer XenograftHN520 mg/kg this compound (intraperitoneal)No significant tumor growth delay[4]
Tumor-bearing nude miceMH-85400 µ g/mouse/day this compoundSignificant inhibition of tumor growth and prolonged lifespan[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of an EGFR inhibitor on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, PC-9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is from 0.01 µM to 100 µM. Include a DMSO-only vehicle control. Add 100 µL of the medium containing the different concentrations of the inhibitor to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[6]

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on EGFR phosphorylation.

Materials:

  • EGFR-expressing cell line (e.g., A431)

  • This compound

  • EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-EGFR, anti-pEGFR)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-4 hours.

  • EGF Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9][10]

Experimental Workflow Diagrams

Cell_Viability_Workflow A Seed Cells (96-well plate) B Overnight Incubation A->B C Treat with this compound (72 hours) B->C D Add MTT (4 hours) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow A Culture & Treat Cells with this compound B Stimulate with EGF A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE & Transfer D->E F Antibody Incubation (p-EGFR, EGFR) E->F G Detection F->G

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Downstream Signaling and Broader Effects

Research has shown that this compound's inhibitory effects extend beyond EGFR. In gastric cancer cell lines MKN45 and N87, this compound demonstrated a dose-dependent antiproliferative effect.[3] In MKN45 cells, it inhibited the EGF-stimulated tyrosine phosphorylation of both EGFR and c-erbB-2 (HER2).[3] Furthermore, in N87 cells, which overexpress c-erbB-2, this compound was shown to affect the immunoreactivity and migration of MAP2 kinase, a downstream effector in the signaling cascade, suggesting a broader impact on intracellular signaling.[3] The compound also inhibits growth stimulated by other growth factors such as insulin, IGF-I, IGF-II, and TGF-alpha, and blocks estrogen-stimulated phosphorylation of the EGF receptor, indicating that functional tyrosine kinase pathways are essential for the action of these growth-promoting agents.[2]

In Vivo Studies and Pharmacokinetics

In vivo studies using a squamous cancer xenograft model with HN5 cells revealed that this compound is rapidly eliminated from plasma, with a terminal half-life of approximately 50.4 minutes.[4] Plasma concentrations of the drug fell below the level required for in vitro activity within 20 minutes of intraperitoneal administration.[4] This rapid elimination likely contributed to the lack of significant tumor growth delay observed in this particular model with the tested administration schedule.[4] However, in a different in vivo model using MH-85 tumor-bearing nude mice, daily administration of this compound resulted in a significant inhibition of tumor growth and prolonged the lifespan of the animals.[1] These findings highlight the importance of optimizing the administration schedule and formulation of this compound to maintain therapeutic concentrations in vivo.

Conclusion

This compound is a potent inhibitor of EGFR autophosphorylation with demonstrated anti-proliferative effects across a range of cancer cell lines. Its mechanism of action is well-defined, and its impact on downstream signaling pathways has been characterized. While in vivo efficacy is dependent on the cancer model and administration regimen due to its pharmacokinetic profile, the collective data underscore the potential of this compound as a valuable tool for cancer research and as a lead compound for the development of more optimized tyrosine kinase inhibitors. This guide provides a foundational understanding for researchers and drug development professionals working to target the EGFR signaling pathway in cancer.

References

RG13022 for In Vivo Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, a tyrphostin derivative, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The overactivation of EGFR is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the in vivo applications of this compound, consolidating key experimental data and protocols to facilitate further research and drug development. The information presented herein is intended for a scientific audience and summarizes publicly available preclinical data.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding site within the tyrosine kinase domain of the EGFR. This inhibition blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. By attenuating EGFR signaling, this compound can suppress cancer cell proliferation and survival.

In Vitro Efficacy

A substantial body of in vitro data demonstrates the inhibitory activity of this compound across various cellular assays and cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of its potency.

Assay TypeCell LineIC50 (µM)Reference
EGFR AutophosphorylationCell-free4[1]
EGFR AutophosphorylationHER 145[2]
Colony FormationHER 141[1][2]
DNA SynthesisHER 143[1][2]
Colony FormationMH-857[2]
DNA SynthesisMH-851.5[2]

In Vivo Studies in Xenograft Models

In vivo studies using nude mice bearing human tumor xenografts have demonstrated the anti-tumor efficacy of this compound. A key study investigated its effects on a human squamous cell carcinoma cell line, MH-85.

Experimental Protocol: MH-85 Xenograft Model

This section details the methodology for evaluating the in vivo efficacy of this compound in a nude mouse xenograft model.

1. Animal Model:

  • Species: Athymic nude mice (nu/nu). These mice lack a functional thymus and are T-cell deficient, preventing the rejection of human tumor xenografts.[3][4]

2. Tumor Cell Inoculation:

  • Cell Line: MH-85, a human squamous cell carcinoma cell line.

  • Cell Preparation: MH-85 cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a sterile physiological solution (e.g., phosphate-buffered saline).

  • Inoculation: A suspension of 5 x 10^6 MH-85 cells in 0.2 mL is injected subcutaneously into the subscapular region of the mice.

3. This compound Formulation and Administration:

  • Formulation: this compound is dissolved in a vehicle suitable for in vivo administration. A common solvent for similar compounds is dimethyl sulfoxide (DMSO). For injection, the DMSO stock is often diluted with other vehicles like polyethylene glycol (PEG), Tween-80, and saline to improve solubility and reduce toxicity.[5] A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Dosage: 400 µ g/mouse/day .[2]

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency and Duration: Daily injections for a specified period, for example, 14 consecutive days, starting the day after tumor cell inoculation.[2]

4. Monitoring and Endpoints:

  • Tumor Growth: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Animal Well-being: Animals are monitored for signs of toxicity, including weight loss, changes in behavior, and overall health.

  • Survival: The lifespan of the mice in the treatment and control groups is recorded.

  • Primary Endpoint: Significant inhibition of tumor growth in the this compound-treated group compared to the vehicle-treated control group.

  • Secondary Endpoint: Increased lifespan of the tumor-bearing mice in the this compound-treated group.

In Vivo Efficacy Results

In the MH-85 xenograft model, administration of this compound at a dose of 400 µ g/mouse/day resulted in:

  • Significant inhibition of tumor growth. [2]

  • Prolonged lifespan of the tumor-bearing animals. [2]

It is important to note that pharmacokinetic studies have shown that this compound has rapid in vivo elimination. This suggests that the administration schedule, including the frequency of injections or the use of continuous administration, is a critical factor in achieving sustained therapeutic concentrations and maximizing anti-tumor efficacy.

Signaling Pathway

This compound targets the EGFR signaling pathway, which is a complex network that regulates cell proliferation, survival, and differentiation. Inhibition of EGFR by this compound blocks the activation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound This compound->Dimerization Inhibits GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized EGFR tyrosine kinase inhibitor with demonstrated anti-proliferative effects in both in vitro and in vivo models of cancer. The data summarized in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and for designing further preclinical studies. The detailed experimental protocol for in vivo evaluation offers a practical framework for assessing the efficacy of this and similar compounds. Future research should consider the pharmacokinetic properties of this compound to optimize dosing strategies and maximize its therapeutic window.

References

RG13022: A Technical Guide for Researchers Investigating EGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RG13022 as a research tool for studying Epidermal Growth Factor Receptor (EGFR) signaling pathways. This document outlines the molecule's mechanism of action, presents key quantitative data, provides detailed experimental protocols for its use in vitro and in vivo, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as Tyrphostin RG-13022, is a small molecule inhibitor of the EGFR tyrosine kinase.[1] By competitively binding to the ATP-binding site within the kinase domain of the EGFR, this compound effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibitory action makes it a valuable tool for investigating the roles of EGFR in various cellular processes, including proliferation, differentiation, and survival, and for exploring its involvement in pathological conditions such as cancer.

Mechanism of Action

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its C-terminal domain, creating docking sites for various signaling proteins and initiating downstream pathways critical for cell growth and survival.

This compound exerts its inhibitory effect by directly interfering with this initial activation step. By occupying the ATP-binding pocket, it prevents the transfer of phosphate groups to the tyrosine residues, thereby inhibiting the entire downstream signaling cascade.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and other quantitative measures of this compound's activity from various studies. This data provides a reference for researchers designing experiments to investigate EGFR signaling.

Assay TypeCell Line / SystemIC50 / Ki ValueReference
EGFR AutophosphorylationImmunoprecipitates4 µM[2][3]
EGFR AutophosphorylationHER 14 cells5 µM[3]
Colony FormationHER 14 cells1 µM[2][3]
DNA SynthesisHER 14 cells3 µM[2][3]
Colony FormationMH-85 cells7 µM[3]
DNA SynthesisMH-85 cells1.5 µM[3]
DNA SynthesisHN5 cells11 µM[4]
EGFR Kinase InhibitionHT-22 cells1 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe EGFR signaling.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR protein

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a 96-well plate, add the recombinant EGFR protein to each well.

  • Add the diluted this compound or control solutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the tyrosine kinase substrate and ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay or a fluorescence-based assay.

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of EGFR-dependent cancer cells.

Materials:

  • EGFR-expressing cancer cell line (e.g., A431, HER14)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a cell culture incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • EGFR-positive human cancer cell line

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the cancer cells (potentially mixed with Matrigel to enhance tumor formation) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections). A study reported using a dose of 400 μ g/mouse/day .[3]

  • Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analyze the data by comparing the tumor growth curves and final tumor weights between the this compound-treated and control groups to determine the extent of tumor growth inhibition. Studies have shown that this compound can significantly inhibit tumor growth in vivo.[2][3]

Visualizations

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating an EGFR inhibitor like this compound.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay EGFR Kinase Inhibition Assay IC50_vitro Determine IC50 KinaseAssay->IC50_vitro CellProliferation Cell Proliferation (MTT) Assay CellProliferation->IC50_vitro Xenograft Tumor Xenograft Model IC50_vitro->Xenograft Treatment This compound Treatment Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Efficacy Assess Efficacy TumorGrowth->Efficacy DataAnalysis Data Analysis & Conclusion Efficacy->DataAnalysis Start Start Start->KinaseAssay Start->CellProliferation

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

An In-depth Technical Guide to Tyrphostin RG13022

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin RG13022 is a specific inhibitor of protein tyrosine kinases (PTKs), a class of enzymes that play a critical role in cellular signaling pathways regulating growth, differentiation, and proliferation.[1][2] Overactivity of these kinases is often associated with various cancers, making them a key target for therapeutic intervention.[2][3][4] this compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating anti-proliferative effects in cancer cells that overexpress EGFR.[3][4][5] This technical guide provides a comprehensive review of the scientific literature on Tyrphostin this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Tyrphostin this compound primarily functions by inhibiting the autophosphorylation of the EGF receptor.[6][7] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the initiation of downstream signaling cascades.[1] This inhibition has been shown to affect signaling pathways involving MAP2 kinase.[3] Specifically, in cells overexpressing EGFR and c-erbB-2, this compound was found to affect MAP2 kinase immunoreactivity and migration on SDS gels.[3] The compound has demonstrated a dose-dependent anti-proliferative effect on various cancer cell lines.[3]

Quantitative Data

The inhibitory activity of Tyrphostin this compound has been quantified in several studies, with IC50 values determined for various cellular processes and in different cell lines.

Target/ProcessCell Line/SystemIC50 ValueReference
EGFR AutophosphorylationCell-free assay4 µM[6][7]
EGFR AutophosphorylationHER 14 cells5 µM[6]
DNA SynthesisHER 14 cells (EGF-stimulated)3 µM[6]
Colony FormationHER 14 cells (EGF-stimulated)1 µM[6]
DNA SynthesisMH-85 cells1.5 µM[6]
Colony FormationMH-85 cells7 µM[6]
EGFR KinaseHT-22 cells1 µM[1]
DNA SynthesisHN5 cells11 µM[4][8]
DNA Synthesis (E-isomer)HN5 cells38 µM[4][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving Tyrphostin this compound as described in the literature.

Cell Culture and Proliferation Assays
  • Cell Lines:

    • Gastric cancer cell lines: MKN45 and N87.[3]

    • A431 cells (overexpress EGFR).[3]

    • HER 14 cells.[6]

    • MH-85 cells.[6]

    • HN5 cells (express 5.2 x 10^6 EGFR per cell).

  • Culture Conditions:

    • MKN45 and N87 cells were grown in either serum-free conditions or in the presence of Fetal Calf Serum (FCS).[3]

    • For colony formation assays, MH-85 cells (100 cells/well in a 24-well plate) and HER 14 cells (200 cells/dish in a 10-cm dish) were plated in complete medium (alpha MEM or DMEM, respectively, with 10% FCS).[6] After overnight culture, the medium was switched to alpha MEM with 0.2% FCS and 50 ng/mL EGF for MH-85 cells, or DMEM with 0.5% FCS and 50 ng/mL EGF for HER 14 cells.[6]

Western Blotting for Protein Phosphorylation
  • Objective: To assess the effect of this compound on EGF-stimulated tyrosine phosphorylation of EGFR and c-erbB-2.[3]

  • Protocol:

    • Cells (A431, MKN45, N87) were treated with Tyrphostin this compound.[3]

    • Cells were stimulated with Epidermal Growth Factor (EGF).[3]

    • Cell lysates were prepared and subjected to SDS-PAGE.

    • Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated EGFR and c-erbB-2.[3]

    • Immunoreactive bands were visualized to detect changes in phosphorylation levels.[3]

Colony Formation Assay
  • Objective: To determine the effect of this compound on the long-term proliferative capacity of cells.[6]

  • Protocol:

    • Cells (MH-85 or HER 14) were plated at low density in multi-well plates or dishes.[6]

    • The following day, the medium was replaced with a low-serum medium containing EGF (50 ng/mL) and varying concentrations of this compound.[6]

    • Cells were cultured for 10 days to allow for colony formation.[6]

    • At the end of the incubation, cells were fixed with 4% (v/v) formaldehyde.[6]

    • Colonies were stained with hematoxylin, and those containing more than 20 cells were counted under a microscope.[6]

DNA Synthesis Assay
  • Objective: To measure the effect of this compound on DNA replication as an indicator of cell proliferation.[6]

  • Protocol:

    • Cells (HER 14 or MH-85) were stimulated with EGF in the presence of varying concentrations of this compound.[6]

    • A labeled nucleoside (e.g., [3H]-thymidine) was added to the culture medium.

    • After an incubation period, the amount of incorporated labeled nucleoside into the DNA was measured, typically by scintillation counting.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental procedures can aid in understanding the complex biological processes and methodologies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR Binds This compound Tyrphostin This compound This compound->EGFR Inhibits MAP2K MAP2 Kinase P_EGFR->MAP2K P_MAP2K p-MAP2 Kinase MAP2K->P_MAP2K Phosphorylation Proliferation Cell Proliferation P_MAP2K->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of Tyrphostin this compound.

Colony_Formation_Assay_Workflow start Start plate_cells Plate Cells (e.g., MH-85, HER 14) start->plate_cells overnight_incubation Overnight Incubation plate_cells->overnight_incubation media_change Change Media (Low Serum + EGF) overnight_incubation->media_change add_this compound Add Tyrphostin this compound (Varying Concentrations) media_change->add_this compound culture_10_days Culture for 10 Days add_this compound->culture_10_days fix_cells Fix Cells (4% Formaldehyde) culture_10_days->fix_cells stain_colonies Stain Colonies (Hematoxylin) fix_cells->stain_colonies count_colonies Count Colonies (>20 cells) stain_colonies->count_colonies end End count_colonies->end

Caption: Experimental workflow for a colony formation assay.

In Vivo Studies and Pharmacokinetics

In vivo studies using nude mice bearing MH-85 tumors showed that administration of this compound (400 μ g/mouse/day ) significantly inhibited tumor growth and prolonged the life span of the animals.[6] However, other studies in MF1 nu/nu mice with HN5 tumor xenografts reported rapid in vivo elimination of this compound, with a terminal half-life of 50.4 minutes.[4][8] Plasma concentrations of this compound fell below the levels required for in vitro activity within 20 minutes post-injection.[4][8] This rapid elimination may limit its in vivo efficacy and suggests that alternative administration schedules, such as more frequent injections or continuous infusion, may be necessary for sustained therapeutic effects.[8]

Conclusion

Tyrphostin this compound is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated anti-proliferative activity in vitro against various cancer cell lines. Its mechanism of action involves the inhibition of EGFR autophosphorylation and subsequent downstream signaling. While it has shown promise in preclinical models, its rapid in vivo clearance presents a challenge for clinical development. Further research into formulation and delivery methods may be warranted to optimize its therapeutic potential. This guide provides a foundational understanding of Tyrphostin this compound for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

RG13022 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin this compound, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as MAPK and PI3K/AKT.[1] This inhibition of EGFR signaling disrupts critical cellular processes involved in proliferation, survival, and differentiation, making this compound a valuable tool for studying EGFR-driven cellular events and a potential therapeutic agent in cancers characterized by EGFR overexpression or dysregulation.[1]

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its effects on cell proliferation and colony formation.

Mechanism of Action: EGFR Signaling Inhibition

This compound exerts its biological effects by directly inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand, such as EGF, the EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that promote cell growth, proliferation, and survival. This compound acts as an ATP-competitive inhibitor, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Figure 1: this compound Inhibition of the EGFR Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays and cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Assay Type Cell Line/System IC50 Value Reference
EGFR AutophosphorylationCell-free immunoprecipitates4 µM[2][3]
EGFR AutophosphorylationHER 14 cells5 µM[2]
Cell ProliferationHT-22 neuronal cells1 µM[1][4]
Colony FormationHER 14 cells1 µM[2]
DNA SynthesisHER 14 cells3 µM[2]
Colony FormationMH-85 cells7 µM[2]
DNA SynthesisMH-85 cells1.5 µM[2]

Experimental Protocols

General Guidelines for this compound Preparation and Storage
  • Reconstitution: this compound is typically supplied as a solid powder. It is soluble in DMSO.[1] For a 10 mM stock solution, dissolve 2.66 mg of this compound (Molecular Weight: 266.30 g/mol )[1] in 1 mL of sterile DMSO. Mix thoroughly by vortexing.

  • Storage: Store the solid compound at -20°C for long-term storage (months to years).[1] The reconstituted stock solution in DMSO should be stored at -20°C for long-term storage or at 4°C for short-term use (days to weeks).[1] Avoid repeated freeze-thaw cycles.

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol outlines the steps to assess the effect of this compound on the proliferation of adherent cancer cell lines (e.g., HER 14, A431) known to overexpress EGFR.

Materials:

  • EGFR-overexpressing cancer cell line (e.g., HER 14)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Workflow:

Figure 2: Workflow for Cell Proliferation Assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • EGFR-overexpressing cancer cell line (e.g., HER 14, MH-85)[2]

  • Complete growth medium

  • Low serum or serum-free medium supplemented with EGF (e.g., 50 ng/mL)[2]

  • This compound stock solution (10 mM in DMSO)

  • 6-well or 10 cm cell culture dishes

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-500 cells per well of a 6-well plate) in complete growth medium.[2]

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • The following day, replace the medium with low serum or serum-free medium containing 50 ng/mL EGF and the desired concentrations of this compound (e.g., 0.5 µM to 10 µM).[2]

    • Include a vehicle control (DMSO).

  • Incubation and Colony Growth:

    • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing this compound every 2-3 days.[2]

  • Colony Staining and Quantification:

    • After 10-14 days, wash the plates twice with PBS.

    • Fix the colonies with 4% formaldehyde for 15 minutes at room temperature.[2]

    • Stain the colonies with Crystal Violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as containing >50 cells) in each well.[2]

  • Data Analysis:

    • Calculate the colony formation efficiency for each treatment condition relative to the vehicle control.

Safety and Handling

This compound is for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for RG13022: An EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin this compound, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By competitively binding to the ATP-binding site within the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[3] This inhibition of EGFR signaling leads to the suppression of tumor cell proliferation and survival, making this compound a valuable tool for cancer research and a potential starting point for the development of anticancer therapeutics.[1][3]

These application notes provide a summary of effective in vitro concentrations of this compound and detailed protocols for its use in cell-based assays.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the effective concentrations of this compound in various in vitro assays, providing a guide for experimental design.

Assay TypeCell Line/SystemTargetIC50 / Effective ConcentrationReference
EGFR AutophosphorylationCell-free (immunoprecipitates)EGFR4 µM[1][2]
EGFR AutophosphorylationHER 14 cellsEGFR5 µM[2]
Colony FormationHER 14 cells (EGF-stimulated)Cell Proliferation1 µM[1][2]
DNA SynthesisHER 14 cells (EGF-stimulated)Cell Proliferation3 µM[1][2]
Colony FormationMH-85 cells (EGF-stimulated)Cell Proliferation7 µM[2]
DNA SynthesisMH-85 cells (EGF-stimulated)Cell Proliferation1.5 µM[2]
EGFR Kinase ActivityHT-22 neuronal cellsEGFR1 µM[3]

Signaling Pathway

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR P-EGFR (Autophosphorylation) EGFR->P_EGFR ATP EGF EGF EGF->EGFR This compound This compound This compound->P_EGFR Inhibition Downstream Downstream Signaling (MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling pathway and this compound inhibition.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (Colony Formation)

This protocol is designed to assess the inhibitory effect of this compound on the proliferation of EGF-stimulated cancer cells.

Materials:

  • Cancer cell line (e.g., HER 14 or MH-85)

  • Complete culture medium (e.g., DMEM or α-MEM with 10% FCS)

  • Serum-reduced medium (e.g., DMEM with 0.5% PCS or α-MEM with 0.2% PCS)

  • Epidermal Growth Factor (EGF)

  • This compound

  • DMSO (for this compound stock solution)

  • Multi-well plates (e.g., 24-well) or culture dishes (e.g., 10-cm)

  • Formaldehyde

  • Hematoxylin stain

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed HER 14 cells at a density of 200 cells/10-cm dish or MH-85 cells at 100 cells/well in a 24-well plate in complete culture medium.[2]

    • Incubate overnight to allow for cell attachment.[2]

  • Serum Starvation and Treatment:

    • The following day, replace the complete medium with serum-reduced medium containing 50 ng/mL EGF.[2]

    • Prepare a stock solution of this compound in DMSO.

    • Add increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) to the respective wells/dishes. Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the cells for 10 days, or until visible colonies are formed in the control wells.[2]

  • Fixation and Staining:

    • After the incubation period, carefully remove the medium.

    • Wash the cells with PBS.

    • Fix the cells with 4% (v/v) formaldehyde in PBS for 15 minutes at room temperature.[2]

    • Wash the cells again with PBS.

    • Stain the colonies with hematoxylin.[2]

  • Colony Counting:

    • Count the number of colonies containing more than 20 cells in each well or dish under a microscope.[2]

  • Data Analysis:

    • Calculate the percentage of colony formation inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Experimental Workflow: Cell Proliferation Assay

The following diagram outlines the workflow for the in vitro cell proliferation assay.

Workflow A 1. Seed Cells (e.g., HER 14 or MH-85) B 2. Overnight Incubation A->B C 3. Serum Starvation & Treatment - Add serum-reduced medium with EGF - Add varying concentrations of this compound B->C D 4. Incubate for 10 Days C->D E 5. Fix and Stain Colonies D->E F 6. Count Colonies E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a colony formation assay.

Protocol 2: EGFR Autophosphorylation Assay in Cells

This protocol provides a method to measure the direct inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

  • HER 14 cells

  • Complete culture medium (DMEM with 10% FCS)

  • Serum-free medium

  • EGF

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-EGFR antibody

  • Anti-total-EGFR antibody

  • Secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture HER 14 cells to 80-90% confluency.

    • Serum-starve the cells overnight by replacing the complete medium with serum-free medium.[2]

    • Pre-treat the cells with increasing concentrations of this compound (e.g., 1 µM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • EGF Stimulation:

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Immediately place the culture dishes on ice and wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with a primary antibody against phospho-EGFR.

    • Wash the membrane and incubate with a corresponding secondary antibody.

    • Develop the blot to visualize the bands.

    • Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-EGFR and total EGFR.

    • Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

    • Calculate the percentage of inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated control.

    • Determine the IC50 value.

Conclusion

This compound is a well-characterized EGFR tyrosine kinase inhibitor with demonstrated efficacy in the low micromolar range in various in vitro assays. The provided protocols offer a starting point for investigating the cellular effects of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for RG13022 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin this compound, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[3] This inhibition of EGFR signaling disrupts critical cellular processes like proliferation and survival, making this compound a valuable tool for cancer research, particularly in studies involving EGFR-overexpressing cancers.[3] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₂[1][2][5]
Molecular Weight 266.29 g/mol [1][2]
CAS Number 136831-48-6[1][2][4][5]
Appearance White to off-white solid[1]
Purity ≥98%[5]

Solubility Data

This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions. It is important to use fresh, anhydrous DMSO as the solvent is hygroscopic, and absorbed moisture can impact solubility.[1][2]

SolventMaximum SolubilityMolar Concentration (approx.)Notes
DMSO 100 mg/mL375.53 mMUltrasonic treatment may be required to fully dissolve the compound.[1]
Ethanol 5 mg/mL18.78 mM
Water Insoluble-

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.66 mg of this compound (Molecular Weight = 266.29 g/mol ).

  • Aliquot DMSO: In a sterile microcentrifuge tube, add the calculated volume of anhydrous DMSO. To prepare 1 mL of a 10 mM solution from 2.66 mg of this compound, you would add 1 mL of DMSO.

  • Dissolve the Compound: Add the pre-weighed this compound powder to the DMSO.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Stock Solution Preparation Table (for different volumes and concentrations):

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.266 mg1.33 mg2.66 mg
5 mM 1.33 mg6.65 mg13.3 mg
10 mM 2.66 mg13.3 mg26.6 mg
50 mM 13.3 mg66.5 mg133 mg

Biological Activity and In Vitro Applications

This compound has been shown to inhibit the autophosphorylation of the EGF receptor with an IC₅₀ of 4 µM in a cell-free assay.[1][2] In cell-based assays, it inhibits EGF-stimulated cancer cell proliferation.[1]

Cell Line/AssayIC₅₀ ValueReference
EGFR Autophosphorylation (cell-free) 4 µM[1][2]
HER 14 Cell Colony Formation 1 µM[1][2]
HER 14 Cell DNA Synthesis 3 µM[1][2]
MH-85 Cell Colony Formation 7 µM[2]
MH-85 Cell DNA Synthesis 1.5 µM[2]
HT-22 Neuronal Cells 1 µM[3][4]

Signaling Pathway

This compound inhibits the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound blocks this initial autophosphorylation step.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Serial Dilutions of this compound in Culture Medium A->C B Seed Cells in Multi-well Plates D Treat Cells with Different Concentrations of this compound B->D C->D E Incubate for Desired Time Period D->E F Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Data Analysis: Calculate IC50 F->G

References

RG13022: Comprehensive Application Notes for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the solubility and formulation of RG13022, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Introduction

This compound is a small molecule inhibitor that competitively targets the ATP-binding site of the EGFR kinase domain. This inhibition blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1] Due to its role in halting EGFR-mediated signaling, this compound is a compound of interest for investigating cancers characterized by EGFR overexpression or mutation. These application notes provide essential information for its use in in vivo studies.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₆H₁₄N₂O₂--INVALID-LINK--
Molecular Weight 266.30 g/mol --INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
CAS Number 136831-48-6--INVALID-LINK--

Solubility Data

The solubility of this compound is a critical factor for the preparation of stock solutions and formulations for both in vitro and in vivo experiments.

SolventSolubilityNotes
DMSO 53 mg/mL (199.03 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
Ethanol 5 mg/mL
Water Insoluble[2]
Phosphate-Buffered Saline (PBS) InsolubleBased on its insolubility in water, this compound is expected to have negligible solubility in aqueous buffers.
Saline (0.9% NaCl) InsolubleSimilar to PBS, solubility in saline is expected to be very low.

Note: For in vitro cellular assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it in a culture medium to the final desired concentration. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

In Vivo Formulations and Protocols

Due to its poor aqueous solubility, specific formulations are required for the in vivo administration of this compound. Below are three recommended formulations. The choice of formulation will depend on the desired route of administration and experimental model.

Formulation Summary
Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline (0.9% NaCl) 45%--
SBE-β-CD in Saline -90% (of 20% solution)-
Corn Oil --90%
Achievable Concentration ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL

Data sourced from MedChemExpress.[3]

Detailed Preparation Protocols

Important Considerations Before Starting:

  • Prepare formulations fresh on the day of use.

  • Use sterile components and aseptic techniques if the formulation is for parenteral administration.

  • To aid dissolution, gentle warming (to 37°C) and/or brief sonication can be employed.[3] However, prolonged heating should be avoided to prevent compound degradation.

  • Always visually inspect the final formulation for clarity and the absence of precipitates before administration.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This is a common co-solvent formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Prepare Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). This can facilitate the accurate preparation of the final formulation.

  • Stepwise Addition of Solvents: a. Add the required volume of DMSO (to make up 10% of the final volume) to the this compound powder. If using a stock solution, calculate the volume needed to achieve the target final concentration. Vortex thoroughly until the powder is completely dissolved. b. Add PEG300 (to make up 40% of the final volume). Vortex until the solution is homogeneous. c. Add Tween-80 (to make up 5% of the final volume). Vortex thoroughly to ensure complete mixing. d. Add sterile saline (to make up the final 45% of the volume). Vortex until a clear and uniform solution is obtained.

Example Calculation for 1 mL of a 2.5 mg/mL solution:

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the this compound stock solution to a sterile tube.

  • Add 400 µL of PEG300 and vortex.

  • Add 50 µL of Tween-80 and vortex.

  • Add 450 µL of sterile saline and vortex.

Protocol 2: DMSO/SBE-β-CD in Saline Formulation

This formulation utilizes a cyclodextrin to improve solubility and is suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare 20% SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Weigh this compound: Accurately weigh the required amount of this compound powder into a sterile tube.

  • Dissolve in DMSO: Add DMSO to the this compound powder to constitute 10% of the final desired volume. Vortex until fully dissolved.

  • Add SBE-β-CD Solution: Add the 20% SBE-β-CD in saline solution to make up the remaining 90% of the final volume. Vortex thoroughly until the solution is clear.

Protocol 3: DMSO/Corn Oil Formulation

This is an oil-based formulation suitable for oral (p.o.) or subcutaneous (s.c.) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

Procedure:

  • Weigh this compound: Accurately weigh the required amount of this compound powder into a sterile tube.

  • Dissolve in DMSO: Add DMSO to the this compound powder to make up 10% of the final volume. Vortex until completely dissolved.

  • Add Corn Oil: Add sterile corn oil to make up the remaining 90% of the final volume. Vortex thoroughly to create a uniform suspension or solution.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine residues serve as docking sites for adaptor proteins and signaling molecules, initiating downstream cascades.[4]

By blocking this initial phosphorylation event, this compound prevents the recruitment and activation of key signaling proteins, thereby inhibiting the pro-proliferative and anti-apoptotic signals mediated by EGFR.

EGFR_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits SHC SHC EGFR->SHC Recruits PI3K PI3K EGFR->PI3K Recruits This compound This compound This compound->EGFR Inhibits (ATP site) EGF EGF (Ligand) EGF->EGFR Binds SOS SOS GRB2->SOS SHC->GRB2 RAS RAS SOS->RAS MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) RAS->MAPK_Pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.
Downstream Signaling Events Blocked by this compound:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: The recruitment of adaptor proteins like GRB2 and Shc to the phosphorylated EGFR activates the RAS-MAPK cascade, a key pathway promoting cell proliferation.[4] this compound blocks the initiation of this cascade.

  • PI3K/AKT Pathway: EGFR activation also leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates AKT. The PI3K/AKT pathway is a major driver of cell survival and anti-apoptosis.[4] Inhibition of EGFR by this compound prevents the activation of this critical survival pathway.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo efficacy study with this compound.

in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select Animal Model (e.g., Xenograft mice) B Determine Dosing Regimen (Dose, frequency, route) A->B C Prepare this compound Formulation (See Protocol 1, 2, or 3) B->C D Tumor Implantation & Growth to Palpable Size E Randomize Animals into Control & Treatment Groups D->E F Administer this compound or Vehicle According to Regimen E->F G Monitor Tumor Volume & Animal Body Weight F->G H Endpoint: Euthanize Animals & Harvest Tissues G->H I Analyze Tumor Growth Inhibition (TGI) H->I J Perform Pharmacodynamic Analysis (e.g., Western Blot for p-EGFR) I->J

Caption: General workflow for an in vivo this compound efficacy study.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Storage

This compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. It is recommended to aliquot stock solutions into single-use volumes.

References

Application Notes and Protocols for RG13022 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin this compound, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound blocks receptor autophosphorylation and subsequent downstream signaling pathways, such as the MAPK and PI3K/AKT pathways.[3] These pathways are critical for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is implicated in the growth and survival of various cancers, making it a key therapeutic target.[3] Preclinical studies in mouse models are essential for evaluating the efficacy and pharmacokinetics of EGFR inhibitors like this compound.

This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on published preclinical research. It includes quantitative data on its in vitro activity, a detailed in vivo experimental protocol, and diagrams of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound on various cell lines.

Cell LineAssay TypeIC50 ValueReference
HER 14Colony Formation1 µM[1][2]
HER 14DNA Synthesis3 µM[1][2]
MH-85Colony Formation7 µM[1]
MH-85DNA Synthesis1.5 µM[1]
EGFR (Cell-free)Autophosphorylation4 µM[1][2]
HT-22EGFR Kinase Activity1 µM[3]

Signaling Pathway

This compound targets the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound inhibits the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF / TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the protocol for administering this compound to nude mice bearing human squamous cell carcinoma xenografts, based on the effective methodology described by Yoneda et al. (1991).

Materials
  • This compound (Tyrphostin this compound)

  • Vehicle:

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), sterile

  • Human squamous cell carcinoma cells (e.g., MH-85)

  • 5- to 6-week-old female athymic nude mice (nu/nu)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

  • Animal housing and husbandry equipment compliant with institutional guidelines

Protocol for In Vivo Administration of this compound

1. Preparation of Tumor Cells and Xenograft Implantation: a. Culture human squamous cell carcinoma cells (e.g., MH-85) under standard conditions. b. Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse. d. Allow tumors to grow to a palpable size (e.g., approximately 50-100 mm³) before starting treatment.

2. Preparation of this compound Dosing Solution: a. Dissolve this compound in DMSO to create a stock solution. b. On each day of treatment, dilute the stock solution with sterile PBS to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of 10% DMSO or less is generally recommended. c. For a dose of 400 µ g/mouse , a typical final concentration might be 2 mg/mL, allowing for a 200 µL injection volume.

3. Administration of this compound: a. The recommended effective dose is 400 µ g/mouse/day . b. Administer the this compound solution via intraperitoneal (i.p.) injection. c. Continue daily injections for the duration of the study (e.g., 14 days or as determined by the experimental design). d. A control group of mice should be injected with the vehicle solution (e.g., 10% DMSO in PBS) following the same schedule.

4. Monitoring and Data Collection: a. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity. c. Observe the animals daily for any signs of distress, cachexia, or changes in activity levels. d. At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for assessing the in vivo efficacy of this compound.

Experimental_Workflow Experimental Workflow for this compound In Vivo Efficacy Study start Start cell_culture 1. Culture Squamous Carcinoma Cells (e.g., MH-85) start->cell_culture inoculation 2. Subcutaneous Inoculation into Nude Mice cell_culture->inoculation tumor_growth 3. Allow Tumors to Establish inoculation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Intraperitoneal Injection (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Growth & Animal Health treatment->monitoring treatment->monitoring endpoint 7. Study Endpoint & Euthanasia monitoring->endpoint analysis 8. Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for RG13022 in HER14 and MH-85 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RG13022, a tyrphostin derivative and an inhibitor of the Epidermal Growth Factor Receptor (EGFR), in HER14 and MH-85 cell lines. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Cell Line Characteristics

HER14 Cells: This cell line is derived from NIH 3T3 mouse embryonic fibroblasts that have been transfected with the human EGFR gene, resulting in the overexpression of approximately 200,000 EGFRs per cell.[1] HER14 cells are a valuable tool for studying EGFR-driven signaling and the effects of EGFR inhibitors. They are of Mus musculus (mouse) origin and exhibit a fibroblast morphology.[1]

MH-85 Cells: The MH-85 cell line is a human osteosarcoma cell line. Osteosarcoma is the most common type of primary malignant bone tumor. While the search results did not provide specific details on the origin of the MH-85 cell line, human osteosarcoma cell lines like Saos-2 (ATCC HTB-85) are well-characterized and serve as important models for studying this cancer.[2][3] MNNG/HOS (TE85, Clone F-5) is another human osteosarcoma cell line, derived from a 13-year-old female, that is known to form tumors in nude mice and is used in transformation and tumorigenicity studies.[4]

Quantitative Data Summary

The inhibitory effects of this compound on HER14 and MH-85 cells have been quantified through various assays. The following tables summarize the available IC50 values.

Table 1: IC50 Values of this compound in HER14 Cells

AssayIC50 (µM)
EGFR Autophosphorylation5
Colony Formation1
DNA Synthesis3

Table 2: IC50 Values of this compound in MH-85 Cells

AssayIC50 (µM)
Colony Formation7
DNA Synthesis1.5

Signaling Pathway

This compound exerts its effects by inhibiting the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR pEGFR (Active) EGFR->P_EGFR Autophosphorylation This compound This compound This compound->EGFR Inhibition Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

HER14 Cells:

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

MH-85 Cells:

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 dilution.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.

Colony_Formation_Assay_Workflow start Start seed Seed HER14 (e.g., 500 cells/well) or MH-85 (e.g., 1000 cells/well) in 6-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with varying concentrations of this compound adhere->treat incubate Incubate for 7-14 days treat->incubate fix Fix colonies with methanol incubate->fix stain Stain with Crystal Violet fix->stain count Count colonies ( >50 cells) stain->count end End count->end

Caption: Colony formation assay workflow.

Protocol:

  • Harvest and count HER14 or MH-85 cells.

  • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.

  • Allow cells to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Aspirate the medium and gently wash the wells with PBS.

  • Fix the colonies by adding 1 mL of ice-cold methanol to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plates to air dry.

  • Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 20 minutes at room temperature.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

DNA_Synthesis_Assay_Workflow start Start seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound for 24-48 hours adhere->treat label_brdu Label with BrdU for 2-4 hours treat->label_brdu fix_denature Fix cells and denature DNA label_brdu->fix_denature add_ab Add anti-BrdU antibody fix_denature->add_ab add_sub Add substrate and measure absorbance add_ab->add_sub end End add_sub->end

Caption: DNA synthesis (BrdU) assay workflow.

Protocol:

  • Seed HER14 or MH-85 cells into a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow the cells to attach and grow overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Aspirate the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells with wash buffer.

  • Add a peroxidase-conjugated anti-BrdU antibody and incubate for 1-2 hours.

  • Wash the wells to remove unbound antibody.

  • Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Western Blotting for EGFR Phosphorylation

This protocol is for detecting the inhibition of EGFR autophosphorylation by this compound.[5][6][7][8][9]

Protocol:

  • Seed HER14 or MH-85 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

  • Immediately place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To control for protein loading, strip the membrane and re-probe with an antibody against total EGFR and a housekeeping protein like GAPDH or β-actin.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method is used to quantify apoptosis in cells treated with this compound.[7][10]

Protocol:

  • Seed HER14 or MH-85 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Harvest both the adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Disclaimer

These protocols and application notes are intended for research use only by qualified professionals. The specific conditions and concentrations may need to be optimized for your particular experimental setup and cell line passage number. Always follow standard laboratory safety procedures.

References

Application Notes: RG13022 IC50 in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the half-maximal inhibitory concentration (IC50) values of RG13022 in various cell lines and detailed protocols for common cell viability assays used to determine these values. This compound is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).

Data Presentation: this compound IC50 Values

The IC50 values of this compound have been determined in several cell lines, primarily assessing its effect on cell growth and DNA synthesis. The following table summarizes the available quantitative data.

Cell LineAssay TypeIC50 (µM)Reference
HER 14Colony Formation1[1][2]
HER 14DNA Synthesis3[1][2]
MH-85Colony Formation7[2]
MH-85DNA Synthesis1.5[2]
HT-22Not Specified1[3]
Cell-FreeEGF Receptor Autophosphorylation4[1][2]

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation.[3] By blocking these pathways, this compound can inhibit the growth of cancer cells that overexpress or have dysregulated EGFR.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway and this compound inhibition.

Experimental Protocols

The determination of IC50 values is crucial for characterizing the potency of a compound. Below are detailed protocols for three common colorimetric assays used for this purpose: the MTT, Crystal Violet, and Sulforhodamine B (SRB) assays.

General Workflow for IC50 Determination

The overall process for determining the IC50 value of a compound like this compound in an adherent cell line is outlined in the following diagram.

IC50_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (Incubation) A->B C 3. Compound Treatment (Serial Dilutions of this compound) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Cell Viability Assay (MTT, Crystal Violet, or SRB) D->E F 6. Absorbance Reading (Microplate Reader) E->F G 7. Data Analysis (Dose-Response Curve & IC50 Calculation) F->G

General workflow for IC50 determination.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Crystal Violet Assay

This assay stains the DNA of adherent cells, providing a measure of the total cell biomass.

Materials:

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • 4% Paraformaldehyde (PFA) in PBS

  • 10% Acetic acid

  • PBS

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, carefully remove the medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining: Remove the PFA and add 100 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Remove the Crystal Violet solution and wash the plate with water until the excess stain is removed.

  • Dye Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 10 mM Tris base solution (pH 10.5)

  • 1% Acetic acid

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (without removing the culture medium) and incubate for 1 hour at 4°C.

  • Washing: Carefully remove the supernatant and wash the plate five times with tap water.

  • Staining: Air dry the plate completely. Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Quickly rinse the wells four times with 1% acetic acid to remove unbound SRB.

  • Dye Solubilization: Air dry the plate. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

References

RG13022 for Inhibiting EGF-Stimulated Growth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RG13022, also known as Tyrphostin this compound, is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By competitively binding to the ATP-binding site within the kinase domain of the EGFR, this compound effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition of EGFR signaling disrupts critical cellular processes such as proliferation, survival, and differentiation, making this compound a valuable tool for studying EGF-stimulated cell growth and a potential therapeutic agent in cancers characterized by EGFR overexpression or dysregulation.[3]

These application notes provide detailed protocols for utilizing this compound to inhibit EGF-stimulated growth in a research setting. The included information covers the biochemical and cellular inhibitory activities of this compound, along with comprehensive methodologies for assessing its effects on EGFR phosphorylation, cell proliferation, and in vitro kinase activity.

Data Presentation

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been characterized in various assays, demonstrating its efficacy in blocking EGFR-mediated cellular processes. The following tables summarize the key quantitative data for this compound.

ParameterTarget/ProcessCell Line/SystemIC₅₀ ValueReference
EGFR AutophosphorylationEGFR KinaseImmunoprecipitated EGFR4 µM[2][4]
EGFR AutophosphorylationEGFR KinaseHER 14 cells5 µM[4]
Cell Proliferation (Colony Formation)EGF-Stimulated GrowthHER 14 cells1 µM[2][4]
DNA SynthesisEGF-Stimulated GrowthHER 14 cells3 µM[2][4]
Cell Proliferation (Colony Formation)EGF-Stimulated GrowthMH-85 cells7 µM[4]
DNA SynthesisEGF-Stimulated GrowthMH-85 cells1.5 µM[4]
EGFR Kinase ActivityEGFR KinaseHT-22 cells1 µM[3]
In Vivo Efficacy of this compound
Animal ModelCell LineTreatmentEffectReference
Nude MiceMH-85400 µ g/mouse/day Significantly inhibits tumor growth and prolongs lifespan[4]

Signaling Pathways and Experimental Workflows

EGF/EGFR Signaling Pathway and Point of this compound Inhibition

The following diagram illustrates the canonical EGF/EGFR signaling cascade and highlights the inhibitory action of this compound. Upon binding of EGF, the EGFR dimerizes and autophosphorylates, initiating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.

EGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGF/EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general workflow for evaluating the inhibitory effect of this compound on EGF-stimulated cell growth.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A431, HER 14) Serum_Starvation 2. Serum Starvation (Synchronize cells) Cell_Culture->Serum_Starvation RG13022_Treatment 3. This compound Treatment (Varying concentrations) Serum_Starvation->RG13022_Treatment EGF_Stimulation 4. EGF Stimulation RG13022_Treatment->EGF_Stimulation Kinase_Assay C. In Vitro Kinase Assay (Direct EGFR Inhibition) RG13022_Treatment->Kinase_Assay For biochemical assay Western_Blot A. Western Blot (p-EGFR, p-ERK, etc.) EGF_Stimulation->Western_Blot MTT_Assay B. MTT Assay (Cell Proliferation) EGF_Stimulation->MTT_Assay Data_Analysis 5. Data Analysis (IC50 determination, etc.) Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Kinase_Assay->Data_Analysis

Caption: General workflow for evaluating this compound's inhibitory effects.

Experimental Protocols

Western Blotting for EGFR Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on EGF-stimulated EGFR phosphorylation in cultured cells.

Materials:

  • This compound

  • Epidermal Growth Factor (EGF)

  • Cell culture medium (e.g., DMEM, α-MEM)

  • Fetal Bovine Serum (FBS) or Penicillin-Streptomycin solution (PCS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A431, HER 14) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours in a low-serum medium (e.g., 0.5% FBS or 0.2% PCS) to reduce basal EGFR phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the proliferation of EGF-stimulated cells.

Materials:

  • This compound

  • EGF

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Allow cells to attach overnight.

    • Replace the medium with a low-serum medium and add varying concentrations of this compound.

    • Add EGF (e.g., 50 ng/mL) to the appropriate wells. Include control wells with no this compound and/or no EGF.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight in a humidified atmosphere (or for a shorter period with agitation).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell proliferation inhibition relative to the EGF-stimulated control.

    • Determine the IC₅₀ value of this compound for cell proliferation.

In Vitro EGFR Kinase Assay

This protocol assesses the direct inhibitory effect of this compound on EGFR kinase activity in a cell-free system.

Materials:

  • This compound

  • Recombinant active EGFR kinase

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • In a 384-well plate, add this compound dilutions.

    • Add the recombinant EGFR kinase to each well.

    • Pre-incubate for 30 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of this compound.

    • Determine the IC₅₀ value for the inhibition of EGFR kinase activity.

Troubleshooting

  • Low signal in Western blot: Increase protein loading, optimize antibody concentrations, or use a more sensitive ECL substrate.

  • High background in Western blot: Increase the number and duration of washes, use a fresh blocking buffer, or try a different blocking agent.

  • Variability in MTT assay: Ensure even cell seeding, proper mixing of reagents, and complete solubilization of formazan crystals.

  • No inhibition observed: Confirm the activity of this compound and EGF. Check for proper preparation of stock solutions. Ensure the cell line is responsive to EGF.

Ordering Information

ProductCatalog Number
This compoundVaries by supplier (e.g., MedChemExpress: HY-101429, Selleck Chemicals: S2115)

References

Application Notes and Protocols for RG13022 in Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By targeting the ATP-binding site of the EGFR's intracellular kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/AKT pathways.[1] This inhibition of EGFR signaling disrupts critical cellular processes involved in tumor growth and survival, including proliferation, differentiation, and apoptosis. The colony formation assay, a well-established in vitro method, serves as a robust tool to assess the long-term cytotoxic and cytostatic effects of compounds like this compound on the proliferative capacity of cancer cells.[2][3][4] This document provides a detailed protocol for utilizing this compound in a colony formation assay, along with relevant quantitative data and a schematic of the targeted signaling pathway.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in inhibiting colony formation in various cancer cell lines. This data provides a valuable reference for selecting appropriate starting concentrations for your experiments.

Cell LineCancer TypeIC50 (Colony Formation)Reference
HER 14Not Specified1 µM[5]
MH-85Not Specified7 µM

Note: The efficacy of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line of interest.

Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins that activate downstream signaling cascades. The two major pathways implicated in cell proliferation and survival are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. This compound's inhibition of EGFR autophosphorylation effectively blocks the initiation of these cascades, leading to reduced cell proliferation and colony formation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2/Shc Grb2/Shc EGFR_dimer->Grb2/Shc PI3K PI3K EGFR_dimer->PI3K SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->EGFR_dimer Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocol: Colony Formation Assay with this compound

This protocol outlines the steps for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.

Materials:

  • Cell Culture:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

  • This compound Treatment:

    • This compound (powder or stock solution)

    • Dimethyl sulfoxide (DMSO), sterile

  • Assay Reagents and Consumables:

    • 6-well or 12-well tissue culture plates

    • Sterile pipette tips and serological pipettes

    • Hemocytometer or automated cell counter

    • Fixation solution (e.g., 4% paraformaldehyde in PBS or methanol:acetic acid 3:1)

    • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Centrifuge

    • Microscope

    • Water bath

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution is commonly used.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired seeding density. The optimal seeding density will vary depending on the cell line's proliferation rate and should be determined empirically. A typical starting range is 200-1000 cells per well of a 6-well plate.

    • Seed the cells into the wells of the tissue culture plates and allow them to attach overnight in a CO2 incubator.

  • This compound Treatment:

    • The following day, prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the plates for the desired treatment duration. For a colony formation assay, this is typically 7-14 days. It is recommended to replace the treatment medium every 2-3 days.

  • Colony Fixation and Staining:

    • After the incubation period, carefully aspirate the medium from the wells.

    • Gently wash the wells once with PBS.

    • Add enough fixation solution to cover the bottom of each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry completely.

    • Add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 10-30 minutes at room temperature.

    • Carefully remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry completely.

  • Colony Counting and Data Analysis:

    • Once dry, the plates are ready for colony counting. A colony is typically defined as a cluster of at least 50 cells.

    • Colonies can be counted manually using a microscope or by scanning the plates and using image analysis software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
No or very few colonies in the control wells - Seeding density is too low.- Cells are not viable or healthy.- Suboptimal culture conditions.- Optimize seeding density for your cell line.- Use cells in the exponential growth phase and handle them gently.- Ensure proper incubator conditions (temperature, CO2, humidity).
Uneven colony distribution - Improper mixing of cells during seeding.- Plates were not handled gently after seeding.- Ensure a single-cell suspension before plating.- Gently swirl the plate in a cross pattern to distribute cells evenly. Avoid circular swirling.
Colonies are too dense and merge - Seeding density is too high.- Incubation time is too long.- Reduce the number of cells seeded per well.- Shorten the incubation period.
High background staining - Incomplete removal of staining solution.- Insufficient washing.- Ensure complete removal of the crystal violet solution.- Wash thoroughly with water until the water runs clear.
Detachment of colonies during washing - Washing is too vigorous.- Wash gently by adding water to the side of the well and then aspirating, or by submerging the plate in a container of water.

References

Application Notes and Protocols for RG13022 in DNA Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin AG-13022, is a potent and specific inhibitor of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the catalytic domain of EGFR, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in DNA synthesis and cell proliferation, making this compound a valuable tool for studying cancer biology and for the development of novel anti-cancer therapeutics. These application notes provide detailed protocols for utilizing this compound in DNA synthesis inhibition studies.

Mechanism of Action

This compound exerts its biological effects by targeting the epidermal growth factor receptor (EGFR), a transmembrane glycoprotein that plays a crucial role in regulating cell growth, proliferation, and differentiation. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and the activation of its intrinsic tyrosine kinase activity. This results in the autophosphorylation of several tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins.

These activated signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, relay the signal from the cell surface to the nucleus, ultimately leading to the transcription of genes involved in cell cycle progression and DNA synthesis. This compound, as a competitive inhibitor of ATP binding to the EGFR kinase domain, prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade and inhibiting DNA synthesis.

Quantitative Data Summary

The inhibitory effects of this compound on various cellular processes have been quantified in several studies. The following table summarizes the key IC50 values for this compound.

Assay Cell Line Stimulus IC50 Value Reference
EGFR AutophosphorylationCell-free-4 µM[1][2]
DNA SynthesisHER 1450 ng/mL EGF3 µM[1][2]
Colony FormationHER 1450 ng/mL EGF1 µM[2][3]
DNA SynthesisHN5-11 µM[4]

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Inhibits Grb2/Shc Grb2/Shc P->Grb2/Shc PI3K PI3K P->PI3K SOS SOS Grb2/Shc->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-myc, c-fos) ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Proliferation Cell Proliferation & DNA Synthesis Transcription_Factors->Proliferation

EGFR signaling pathway and this compound inhibition.

Experimental Protocols

DNA Synthesis Assay ([3H]-Thymidine Incorporation)

This protocol is a standard method to quantify the rate of DNA synthesis in cultured cells by measuring the incorporation of radiolabeled thymidine.

Materials:

  • This compound (stock solution in DMSO)

  • HER 14 or other suitable cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • [3H]-Thymidine (1 mCi/mL)

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Ethanol, 95%, ice-cold

  • Sodium hydroxide (NaOH), 0.3 M

  • Scintillation cocktail

  • Scintillation counter

  • 24-well tissue culture plates

Experimental Workflow:

DNA_Synthesis_Workflow A 1. Seed cells in 24-well plates (e.g., 5 x 10^4 cells/well) B 2. Starve cells in serum-free medium for 24 hours A->B C 3. Treat cells with this compound (various concentrations) for 1 hour B->C D 4. Stimulate cells with EGF (e.g., 50 ng/mL) for 18-24 hours C->D E 5. Pulse-label with [3H]-Thymidine (1 µCi/well) for 2-4 hours D->E F 6. Wash cells with ice-cold PBS E->F G 7. Precipitate DNA with ice-cold 10% TCA F->G H 8. Wash pellet with 95% ethanol G->H I 9. Solubilize DNA in 0.3 M NaOH H->I J 10. Neutralize and add scintillation cocktail I->J K 11. Measure radioactivity using a scintillation counter J->K

Workflow for DNA synthesis assay.

Procedure:

  • Cell Seeding: Seed HER 14 cells into 24-well plates at a density of 5 x 104 cells per well in complete medium and allow them to attach overnight.

  • Serum Starvation: The next day, aspirate the medium and wash the cells once with serum-free medium. Then, incubate the cells in serum-free medium for 24 hours to synchronize them in the G0/G1 phase of the cell cycle.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the this compound solutions to the designated wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) group.

  • EGF Stimulation: Prepare a solution of EGF in serum-free medium and add it to the wells to a final concentration of 50 ng/mL. Do not add EGF to the negative control wells. Incubate the plates for 18-24 hours at 37°C.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for 2-4 hours at 37°C.

  • Cell Lysis and DNA Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.

  • Solubilization and Counting:

    • Air-dry the plates.

    • Add 500 µL of 0.3 M NaOH to each well to solubilize the DNA.

    • Transfer the contents of each well to a scintillation vial.

    • Neutralize the NaOH with an equivalent amount of 0.3 M HCl.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

Data Analysis:

The amount of [3H]-thymidine incorporated is proportional to the rate of DNA synthesis. Express the results as a percentage of the control (EGF-stimulated cells without this compound treatment) and plot against the concentration of this compound to determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to proliferate and form a colony, which is a measure of its long-term survival and reproductive integrity.

Materials:

  • This compound (stock solution in DMSO)

  • HER 14 or other suitable cancer cell line

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS (Phosphate-Buffered Saline)

Experimental Workflow:

Colony_Formation_Workflow A 1. Seed a low density of cells in 6-well plates (e.g., 500 cells/well) B 2. Allow cells to attach overnight A->B C 3. Treat cells with this compound (various concentrations) in complete medium B->C D 4. Incubate for 10-14 days, changing medium with fresh this compound every 3-4 days C->D E 5. Wash colonies with PBS D->E F 6. Fix colonies with methanol E->F G 7. Stain colonies with Crystal Violet F->G H 8. Wash excess stain with water G->H I 9. Air-dry the plates H->I J 10. Count colonies containing >50 cells I->J

Workflow for colony formation assay.

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed a low number of cells (e.g., 500 cells/well) in 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line.

  • This compound Treatment: The next day, replace the medium with fresh complete medium containing various concentrations of this compound. Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Medium Change: Replace the medium with fresh medium containing the respective concentrations of this compound every 3-4 days.

  • Staining:

    • After 10-14 days, when visible colonies have formed in the control wells, aspirate the medium and gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.

    • Aspirate the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 15-30 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with water until the background is clear.

  • Colony Counting:

    • Allow the plates to air-dry.

    • Count the number of colonies containing at least 50 cells in each well.

Data Analysis:

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

  • PE = (Number of colonies formed / Number of cells seeded) x 100%

  • SF = (PE of treated sample / PE of control sample)

Plot the surviving fraction against the concentration of this compound to determine the IC50 value for colony formation.

In Vivo Studies

This compound has been shown to suppress tumor growth in nude mice models. A general protocol for such a study is as follows:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).

  • This compound Administration: Administer this compound intraperitoneally or via another appropriate route at a predetermined dose and schedule. A vehicle control group should be included.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (length x width2) / 2.

  • Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined size, at which point the animals are euthanized and the tumors are excised for further analysis.

Conclusion

This compound is a valuable research tool for investigating the role of EGFR signaling in DNA synthesis and cell proliferation. The protocols provided here offer a framework for conducting robust in vitro and in vivo studies to evaluate the efficacy of this compound and other potential EGFR inhibitors. Careful optimization of experimental conditions for specific cell lines and model systems is recommended for achieving reliable and reproducible results.

References

Application Notes and Protocols for RG13022 Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022 is a tyrphostin derivative that acts as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By targeting the autophosphorylation of EGFR, this compound effectively blocks downstream signaling pathways that are crucial for cell proliferation and survival. This document provides detailed information on cell lines sensitive to this compound, quantitative data on its efficacy, and comprehensive protocols for assessing its effects on cancer cells. These notes are intended to guide researchers in utilizing this compound as a tool for cancer research and drug development.

This compound Mechanism of Action

This compound competitively binds to the ATP-binding site within the EGFR kinase domain. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, TGF-α), thereby blocking the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. The blockade of these pathways ultimately leads to the suppression of cancer cell proliferation, induction of cell cycle arrest, and apoptosis. Notably, this compound has also been shown to block estrogen-stimulated phosphorylation of the EGF receptor, suggesting a broader applicability in hormone-dependent cancers where EGFR signaling is implicated.

Sensitive Cell Lines

Several cancer cell lines have been identified as sensitive to the anti-proliferative effects of this compound. This sensitivity is often associated with the overexpression or hyperactivity of EGFR.

  • HER 14 (NIH3T3-Her14): A mouse fibroblast cell line genetically engineered to overexpress the human EGFR. This cell line is highly dependent on EGFR signaling for its proliferation.

  • MH-85: A human head and neck squamous cell carcinoma cell line.

  • HT-22: A murine hippocampal neuronal cell line. While primarily used in neuroscience, its sensitivity to EGFR inhibition makes it a relevant model in certain contexts.

Quantitative Data on this compound Efficacy

The following table summarizes the reported IC50 values of this compound in sensitive cell lines. These values represent the concentration of the compound required to inhibit a specific biological process by 50%.

Cell LineAssayIC50 Value (µM)
HER 14EGF Receptor Autophosphorylation (in immunoprecipitates)4
HER 14Colony Formation (EGF-stimulated)1
HER 14DNA Synthesis (EGF-stimulated)3
MH-85Colony Formation (EGF-stimulated)7
MH-85DNA Synthesis (EGF-stimulated)1.5
HT-22EGF Receptor Kinase Activity1

Experimental Protocols

Detailed methodologies for key experiments to assess the sensitivity of cell lines to this compound are provided below.

Colony Formation Assay (Soft Agar)

This assay measures the ability of single cells to undergo sufficient proliferation to form a colony and is a hallmark of cellular transformation and tumorigenicity.

Materials:

  • Base Agar (e.g., 0.6% agar in complete medium)

  • Top Agar (e.g., 0.3% agar in complete medium)

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Cells of interest

  • Crystal Violet staining solution (0.005% in PBS)

  • Microscope

Protocol:

  • Prepare Base Agar Layer:

    • Melt the 0.6% agar solution and cool to 40-42°C.

    • Mix the agar solution 1:1 with 2x complete cell culture medium pre-warmed to 37°C.

    • Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate.

    • Allow the base layer to solidify at room temperature for 20-30 minutes.

  • Prepare Cell Suspension in Top Agar:

    • Trypsinize and count the cells. Prepare a single-cell suspension.

    • Melt the 0.3% agar solution and cool to 40-42°C.

    • Prepare a cell suspension in complete medium at a concentration of 2x the desired final plating density.

    • Mix the cell suspension 1:1 with the 0.3% agar solution.

    • Immediately plate 1.5 mL of this cell/agar mixture on top of the solidified base agar layer.

  • Treatment with this compound:

    • After the top layer has solidified, add 1 mL of complete medium containing the desired concentrations of this compound (and a vehicle control) to each well.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.

    • Replenish the medium with fresh this compound every 2-3 days.

  • Staining and Quantification:

    • After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.

    • Carefully wash the wells with PBS.

    • Count the number of colonies (typically >50 cells) in each well using a microscope.

    • Calculate the percentage of colony formation inhibition relative to the vehicle control.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation. It is based on the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Allow cells to attach overnight.

  • Treatment with this compound:

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Carefully remove the medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the fixing solution and wash the wells with PBS.

    • Add 100 µL of diluted anti-BrdU antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells with PBS.

    • If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • If using a fluorescently-conjugated antibody, read the fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of DNA synthesis inhibition relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of the cell cycle distribution of a cell population based on DNA content.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1x Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with this compound at the desired concentrations for a time period determined to be optimal for apoptosis induction (e.g., 24-72 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing cell sensitivity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive binds EGFR_active EGFR (active) Dimerized & Autophosphorylated EGFR_inactive->EGFR_active Dimerization & Autophosphorylation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K This compound This compound This compound->EGFR_active inhibits ATP ATP ATP->EGFR_active RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival

Caption: this compound inhibits EGFR signaling pathway.

Experimental_Workflow cluster_assays Assess Cellular Effects start Start: Select Sensitive Cell Line (e.g., HER 14, MH-85) culture Cell Culture & Seeding start->culture treatment Treat with this compound (Dose-response) culture->treatment colony_assay Colony Formation Assay treatment->colony_assay dna_assay DNA Synthesis Assay (BrdU) treatment->dna_assay cellcycle_assay Cell Cycle Analysis (PI Staining) treatment->cellcycle_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay analysis Data Analysis (IC50, % Inhibition, etc.) colony_assay->analysis dna_assay->analysis cellcycle_assay->analysis apoptosis_assay->analysis end Conclusion: Determine this compound Efficacy analysis->end

Caption: Workflow for assessing this compound sensitivity.

Application Notes and Protocols for RG13022

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of experimental applications and protocols for RG13022, a tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

Overview

This compound is a tyrphostin-class inhibitor of the EGFR tyrosine kinase. It competitively binds to the ATP-binding site within the kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling.[1][2][3] This inhibitory action blocks critical pathways involved in cell proliferation, survival, and differentiation, making this compound a subject of interest in cancer research.[3][4]

Quantitative Data Summary

The following table summarizes the treatment durations for this compound in various experimental settings based on available preclinical data.

Experiment Type Model System This compound Concentration Treatment Duration Reference
Colony Formation AssayHER 14 and MH-85 cellsVaries (Dose-dependent)10 days[2]
DNA Synthesis AssayHER 14 and MH-85 cellsVaries (Dose-dependent)24 hours[5]
Autophosphorylation AssayHER 14 cellsVaries (Dose-dependent)Overnight[2]
In vivo Tumor Growth InhibitionMH-85 tumor-bearing nude mice400 µ g/mouse/day 14 days[2]

Experimental Protocols

In Vitro Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

  • HER 14 or MH-85 cells

  • Complete culture medium (e.g., DMEM or alpha MEM with 10% FCS)

  • Low-serum medium (e.g., DMEM with 0.5% PCS or alpha MEM with 0.2% PCS)

  • Epidermal Growth Factor (EGF)

  • This compound

  • 24-well or 10-cm culture plates

  • Formaldehyde solution (4% v/v)

  • Hematoxylin stain

Procedure:

  • Seed HER 14 cells (200 cells/dish in a 10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) in complete culture medium.[2]

  • Allow cells to attach by incubating overnight under standard cell culture conditions (37°C, 5% CO2).[2]

  • Replace the complete medium with low-serum medium containing 50 ng/mL EGF.[2]

  • Add varying concentrations of this compound to the treatment wells. Include a vehicle control (e.g., DMSO) in parallel.

  • Incubate the cells for 10 days, ensuring the medium is replaced as needed to maintain nutrient levels and pH.[2]

  • After the incubation period, fix the cells with 4% formaldehyde for 15 minutes at room temperature.[2]

  • Stain the fixed cells with hematoxylin.[2]

  • Count the number of colonies containing more than 20 cells in each well or dish under a microscope.[2]

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the efficacy of this compound in suppressing tumor growth in a xenograft mouse model.

Materials:

  • Nude mice (e.g., MF1 nu/nu)

  • MH-85 cancer cells

  • This compound

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Inject MH-85 cells subcutaneously into the flank of each mouse.[6]

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound intraperitoneally at a dose of 400 µ g/mouse/day for 14 consecutive days.[2] The control group should receive vehicle injections following the same schedule.

  • Monitor and measure tumor volume twice weekly using calipers.[6]

  • Observe and record animal weight and overall health status throughout the study.[6]

  • At the end of the 14-day treatment period, mice can be monitored for an additional period (e.g., 21 days) to assess any long-term effects on tumor growth and survival.[6]

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by EGF binding to its receptor, which is inhibited by this compound.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization EGFR->Dimerization This compound This compound Autophosphorylation Autophosphorylation This compound->Autophosphorylation Inhibits Dimerization->Autophosphorylation GRB2_SOS GRB2/SOS Autophosphorylation->GRB2_SOS Recruits PI3K PI3K Autophosphorylation->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR signaling pathway inhibited by this compound.
Experimental Workflow for In Vivo Study

This diagram outlines the key steps in the in vivo evaluation of this compound.

InVivo_Workflow start Start inoculation Subcutaneous Tumor Cell Inoculation start->inoculation establishment Tumor Establishment inoculation->establishment randomization Animal Randomization establishment->randomization treatment 14-Day this compound or Vehicle Treatment randomization->treatment monitoring Tumor Measurement & Health Monitoring treatment->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Workflow for in vivo this compound efficacy testing.

References

Troubleshooting & Optimization

RG13022 Technical Support Center: Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of RG13022 and solutions to common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is highly soluble in DMSO, and stock solutions can be prepared at high concentrations.

Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause?

A2: Precipitation during the preparation of a DMSO stock solution can be due to a few factors:

  • Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2] Contamination with water can significantly reduce the solubility of this compound.[1][2] Always use fresh, anhydrous, or newly opened DMSO.

  • Low-quality DMSO: Ensure you are using a high-purity, research-grade DMSO.

  • Incorrect temperature: While not always necessary, gentle warming and sonication can aid in the dissolution of the compound if precipitation occurs.[2]

Q3: Can I dissolve this compound in aqueous solutions like PBS or cell culture media?

A3: No, this compound is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation of the compound. For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium.

Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?

A4: The tolerance of cell lines to DMSO can vary. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q5: How should I prepare this compound for in vivo animal studies?

A5: Direct injection of a pure DMSO solution is not recommended for animal studies. Formulations for in vivo use typically involve a co-solvent system to ensure the compound remains in solution upon administration. Several protocols suggest a combination of DMSO with other solvents such as PEG300, Tween-80, and saline or corn oil.[2] It is recommended to prepare these formulations fresh on the day of use.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Cloudiness or precipitation in DMSO stock solution upon storage. 1. Moisture absorption by DMSO.2. Freeze-thaw cycles.1. Use fresh, anhydrous DMSO and store the stock solution with desiccant.2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2]
Precipitation observed in cell culture medium after adding the DMSO stock. 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. Insufficient mixing upon dilution.1. Lower the final working concentration of this compound.2. When diluting the DMSO stock, add it to the medium dropwise while vortexing or gently mixing to ensure rapid and even dispersion.
Inconsistent experimental results between batches. 1. Degradation of this compound in the stock solution.2. Inaccurate initial weighing of the compound.1. Store the DMSO stock solution at -20°C or -80°C for long-term stability.[2] Prepare fresh stock solutions periodically.2. Ensure your balance is properly calibrated and use appropriate weighing techniques for small amounts of powder.

Quantitative Solubility Data

SolventConcentrationNotes
DMSO 53 mg/mL (199.03 mM)[1]Use fresh DMSO as moisture can reduce solubility.[1]
100 mg/mL (375.53 mM)[2]Ultrasonic assistance may be needed.[2]
Ethanol 5 mg/mL[1]
Water Insoluble[1]
In Vivo Formulation 1 ≥ 2.5 mg/mL (9.39 mM)[2]10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In Vivo Formulation 2 ≥ 2.5 mg/mL (9.39 mM)[2]10% DMSO, 90% (20% SBE-β-CD in Saline).[2]
In Vivo Formulation 3 ≥ 2.5 mg/mL (9.39 mM)[2]10% DMSO, 90% Corn Oil.[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 266.29 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.66 mg of this compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[2]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.[2]

Preparation of an In Vivo Formulation (Example: Protocol 1)

This protocol is for preparing a 1 mL working solution.

  • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly until a clear solution is obtained.

  • This formulation should be prepared fresh on the day of use.[2]

Visualizations

RG13022_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot and Store at -20°C/-80°C dissolve->aliquot dilute Dilute DMSO Stock in Medium/Buffer aliquot->dilute For In Vitro Use mix Mix Thoroughly dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Autophosphorylation Receptor Autophosphorylation EGFR->Autophosphorylation Activates This compound This compound This compound->Autophosphorylation Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Autophosphorylation->Downstream Initiates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Promotes

Caption: this compound inhibits EGFR signaling by blocking receptor autophosphorylation.

References

RG13022 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution and handling of RG13022 powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Tyrphostin this compound, is a small-molecule inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase.[1][2] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, which in turn blocks receptor autophosphorylation and downstream signaling pathways like MAPK and PI3K/AKT.[2] These pathways are crucial for cell proliferation, survival, and differentiation.[2] By inhibiting EGFR signaling, this compound can suppress the growth and survival of tumor cells, particularly those with EGFR overexpression or dysregulation.[2]

Q2: What is the recommended solvent for dissolving this compound powder?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound powder.[1][2] It is soluble in DMSO, while its solubility in water is very low.[3] For optimal results, it is crucial to use fresh, high-purity DMSO, as it is hygroscopic and absorbed moisture can significantly impact the solubility of the product.[1][3]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in fresh DMSO.[1][3] For example, to create a 10 mM stock solution, you would dissolve 2.66 mg of this compound in 1 mL of DMSO. It is recommended to use ultrasonic agitation to aid dissolution.[1] Once prepared, the stock solution should be aliquoted and stored to avoid repeated freeze-thaw cycles.[1]

Q4: What are the recommended storage conditions for this compound powder and its stock solutions?

  • Powder: Store at -20°C for long-term storage (up to 3 years).[1] It can be stored at 4°C for shorter periods (up to 2 years).[1]

  • In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Troubleshooting Guide

Issue: The this compound powder is not fully dissolving in DMSO.

  • Solution 1: Use fresh DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] This moisture can significantly reduce the solubility of this compound. Always use a newly opened bottle of anhydrous, high-purity DMSO.

  • Solution 2: Apply heat and/or sonication. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1] Be cautious with heating to avoid degradation of the compound.

  • Solution 3: Check the concentration. Ensure you are not exceeding the solubility limit of this compound in DMSO. Refer to the solubility data table below.

Issue: I observe precipitation in my stock solution after storage.

  • Solution 1: Warm the solution. Gently warm the vial to room temperature and vortex or sonicate to redissolve the precipitate.

  • Solution 2: Re-evaluate storage conditions. Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage) and that the vials are properly sealed to prevent solvent evaporation.[1]

  • Solution 3: Prepare fresh aliquots. To avoid issues from repeated freeze-thaw cycles, it is best practice to prepare small, single-use aliquots of your stock solution.[1]

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100 mg/mL[1]375.53 mM[1]Requires ultrasonic assistance. Use fresh, hygroscopic DMSO.[1]
DMSO53 mg/mL[3]199.03 mM[3]Moisture-absorbing DMSO reduces solubility.[3]
Ethanol5 mg/mL[3]-
WaterInsoluble[3]-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder (CAS No. 136831-48-6)[1]

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, weigh 2.66 mg.

    • Add the appropriate volume of fresh DMSO to the powder.

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.[1]

Visualizations

RG13022_Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Fresh DMSO weigh->add_dmso Step 1 vortex Vortex Mixture add_dmso->vortex Step 2 sonicate Ultrasonic Agitation vortex->sonicate Step 3 aliquot Aliquot into Tubes sonicate->aliquot Step 4 store Store at -80°C aliquot->store Step 5

Caption: Workflow for the preparation and storage of an this compound stock solution.

EGFR_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGF Receptor EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits Autophosphorylation

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

RG13022 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and proper storage of RG13022.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, 0-4°C is acceptable for days to weeks. For long-term storage, -20°C is recommended for up to a year, and -80°C is suitable for up to two years.[1][2][3]

Q3: What is the best solvent to dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to use fresh, moisture-free DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3]

Q4: I am having trouble dissolving this compound in DMSO. What can I do?

A4: If you encounter precipitation or difficulty in dissolving this compound, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure you are using newly opened DMSO to avoid issues with absorbed moisture.[2][3]

Q5: Can I prepare aqueous solutions of this compound?

A5: Yes, aqueous solutions can be prepared by first dissolving this compound in a minimal amount of DMSO to create a stock solution. This stock solution can then be further diluted with aqueous buffers or cell culture media.[2] For in vivo studies, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a clear solution.[2]

Troubleshooting Guides

Issue: Precipitate observed in this compound stock solution upon storage.

This guide will help you troubleshoot the appearance of precipitate in your this compound stock solution.

G start Precipitate observed in This compound stock solution check_storage Was the solution stored at the recommended temperature (-20°C or -80°C)? start->check_storage improper_storage Store at recommended temperature. Aliquot to avoid freeze-thaw cycles. check_storage->improper_storage No check_dissolution Was the initial dissolution complete? check_storage->check_dissolution Yes re_dissolve Warm solution gently and/or sonicate to re-dissolve precipitate. check_dissolution->re_dissolve No check_concentration Is the concentration too high? check_dissolution->check_concentration Yes end_ok Solution should be clear. re_dissolve->end_ok dilute Dilute the solution to a lower concentration. check_concentration->dilute Yes end_not_ok If precipitate persists, prepare a fresh solution. check_concentration->end_not_ok No dilute->end_ok

Caption: Troubleshooting workflow for this compound solution precipitation.

Data Summary

Storage Conditions
FormTemperatureDurationReferences
Solid4°C2 years[2]
Solid-20°C3 years[2][3]
In Solvent-20°C1 year[1][2]
In Solvent-80°C2 years[2][3]
Solubility
SolventConcentrationNotesReferences
DMSO100 mg/mL (375.53 mM)Ultrasonic and fresh DMSO recommended.[2]
DMSO53 mg/mL (199.03 mM)Use fresh DMSO as moisture can reduce solubility.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

G start Start: Prepare 10 mM This compound Stock Solution weigh Weigh out the required amount of solid this compound. start->weigh add_dmso Add the appropriate volume of fresh, anhydrous DMSO. weigh->add_dmso vortex Vortex the solution. add_dmso->vortex sonicate If necessary, sonicate in a water bath to aid dissolution. vortex->sonicate check_solution Visually inspect for complete dissolution. sonicate->check_solution aliquot Aliquot the stock solution into smaller volumes. check_solution->aliquot store Store aliquots at -20°C or -80°C. aliquot->store end End: Stock solution is ready for use. store->end

Caption: Workflow for preparing an this compound stock solution.

Methodology:

  • Calculate the required mass of this compound: Based on the desired volume of the stock solution and a molecular weight of 266.29 g/mol for this compound.

  • Weigh the solid this compound: Carefully weigh the calculated mass of the compound.

  • Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the solid this compound.

  • Dissolve: Vortex the solution thoroughly. If the compound does not dissolve completely, use an ultrasonic water bath to facilitate dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2][3]

This compound Signaling Pathway Inhibition

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It competitively binds to the ATP-binding site of the EGFR kinase domain, which blocks receptor autophosphorylation and subsequent downstream signaling pathways like MAPK and PI3K/AKT.[1] These pathways are crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane EGFR EGFR P_EGFR P-EGFR (Autophosphorylation) EGFR->P_EGFR Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Downstream Downstream Signaling (MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

Technical Support Center: Optimizing RG13022 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of RG13022 for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response experiment ranging from 1 µM to 10 µM. Based on published data, the IC50 for inhibiting EGFR autophosphorylation is approximately 4 µM.[1][4] For cell-based assays such as colony formation and DNA synthesis, IC50 values have been reported to be between 1 µM and 7 µM in HER 14 and MH-85 cells.[4]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[2][4] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO to a concentration of at least 10 mM. For example, a 10 mM stock can be prepared by dissolving 2.66 mg of this compound (Molecular Weight: 266.29 g/mol ) in 1 mL of DMSO. It is recommended to use ultrasonic agitation to aid dissolution.[1] Store stock solutions at -20°C for long-term use.[1][2]

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been used in in vivo studies with nude mice.[1][4] A dosage of 400 μ g/mouse/day has been shown to significantly inhibit tumor growth.[4] For in vivo administration, specific formulations are required, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare these formulations freshly on the day of use.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory effect observed Inactive compoundEnsure proper storage of the compound at -20°C or -80°C to maintain its stability.
Cell line is not sensitive to EGFR inhibitionVerify the expression and activation status of EGFR in your cell line. Consider using a positive control cell line known to be sensitive to EGFR inhibitors, such as HER 14 or A431 cells.
Insufficient concentration of this compoundPerform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and assay.
Precipitation of the compound in cell culture media Poor solubility of this compound in aqueous solutionsEnsure the final concentration of DMSO in the cell culture media is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation. Prepare intermediate dilutions of the stock solution in culture medium before adding to the final culture volume.
Use of old or hydrated DMSO for stock solution preparationUse fresh, anhydrous DMSO to prepare the stock solution, as moisture can reduce the solubility of this compound.[4]
High background or off-target effects Non-specific binding or inhibitionLower the concentration of this compound used in the experiment. Include appropriate controls, such as a vehicle-only control (DMSO) and a negative control compound that is structurally similar but inactive against EGFR.
Cytotoxicity unrelated to EGFR inhibitionPerform a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between specific anti-proliferative effects and general cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various experimental settings.

Assay Cell Line/System IC50 Value Reference
EGFR AutophosphorylationImmunoprecipitates4 µM[1][4]
EGFR AutophosphorylationHER 14 cells5 µM[4]
Colony FormationHER 14 cells1 µM[1][4]
DNA SynthesisHER 14 cells3 µM[1][4]
Colony FormationMH-85 cells7 µM[4]
DNA SynthesisMH-85 cells1.5 µM[4]
EGFR Kinase InhibitionHT-22 cells1 µM[2]

Experimental Protocols

Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay
  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells per well) in a 6-well plate containing complete growth medium.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.

  • Colony Staining: After the incubation period, wash the wells with PBS, fix the colonies with 4% paraformaldehyde for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Calculate the percentage of colony formation relative to the vehicle control and plot the results.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Dose-Response Treatment (Varying this compound concentrations) A->C B 2. Cell Seeding (e.g., 96-well plate) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Assay Endpoint Measurement (e.g., Cell Viability, Proliferation) D->E F 6. Data Analysis (IC50 Determination) E->F Troubleshooting_Tree Start Experiment Fails: No/Low Inhibition Check_Concentration Is the concentration optimal? Start->Check_Concentration Check_Cell_Line Is the cell line sensitive to EGFRi? Check_Concentration->Check_Cell_Line Yes Solution_Dose_Response Perform Dose-Response (0.1-50 µM) Check_Concentration->Solution_Dose_Response No Check_Compound Is the compound active? Check_Cell_Line->Check_Compound Yes Solution_Validate_Cell_Line Validate EGFR expression/ Use positive control cell line Check_Cell_Line->Solution_Validate_Cell_Line No Check_Solubility Is there precipitation in the media? Check_Compound->Check_Solubility Yes Solution_Check_Storage Verify compound storage (-20°C) Check_Compound->Solution_Check_Storage No Solution_Adjust_DMSO Lower final DMSO% Use fresh DMSO Check_Solubility->Solution_Adjust_DMSO Yes Success Experiment Successful Check_Solubility->Success No

References

RG13022 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of RG13022, a known tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. This compound inhibits the autophosphorylation of EGFR, a critical step in the activation of its downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2][3][4][5]

Q2: Is this compound a completely selective inhibitor for EGFR?

A2: While this compound is characterized as an EGFR inhibitor, complete selectivity is uncommon for small molecule kinase inhibitors. There is evidence to suggest that this compound can inhibit signaling stimulated by other growth factors, such as insulin, insulin-like growth factor I (IGF-I), and transforming growth factor alpha (TGF-α).[1][4] This indicates potential off-target activity against other receptor tyrosine kinases, such as the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF-1R).

Q3: What are the potential consequences of off-target effects when using this compound in my experiments?

A3: Off-target effects can lead to a variety of unintended consequences in your experiments, including:

  • Misinterpretation of results: Phenotypes observed may be incorrectly attributed solely to EGFR inhibition.

  • Unexpected toxicity: Inhibition of essential cellular kinases can lead to cytotoxicity.

  • Development of resistance: Activation of alternative signaling pathways as a compensatory mechanism.

  • Confounding data: Difficulty in elucidating the precise mechanism of action of this compound in a specific biological context.

Q4: How can I determine if the effects I am observing are due to off-target activities of this compound?

A4: A multi-pronged approach is recommended:

  • Orthogonal validation: Use a structurally different EGFR inhibitor to see if the same phenotype is produced.

  • Rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that target may rescue the phenotype.

  • Direct assessment of off-target activity: Employ techniques such as kinome profiling or chemical proteomics to identify other proteins that this compound interacts with.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Death or Reduced Viability at Low Concentrations This compound may be inhibiting other kinases essential for cell survival in your specific cell line.Perform a dose-response curve and compare the IC50 for proliferation with the IC50 for EGFR inhibition. Consider performing a kinome scan to identify other potent targets.
Inconsistent Results Across Different Cell Lines The expression levels of on-target (EGFR) and potential off-targets can vary significantly between cell lines, leading to different sensitivities to this compound.Characterize the protein expression levels of EGFR and other suspected off-targets (e.g., IR, IGF-1R) in your cell lines of interest via Western blot or mass spectrometry.
Activation of a Compensatory Signaling Pathway Inhibition of EGFR by this compound may lead to the upregulation or activation of parallel signaling pathways (e.g., through other receptor tyrosine kinases) to promote cell survival.Use phospho-specific antibody arrays or phosphoproteomics to identify activated signaling pathways in the presence of this compound.
Effects on Glucose Metabolism or Insulin Signaling This compound may be inhibiting the Insulin Receptor (IR) or downstream components of the insulin signaling pathway.[1][4]Directly measure the phosphorylation status of key proteins in the insulin signaling pathway (e.g., IR, IRS-1, Akt) in the presence and absence of this compound.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

Target/Process Cell Line/System IC50 Value Reference
EGFR AutophosphorylationCell-free (immunoprecipitates)4 µM[1][2][4][5]
EGFR AutophosphorylationHER 14 Cells5 µM[2][5]
HER 14 Colony FormationHER 14 Cells1 µM[1][2][4][5]
HER 14 DNA SynthesisHER 14 Cells3 µM[1][2][4][5]
HT-22 Neuronal Cell GrowthHT-22 Cells1 µM[3]
MH-85 Colony FormationMH-85 Cells7 µM[2]
MH-85 DNA SynthesisMH-85 Cells1.5 µM[2]

Experimental Protocols

Kinome Profiling Using a Commercial Service

Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Provide the exact concentration and solvent information to the service provider.

  • Service Provider Selection: Choose a reputable vendor that offers kinome scanning services (e.g., KINOMEscan™, Reaction Biology). These services typically utilize binding assays to measure the interaction of the compound with a large number of kinases.

  • Assay Format: The service provider will perform a competition binding assay where this compound competes with a known ligand for the active site of each kinase in the panel. The amount of kinase bound to an immobilized ligand is measured, often using quantitative PCR of a DNA tag linked to the kinase.

  • Data Analysis: The service provider will deliver a report detailing the binding affinities (e.g., Kd, Ki, or % inhibition at a given concentration) of this compound for each kinase in the panel. The results are often visualized as a dendrogram to illustrate the selectivity profile.

Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification

Objective: To identify cellular proteins that bind to this compound, including potential off-targets.

Methodology:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).

    • Couple the this compound derivative to the activated beads according to the manufacturer's protocol.

    • Prepare a control resin with no coupled ligand to identify non-specific binders.

  • Cell Lysate Preparation:

    • Culture cells of interest and harvest them.

    • Prepare a native cell lysate using a mild lysis buffer (e.g., containing non-ionic detergents) to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the this compound-coupled beads and the control beads in parallel.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competing with a high concentration of free this compound.

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

  • Mass Spectrometry Analysis:

    • Excise protein bands of interest or analyze the entire eluate using an in-solution digestion protocol.

    • Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

    • Compare the proteins identified from the this compound-coupled beads with those from the control beads to identify specific binders.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Autophosphorylation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition by this compound.

Off_Target_Hypothesis cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effect This compound This compound EGFR EGFR This compound->EGFR Inhibits Other_RTK Other RTKs (e.g., IR, IGF-1R) This compound->Other_RTK Inhibits EGFR_inhibition Inhibition of Cancer Cell Growth EGFR->EGFR_inhibition Off_target_phenotype Unexpected Phenotype (e.g., altered metabolism) Other_RTK->Off_target_phenotype

Caption: On-Target vs. Potential Off-Target Effects of this compound.

Experimental_Workflow cluster_screening Broad Screening cluster_validation Target Validation start Start: Unexpected Experimental Result with this compound hypothesis Hypothesize Off-Target Effect start->hypothesis kinome_scan Kinome Profiling hypothesis->kinome_scan proteomics Chemical Proteomics (AC-MS) hypothesis->proteomics identify_targets Identify Potential Off-Targets kinome_scan->identify_targets proteomics->identify_targets western Western Blot for Pathway Activation identify_targets->western orthogonal Use Orthogonal Inhibitor identify_targets->orthogonal rescue Rescue Experiment identify_targets->rescue conclusion Conclusion: Confirm or Refute Off-Target Effect western->conclusion orthogonal->conclusion rescue->conclusion

Caption: Workflow for Investigating Off-Target Effects of this compound.

References

troubleshooting RG13022 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using RG13022, a tyrosine kinase inhibitor.

Troubleshooting Guide

This guide addresses potential issues that may lead to inconsistent results during experimentation with this compound.

Question: I am seeing variable inhibition of EGF receptor (EGFR) phosphorylation. What could be the cause?

Answer: Inconsistent inhibition of EGFR autophosphorylation can stem from several factors:

  • Compound Solubility: this compound can precipitate out of solution, especially at higher concentrations or in aqueous buffers. Ensure the compound is fully dissolved. If you observe any precipitation in your stock or working solutions, gentle heating and/or sonication may be used to aid dissolution.[1]

  • Compound Stability: Stock solutions of this compound should be stored at -20°C for up to one year or -80°C for up to two years.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] Degradation of the compound can lead to reduced efficacy.

  • Cellular Health: Ensure your cells are healthy and not overgrown, as this can affect signaling pathways and drug response.

  • EGF Stimulation: The timing and concentration of EGF stimulation are critical. Ensure consistent stimulation across all experimental replicates.

Question: My cell proliferation or colony formation assay results are not reproducible. Why might this be?

Answer: Variability in cell-based assays can be due to:

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells or plates.

  • Edge Effects: Cells in the outer wells of a multi-well plate can behave differently. Consider not using the outermost wells for data collection.

  • Serum Concentration: The concentration of fetal calf serum (FCS) or other supplements can influence cell growth and the inhibitory effect of this compound. The IC50 for colony formation and DNA synthesis can vary between cell lines.[2]

  • Duration of Treatment: The length of exposure to this compound will significantly impact the outcome. Ensure the treatment duration is consistent.

Question: I am having trouble dissolving this compound. What is the recommended procedure?

Answer: this compound has specific solubility characteristics. A common issue is precipitation when diluting stock solutions into aqueous media. Here are some recommended solvent preparations:

  • For in vitro experiments: A stock solution can be prepared in DMSO.

  • For in vivo experiments: Several protocols can yield a clear solution at ≥ 2.5 mg/mL.[1] One such protocol involves a multi-solvent system:

    • Start with a 25.0 mg/mL stock solution in DMSO.

    • For a 1 mL working solution, take 100 μL of the DMSO stock and add it to 400 μL of PEG300. Mix thoroughly.

    • Add 50 μL of Tween-80 and mix again.

    • Finally, add 450 μL of saline to reach the final volume of 1 mL.[1]

If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR).[3] It acts by competitively binding to the ATP-binding site within the EGFR kinase domain.[3] This binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, that are involved in cell proliferation and survival.[3]

What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay and cell line used.

Assay TypeCell Line / ConditionIC50 Value
EGFR AutophosphorylationCell-free (immunoprecipitates)4 µM[1][2]
EGFR AutophosphorylationHER 14 cells (overnight incubation)5 µM[2]
Colony FormationHER 14 cells (EGF stimulated)1 µM[1][2]
DNA SynthesisHER 14 cells (EGF stimulated)3 µM[1][2]
Colony FormationMH-85 cells (EGF stimulated)7 µM[2]
DNA SynthesisMH-85 cells (EGF stimulated)1.5 µM[2]
EGFR Kinase InhibitionHT-22 cells1 µM[3]

How should I store this compound?

Stock solutions of this compound can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To ensure the integrity of your results, avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for In Vitro Inhibition of EGFR Autophosphorylation

  • Cell Culture: Plate cells (e.g., HER 14) in complete medium and allow them to attach overnight.

  • Serum Starvation: The following day, replace the complete medium with a low-serum medium (e.g., DMEM with 0.5% FCS) and incubate for 12-24 hours to reduce basal EGFR activity.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined amount of time (e.g., 1-4 hours).

  • EGF Stimulation: Stimulate the cells with an appropriate concentration of EGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.[2]

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated EGFR (p-EGFR) and total EGFR to assess the level of inhibition.

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_input Inputs cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_output Cellular Response EGF EGF EGFR EGFR EGF->EGFR This compound This compound This compound->EGFR Inhibition pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits EGF-induced EGFR autophosphorylation and downstream signaling.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Check Compound Solubility (Precipitation observed?) Start->Check_Solubility Action_Solubilize Action: Gentle heat/sonication Prepare fresh solution Check_Solubility->Action_Solubilize Yes Check_Stability Check Compound Stability (Proper storage? Fresh prep?) Check_Solubility->Check_Stability No Solubility_Yes Yes Solubility_No No Action_Solubilize->Check_Stability Action_Stability Action: Use fresh aliquot Prepare new stock solution Check_Stability->Action_Stability No Check_Assay Review Assay Parameters (Cell density, EGF conc., etc.) Check_Stability->Check_Assay Yes Stability_Yes Yes Stability_No No Action_Stability->Check_Assay Action_Assay Action: Standardize protocol Use positive/negative controls Check_Assay->Action_Assay Inconsistent Contact_Support Contact Technical Support Check_Assay->Contact_Support Consistent Assay_Inconsistent Inconsistent Assay_Consistent Consistent Action_Assay->Contact_Support

References

Technical Support Center: Preventing RG13022 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of RG13022 in cell culture media. Following these recommendations will help ensure the accurate and reproducible concentration of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It is used in cancer research to study the effects of inhibiting the EGFR signaling pathway, which is often dysregulated in various cancers and plays a crucial role in cell proliferation and survival.[3] this compound has been shown to inhibit the autophosphorylation of the EGF receptor and suppress the growth of cancer cells stimulated by EGF.[4][5]

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[6] However, its aqueous solubility is limited, especially at the neutral pH of most cell culture media. One source indicates a solubility of 0.3 mg/mL in a 1:2 mixture of DMSO and PBS at pH 7.2, highlighting the potential for precipitation upon dilution into aqueous solutions.[7]

Q3: Why does this compound precipitate when I add it to my cell culture medium?

A3: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature.[8] The primary reason is the significant change in solvent polarity when a concentrated DMSO stock solution of this compound is diluted into the aqueous environment of the culture medium. Factors such as the final DMSO concentration, the temperature of the medium, the method of dilution, and potential interactions with media components can all contribute to precipitation.[6][8] Additionally, this compound has a predicted acidic pKa, which suggests its solubility is pH-dependent and likely lower at the neutral pH of cell culture media.[7]

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

Q4: I observed a precipitate in my culture medium after adding this compound. What are the immediate steps I should take?

A4: First, it is crucial to determine if the precipitate is indeed this compound.

  • Visual Inspection: Under a microscope, this compound precipitate may appear as small, crystalline, or amorphous particles. This is distinct from bacterial or fungal contamination.

  • Control Culture: Always maintain a control culture containing the same medium and the final concentration of DMSO (the solvent for this compound) but without the compound. If precipitation also occurs in the control, the issue may lie with the medium components or the solvent itself.[8]

If you suspect this compound has precipitated, refer to the following troubleshooting steps.

Q5: How can I optimize my this compound stock solution and dilution technique to prevent precipitation?

A5: The preparation and handling of your stock solution are critical.

  • Solvent Quality: Use high-purity, anhydrous DMSO to prepare your initial stock solution. Ensure your DMSO is fresh and has not absorbed moisture, which can reduce its solubilizing capacity.[8]

  • Stock Concentration: While it is common to make a high-concentration stock (e.g., 10-50 mM) in DMSO, an overly concentrated stock can be more prone to precipitation upon dilution. If you consistently face issues, consider preparing a lower concentration stock.[8]

  • Dissolution: Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or brief sonication can aid dissolution.[5][8]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can affect compound solubility and stability.[8]

The dilution method is the most common source of precipitation:

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding the stock to cold medium can induce thermal shock and cause precipitation.[6][8]

  • Correct Dilution Order: Add the this compound stock solution to the pre-warmed medium, not the other way around. Never add the aqueous medium directly to the concentrated DMSO stock.[8]

  • Gentle Mixing: Add the stock solution dropwise into the medium while gently swirling or vortexing. This helps to disperse the compound quickly and avoids localized high concentrations that can trigger precipitation.[6]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%. Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate.[8]

Q6: Could interactions with media components be causing the precipitation?

A6: Yes, components in the media can interact with this compound and cause it to precipitate over time.

  • Serum Concentration: If you are using a serum-containing medium, consider reducing the serum concentration (if your cells can tolerate it) or switching to a serum-free medium. Proteins in serum can sometimes cause small molecules to precipitate.[6]

  • pH Stability: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds like this compound. Ensure your incubator's CO2 level is correctly calibrated for your medium's bicarbonate concentration. For more stable pH control, consider using a medium supplemented with HEPES buffer.[6]

Q7: What should I do if a precipitate still forms after optimizing my technique?

A7: If precipitation persists, you can try the following:

  • Serial Dilution: For higher final concentrations of this compound, a serial dilution approach can be effective. First, dilute the DMSO stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume. This gradual dilution can prevent the rapid change in solvent polarity that causes precipitation.[8]

  • Sonication: If a slight precipitate forms after dilution, brief sonication of the final medium solution in a water bath sonicator may help to redissolve the compound. Use this method with caution, as excessive sonication can potentially damage media components.[8]

This compound Solubility Data

Solvent/Vehicle Concentration Source
DMSO100 mg/mL (375.53 mM) (requires sonication)MedChemExpress[5]
DMSO53 mg/mL (199.03 mM)Selleck Chemicals[4]
DMSOSolubleMedKoo Biosciences[3]
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mLChemicalBook[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (9.39 mM)MedChemExpress[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.39 mM)MedChemExpress[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.39 mM)MedChemExpress[5]

Experimental Protocol: Determining Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved, using gentle warming at 37°C and vortexing if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes, prepare a range of this compound concentrations that bracket your intended experimental concentrations.

    • For example, to test concentrations from 1 µM to 50 µM, you can perform a serial 2-fold dilution.

    • Add the appropriate amount of the this compound stock solution to the pre-warmed medium to achieve the highest desired concentration. For example, to make a 50 µM solution from a 50 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). Vortex gently immediately after adding the stock.

    • Perform the serial dilutions by transferring a volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed media, and so on.

  • Solvent Control: Prepare a control tube with the medium and the highest volume of DMSO used in the serial dilution, but without this compound.

  • Incubation and Observation:

    • Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2).

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

    • For a more sensitive assessment, transfer a small aliquot of the medium from each tube to a microscope slide and examine for crystals.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the observation period is the maximum soluble concentration under your specific experimental conditions. It is recommended to use a working concentration at or below this level to ensure reproducibility.

Visual Guides

TroubleshootingWorkflow Troubleshooting this compound Precipitation cluster_optimization Optimization Steps start Precipitation Observed in Media check_control Is precipitate also in DMSO-only control? start->check_control media_issue Issue with Media or Solvent. - Check media for precipitates before use. - Use fresh, anhydrous DMSO. check_control->media_issue Yes rg13022_issue Precipitate is likely this compound check_control->rg13022_issue No stock_prep Review Stock Preparation: - Use high-purity DMSO. - Ensure complete dissolution (sonicate/warm). - Consider a lower stock concentration. rg13022_issue->stock_prep dilution_tech Refine Dilution Technique: - Pre-warm media to 37°C. - Add stock to media (not vice-versa). - Mix gently while adding. - Keep final DMSO < 0.1%. stock_prep->dilution_tech serial_dilution Try Serial Dilution: - Create an intermediate dilution in media. - Add this to the final culture volume. dilution_tech->serial_dilution solubility_test Perform Solubility Test: - Determine max soluble concentration in your specific media. serial_dilution->solubility_test end_success Precipitation Resolved solubility_test->end_success

Caption: Workflow for troubleshooting this compound precipitation.

EGFR_Pathway EGFR Signaling Pathway Inhibition by this compound EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->inhibition inhibition->EGFR

Caption: Simplified EGFR signaling and its inhibition by this compound.

References

RG13022 Cytotoxicity Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tyrosine kinase inhibitor RG13022. Our goal is to help you optimize your cytotoxicity assays and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It functions by inhibiting the autophosphorylation of the EGF receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[1] By blocking this process, this compound can suppress the growth of cancer cells that are stimulated by EGF.[1]

Q2: Which cytotoxicity assay is most suitable for this compound?

A2: The choice of cytotoxicity assay depends on your specific research question, cell type, and available equipment. Three commonly used and suitable assays are:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability. It is a colorimetric assay that is widely used and cost-effective.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of membrane integrity. This is a useful assay for detecting necrosis.

  • Crystal Violet Assay: Stains the DNA of adherent cells, providing a simple method for quantifying cell number and viability.

Q3: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A3: Based on reported IC50 values, a good starting point for a dose-response curve would be in the low micromolar range. For instance, the IC50 for inhibiting EGF receptor autophosphorylation is approximately 4 µM.[1] For inhibiting colony formation and DNA synthesis in HER 14 cells, the IC50 values are 1 µM and 3 µM, respectively.[1] Therefore, a concentration range of 0.1 µM to 100 µM is recommended to capture the full dose-response curve.

Q4: How should I prepare my stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C and protected from light.[1] When preparing working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Variability Between Replicates

High variability in your data can obscure the true effect of this compound.

Possible Causes & Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media.
Pipetting Errors Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
Compound Precipitation Visually inspect your working solutions for any precipitate. If observed, you may need to adjust the solvent concentration or gently warm the solution. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.
Uneven Assay Development For colorimetric assays like MTT, ensure complete and even dissolution of the formazan crystals by gentle shaking. For LDH assays, ensure proper mixing of the supernatant with the assay reagent.
Issue 2: Unexpectedly Low or No Cytotoxicity

If this compound does not appear to be cytotoxic at the expected concentrations, consider the following:

Possible Causes & Solutions:

Cause Solution
Cell Line Resistance The cell line you are using may not be dependent on the EGFR signaling pathway for survival. Verify the EGFR expression and activation status of your cells. Consider using a cell line known to be sensitive to EGFR inhibitors as a positive control.
Incorrect Incubation Time The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your cell line.
Compound Degradation Ensure your this compound stock solution has been stored correctly and is not expired. Prepare fresh working dilutions for each experiment. The stability of tyrosine kinase inhibitors in culture media can vary.[2]
Assay Interference Some compounds can interfere with the chemistry of cytotoxicity assays. For example, compounds with reducing properties can interfere with MTT reduction. If you suspect interference, try a different assay based on a different principle (e.g., LDH release instead of metabolic activity).
Issue 3: High Background Signal in Control Wells

A high background signal can mask the true signal from your experimental wells.

Possible Causes & Solutions:

Cause Solution
Media Components Phenol red in culture media can interfere with colorimetric assays. Consider using phenol red-free media. Serum can also contribute to background; if possible, reduce the serum concentration during the assay.
Contamination Microbial contamination can lead to high metabolic activity or cell lysis, resulting in a high background. Regularly check your cell cultures for contamination.
Assay Reagent Issues Ensure assay reagents are prepared fresh and stored correctly. For LDH assays, endogenous LDH in serum can be a source of high background. Using serum-free media for the assay incubation can mitigate this.[3]

Data Presentation

Table 1: Reported IC50 Values for this compound

Target/Process Cell Line IC50 (µM)
EGF Receptor Autophosphorylation(in vitro)4
Colony FormationHER 141
DNA SynthesisHER 143

Data sourced from MedChemExpress.[1]

Experimental Protocols

MTT Assay Protocol

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the assay kit (usually around 490 nm).

  • Controls: Include a positive control for maximum LDH release by treating some cells with a lysis buffer.

Crystal Violet Assay Protocol

This assay is suitable for quantifying the number of adherent cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde or 100% methanol for 10-15 minutes.

  • Staining: Remove the fixative and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Carefully wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate with gentle shaking to dissolve the stain.

  • Absorbance Reading: Measure the absorbance at approximately 570-590 nm.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P-EGFR Phosphorylated EGFR EGFR->P-EGFR Autophosphorylation Signaling\nCascade Signaling Cascade P-EGFR->Signaling\nCascade Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Signaling\nCascade->Cell Proliferation\n& Survival Promotes This compound This compound This compound->P-EGFR Inhibits

Caption: this compound inhibits the EGFR signaling pathway.

Cytotoxicity_Assay_Workflow Start Start Seed Cells 1. Seed Cells in 96-well plate Start->Seed Cells Adherence 2. Allow Cells to Adhere (Overnight) Seed Cells->Adherence Treatment 3. Treat with this compound (Dose-Response) Adherence->Treatment Incubation 4. Incubate (e.g., 24, 48, 72h) Treatment->Incubation Assay 5. Perform Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH CV Crystal Violet Assay (Cell Number) Assay->CV Readout 6. Measure Absorbance MTT->Readout LDH->Readout CV->Readout Analysis 7. Analyze Data (Calculate IC50) Readout->Analysis End End Analysis->End

Caption: General workflow for an this compound cytotoxicity assay.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Problem Encountered High_Variability High Variability Problem->High_Variability No_Effect Low/No Cytotoxicity Problem->No_Effect High_Background High Background Problem->High_Background Check_Seeding Optimize Cell Seeding High_Variability->Check_Seeding Change_Assay Switch Assay Type High_Variability->Change_Assay Verify_Compound Check Compound Integrity No_Effect->Verify_Compound No_Effect->Change_Assay Optimize_Time Perform Time-Course No_Effect->Optimize_Time Control_Media Use Phenol Red-Free/ Serum-Free Media High_Background->Control_Media Check_Contamination Screen for Contamination High_Background->Check_Contamination

Caption: A logical approach to troubleshooting common assay issues.

References

RG13022 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using RG13022. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR).[1][2][3] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain. This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways critical for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]

Q3: In which solvents can this compound be dissolved for in vivo studies?

A3: this compound can be prepared in various solvent systems for in vivo administration. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Other options include a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation or phase separation during working solution preparation. The compound may not be fully dissolved in the solvent mixture.Gently heat and/or sonicate the solution to aid in dissolution.[1] Ensure solvents are added sequentially and mixed thoroughly at each step as per the protocol.[1]
Inconsistent or weaker than expected inhibition of EGFR signaling. - Incorrect concentration of this compound. - Degradation of the compound due to improper storage. - Issues with the experimental setup (e.g., cell line responsiveness, EGF stimulation).- Verify the final concentration of this compound in your assay. - Ensure the compound has been stored correctly at -20°C or -80°C.[1] - Confirm the expression and activity of EGFR in your cell line. - Optimize the concentration of EGF used for stimulation. A common concentration is 50 ng/mL.[2]
High background in in vitro kinase assays. Non-specific binding or issues with assay components.- Include appropriate controls, such as a vehicle-only control and a known EGFR inhibitor. - Optimize blocking steps and washing procedures. - Ensure the purity of the recombinant EGFR and other reagents.
Variability in in vivo tumor growth inhibition. - Inconsistent drug administration. - Differences in tumor implantation and growth rates. - Animal health and welfare.- Ensure accurate and consistent dosing and administration route. A typical dose is 400 μ g/mouse/day .[2] - Standardize the tumor cell inoculation procedure. - Monitor animal health closely throughout the study.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations (IC50) of this compound in various experimental settings.

ParameterCell Line / ConditionIC50 Value
EGFR Autophosphorylation In immunoprecipitates (cell-free)4 µM[1][2]
EGFR Autophosphorylation HER 14 cells (overnight incubation)5 µM[2]
Colony Formation HER 14 cells (EGF-stimulated)1 µM[1][2]
DNA Synthesis HER 14 cells (EGF-stimulated)3 µM[1][2]
Colony Formation MH-85 cells (EGF-stimulated)7 µM[2]
DNA Synthesis MH-85 cells (EGF-stimulated)1.5 µM[2]
EGFR Kinase Inhibition HT-22 neuronal cells1 µM[3]

Experimental Protocols

In Vitro EGFR Autophosphorylation Assay
  • Cell Culture: Culture HER 14 cells in DMEM supplemented with 10% FCS.

  • Plating: Plate cells and allow them to adhere overnight.

  • Starvation: Switch the culture medium to DMEM with 0.5% PCS for 24 hours to serum-starve the cells.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., overnight).

  • Stimulation: Stimulate the cells with 50 ng/mL EGF for a short period (e.g., 10-15 minutes) at 37°C.

  • Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Immunoprecipitate the EGF receptor from the cell lysates using an anti-EGFR antibody.

  • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation.

Cell Proliferation (Colony Formation) Assay
  • Cell Plating: Plate HER 14 cells (200 cells/dish) or MH-85 cells (100 cells/well) in their respective complete media.[2]

  • Adherence: Allow cells to adhere overnight.

  • Treatment Medium: Replace the medium with a low-serum medium (e.g., DMEM with 0.5% PCS for HER 14, or alpha MEM with 0.2% PCS for MH-85) containing 50 ng/mL EGF and varying concentrations of this compound.[2]

  • Incubation: Culture the cells for 10 days, replacing the medium as needed.[2]

  • Staining: Fix the colonies with methanol and stain with a suitable stain (e.g., crystal violet).

  • Quantification: Count the number of colonies in each dish or well.

Visualizations

RG13022_Mechanism_of_Action cluster_cell Cell Membrane cluster_kinase Kinase Domain cluster_downstream Downstream Signaling EGF EGF EGFR EGF Receptor EGF->EGFR Binds Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Leads to This compound This compound This compound->EGFR Competitively Inhibits ATP Binding This compound->Autophosphorylation Blocks ATP ATP ATP->EGFR Binds Signaling MAPK & PI3K/AKT Pathways Autophosphorylation->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Mechanism of action of this compound in inhibiting EGFR signaling.

RG13022_In_Vivo_Prep_Workflow start Start: Prepare this compound Working Solution stock Prepare 25.0 mg/mL DMSO Stock Solution start->stock add_peg Add 400 µL PEG300 to 100 µL Stock Solution stock->add_peg mix1 Mix Evenly add_peg->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Mix Evenly add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline final_mix Mix to Final Volume of 1 mL add_saline->final_mix check_solubility Check for Precipitation/ Phase Separation final_mix->check_solubility heat_sonicate Heat and/or Sonicate to Aid Dissolution check_solubility->heat_sonicate Yes end End: Clear Solution (≥ 2.5 mg/mL) check_solubility->end No heat_sonicate->final_mix

Caption: Workflow for preparing this compound solution for in vivo experiments.

References

long-term storage conditions for RG13022

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and stability of RG13022.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be kept at -20°C.[1] It is also recommended to store it in a dry and dark environment.[1] Following these conditions, the compound is expected to be stable for over two years.[1]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for long-term storage (months) or at 0-4°C for short-term storage (days to weeks).[1] Some suppliers suggest that stock solutions can be stored at -20°C for up to one year, or at -80°C for up to two years. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound sensitive to light?

Yes, this compound is known to be sensitive to light. Exposure to light can lead to photoisomerization when in solution and photodegradation in the solid state. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.

Q4: Can I store this compound at room temperature?

Room temperature storage is not recommended for the long term. While the product is stable enough for a few weeks during standard shipping at ambient temperatures, for maintaining its integrity and activity over time, the recommended long-term storage conditions should be followed.[1]

Data Presentation

Table 1: Summary of Long-Term Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid Powder-20°CMonths to years[1]Store in a dry, dark place.
Stock Solution (in DMSO)-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution (in DMSO)-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles. Protect from light.
Short-term (Solid)0 - 4°CDays to weeks[1]For immediate use. Keep dry and dark.
Short-term (Solution)0 - 4°CDays to weeks[1]For immediate use. Protect from light.

Troubleshooting Guides

Issue 1: I observe a precipitate in my this compound stock solution after thawing.

  • Question: Why is there a precipitate in my stock solution, and what should I do?

  • Answer: Precipitation upon thawing can occur if the compound's concentration exceeds its solubility at a lower temperature.

    • Immediate Steps: Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the compound.

    • Preventative Measures:

      • Ensure your stock concentration is not too high for the solvent (DMSO).

      • When preparing working solutions, add the stock solution to your pre-warmed (e.g., 37°C) aqueous buffer or media slowly while vortexing to prevent the compound from crashing out of solution.

      • Consider preparing a slightly lower concentration stock solution for future experiments.

Issue 2: The color of my this compound solution has changed over time.

  • Question: My this compound solution, which was initially light yellow, has turned a darker color. Is it still usable?

  • Answer: A color change in the solution can be an indication of compound degradation. Some related tyrphostin compounds have been observed to change from light yellow to darker brown in solution over 24 hours, which corresponded to the formation of degradation products.

    • Recommendation: It is highly recommended to discard the discolored solution and prepare a fresh stock from the solid compound to ensure the reliability and reproducibility of your experimental results. Using a degraded solution can lead to inaccurate data, as the degradation products may have different biological activities.

Issue 3: I am seeing a loss of activity or inconsistent results in my experiments.

  • Question: My experiments with this compound are showing a decrease in its inhibitory effect or are not reproducible. What could be the cause?

  • Answer: A loss of activity can be due to several factors related to the storage and handling of this compound.

    • Troubleshooting Steps:

      • Improper Storage: Confirm that both the solid compound and stock solutions have been stored at the correct temperatures and protected from light.

      • Multiple Freeze-Thaw Cycles: If the stock solution was not aliquoted, repeated freezing and thawing can lead to degradation. Prepare a fresh stock solution and ensure it is properly aliquoted.

      • Solution Instability: this compound and related compounds can be unstable in solution over time. For best results, prepare fresh dilutions from a frozen stock for each experiment. Avoid storing dilute working solutions.

      • Purity Check: If you suspect the integrity of your solid compound, you can perform a stability check using the HPLC protocol provided below to assess its purity.

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity and stability of this compound. This method is based on common practices for stability-indicating analysis of small molecules.

Objective: To determine the purity of an this compound sample and to detect the presence of any degradation products.

Materials:

  • This compound sample (solid or in solution)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with a UV detector or a photodiode array (PDA) detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution with the mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 20 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but 254 nm and 340 nm are common starting points for similar compounds).

    • Gradient Elution:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Analyze the resulting chromatogram. The purity of this compound can be calculated based on the area of the main peak relative to the total area of all peaks.

    • The presence of new peaks in an aged or stressed sample compared to a fresh sample indicates degradation.

Mandatory Visualization

RG13022_Storage_Decision_Tree start Start: You have received this compound form Is the this compound in solid form or a stock solution? start->form solid_duration Planning to use for short-term (days/weeks) or long-term (months/years)? form->solid_duration Solid solution_duration Planning to use for short-term (days/weeks) or long-term (months)? form->solution_duration Solution solid_short Store at 0-4°C in a dry, dark place. solid_duration->solid_short Short-term solid_long Store at -20°C in a dry, dark place. solid_duration->solid_long Long-term solution_short Store at 0-4°C. Protect from light. solution_duration->solution_short Short-term solution_long Aliquot into single-use volumes. Store at -20°C or -80°C. Protect from light. solution_duration->solution_long Long-term RG13022_Troubleshooting_Workflow start Experiment shows inconsistent results or loss of compound activity check_storage 1. Verify Storage Conditions - Solid at -20°C? - Solution at -20°C/-80°C? - Protected from light? start->check_storage storage_ok Storage is correct check_storage->storage_ok Yes storage_bad Storage is incorrect check_storage->storage_bad No check_handling 2. Review Handling Procedures - Aliquoted stock solution? - Minimizing freeze-thaw cycles? - Using freshly prepared dilutions? storage_ok->check_handling correct_storage Action: Correct storage conditions immediately. Consider using a fresh vial. storage_bad->correct_storage handling_ok Handling is correct check_handling->handling_ok Yes handling_bad Handling is incorrect check_handling->handling_bad No check_solution 3. Inspect Solution - Any precipitation? - Any color change? handling_ok->check_solution correct_handling Action: Prepare a fresh stock solution, aliquot, and use fresh dilutions for each experiment. handling_bad->correct_handling solution_ok Solution is clear and correct color check_solution->solution_ok No solution_bad Precipitate or color change observed check_solution->solution_bad Yes final_step If issues persist, consider assessing compound purity via HPLC. solution_ok->final_step discard_solution Action: Discard the solution. Prepare a fresh stock. solution_bad->discard_solution

References

impact of hygroscopic DMSO on RG13022 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG13022. The focus is on addressing challenges related to its solubility, particularly concerning the hygroscopic nature of Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter difficulties in dissolving this compound or notice precipitation in their stock solutions. This guide provides a systematic approach to troubleshoot these issues.

Problem: this compound fails to dissolve completely in DMSO or precipitates out of solution over time.

This common issue is often linked to the hygroscopic (water-absorbing) nature of DMSO. Water contamination in DMSO can significantly decrease the solubility of many organic compounds, including this compound.[1][2]

Troubleshooting Workflow

start Start: this compound Solubility Issue check_dmso 1. Verify DMSO Quality start->check_dmso improper_handling 2. Review Handling & Storage check_dmso->improper_handling DMSO is anhydrous? no_solution Contact Technical Support check_dmso->no_solution DMSO is old or wet? Use fresh, anhydrous DMSO. concentration_issue 3. Check this compound Concentration improper_handling->concentration_issue Proper handling? improper_handling->no_solution Improper handling? Follow best practices. temp_issue 4. Assess Temperature Conditions concentration_issue->temp_issue Concentration within limits? concentration_issue->no_solution Concentration too high? Prepare a more dilute solution. solution_found Solution Found temp_issue->solution_found Stored at RT or -20°C? temp_issue->no_solution Stored at 4°C? Avoid refrigeration of DMSO solutions.

Caption: Troubleshooting workflow for this compound solubility issues.

Step-by-Step Troubleshooting:

  • Verify DMSO Quality:

    • Question: Are you using anhydrous (water-free) DMSO?

    • Action: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Older bottles that have been opened multiple times are likely to have absorbed atmospheric moisture.[3][4] Karl Fischer titration can be used to determine the water content of the DMSO if you have the necessary equipment.

  • Review Handling and Storage Procedures:

    • Question: How are you handling and storing your DMSO and this compound stock solutions?

    • Action: Adhere strictly to best practices for handling hygroscopic solvents.[5][6][7] This includes minimizing the time the DMSO container is open, using a dry, inert gas (like argon or nitrogen) to blanket the solvent, and storing it in a desiccator.[3] For this compound stock solutions, store them in tightly sealed vials at -20°C for long-term storage.[8] Avoid repeated freeze-thaw cycles as this can promote precipitation, especially if water is present.[1][2]

  • Check this compound Concentration:

    • Question: What is the target concentration of your this compound stock solution?

    • Action: While this compound is soluble in DMSO, preparing solutions at excessively high concentrations can lead to precipitation, especially if the DMSO is not perfectly anhydrous. If you are working near the solubility limit, consider preparing a slightly more dilute stock solution.

  • Assess Temperature Conditions:

    • Question: At what temperature are you preparing and storing your solution?

    • Action: Ensure the this compound and DMSO are at room temperature before mixing. Sonication can be used to aid dissolution.[2] For storage, while short-term storage at 4°C is possible, the relatively high freezing point of DMSO (18.5°C) means that refrigeration can cause it to solidify, which can promote precipitation upon thawing.[9] Long-term storage at -20°C is generally recommended.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][10] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, which blocks receptor autophosphorylation and subsequent downstream signaling pathways like MAPK and PI3K/AKT.[8] These pathways are crucial for cell proliferation and survival, and their inhibition by this compound can suppress tumor cell growth.[8]

EGFR Signaling Pathway Inhibition by this compound

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits EGFR signaling to block cell proliferation.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is reported to be at least 20 mg/mL. However, this is under ideal conditions with anhydrous DMSO.

Q3: How does water content in DMSO affect this compound solubility?

Table 1: Estimated Impact of Water Content on this compound Solubility in DMSO

Water Content in DMSO (% v/v)Estimated Solubility of this compound (mg/mL)Observations
< 0.1% (Anhydrous)≥ 20Clear solution, stable
1%~15May appear clear initially, risk of precipitation over time
5%~5Significant decrease in solubility, likely to precipitate
10%< 1Poor solubility, significant precipitation

Note: This data is illustrative and based on general principles of compound solubility in aqueous DMSO mixtures.

Q4: What are the best practices for preparing this compound stock solutions in DMSO?

A4: To ensure the stability and accuracy of your this compound stock solutions, follow these best practices:

Experimental Protocol: Preparation of this compound Stock Solution

  • Materials:

    • This compound (CAS: 136831-48-6)[10][12]

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[13]

    • Sterile, amber glass vials with PTFE-lined screw caps

    • Calibrated analytical balance

    • Calibrated micropipettes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the this compound vial and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using an analytical balance in a low-humidity environment if possible.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. Work quickly to minimize the exposure of DMSO to the air.

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Workflow for Preparing this compound Stock Solution

start Start equilibrate Equilibrate this compound & Anhydrous DMSO to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot for Single Use inspect->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing stable this compound stock solutions.

Q5: My this compound in DMSO has precipitated after a freeze-thaw cycle. Can I still use it?

A5: It is not recommended to use a solution that has precipitated. The concentration of the supernatant will be lower than intended, leading to inaccurate experimental results. If precipitation occurs, it is best to discard the solution and prepare a fresh stock following the best practices outlined above. The precipitation is a strong indicator of water absorption by the DMSO, which has lowered the solubility of this compound.[1][2]

References

Validation & Comparative

RG13022 in the Landscape of EGFR Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies of RG13022 against other EGFR tyrosine kinase inhibitors (TKIs) are not available in the public domain. This guide provides a comparative analysis based on available preclinical data for this compound and established data for other well-characterized EGFR TKIs. The presented data are collated from separate studies and should be interpreted as an indirect comparison.

Introduction to EGFR Tyrosine Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of several cancers, most notably non-small cell lung cancer (NSCLC). EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the enzymatic activity of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[2] These inhibitors have revolutionized the treatment of EGFR-mutant cancers.

Over the years, several generations of EGFR TKIs have been developed, each with distinct characteristics regarding their mechanism of action, efficacy, and resistance profiles. This guide provides a comparative overview of this compound, an early-generation TKI, with more clinically established first-, second-, and third-generation inhibitors.

Mechanism of Action

EGFR TKIs primarily function by competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[2]

This compound , also known as Tyrphostin this compound, is a small-molecule inhibitor of EGFR.[3] Like other tyrphostins, it is believed to act as an ATP-competitive inhibitor , reversibly binding to the kinase domain of EGFR and blocking its autophosphorylation.[4]

The landscape of EGFR TKIs can be broadly categorized into three generations based on their mechanism and spectrum of activity:

  • First-Generation (Reversible TKIs): This group includes gefitinib and erlotinib . They reversibly bind to the ATP-binding site of EGFR and are most effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[2]

  • Second-Generation (Irreversible TKIs): Afatinib is a key example of this class. These inhibitors form a covalent bond with a cysteine residue in the EGFR kinase domain, leading to irreversible inhibition. They are generally more potent and have a broader spectrum of activity than first-generation TKIs, also inhibiting other members of the ErbB family of receptors.[5]

  • Third-Generation (Mutant-Selective TKIs): Osimertinib is the leading third-generation TKI. It is designed to be highly selective for both activating EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation TKIs. Importantly, it has less activity against wild-type EGFR, which can translate to a better side-effect profile.[6]

Comparative Performance Data

The following tables summarize the available preclinical data for this compound and provide a comparison with other EGFR TKIs. It is important to reiterate that this data is compiled from different studies, and therefore, direct quantitative comparisons should be made with caution.

Table 1: In Vitro Efficacy of EGFR TKIs

InhibitorTargetAssay TypeCell LineIC50Citation(s)
This compound EGFRAutophosphorylation (cell-free)-4 µM[3]
EGFRAutophosphorylation (cellular)HER 145 µM[3]
Cell ProliferationColony Formation (HER 14)HER 141 µM[3]
Cell ProliferationDNA Synthesis (HER 14)HER 143 µM[3]
Cell ProliferationColony Formation (MH-85)MH-857 µM[3]
Cell ProliferationDNA Synthesis (MH-85)MH-851.5 µM[3]
Gefitinib EGFRKinase Inhibition-2-37 nM
Erlotinib EGFRKinase Inhibition-2 nM
Afatinib EGFR, HER2Kinase Inhibition-0.5 nM (EGFR), 14 nM (HER2)
Osimertinib EGFR (L858R/T790M)Kinase Inhibition-<1 nM
EGFR (Exon 19 del/T790M)Kinase Inhibition-<1 nM
EGFR (wild-type)Kinase Inhibition-~490 nM

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosingOutcomeCitation(s)
Nude MiceMH-85 human squamous cell carcinoma400 µ g/mouse/day Significant inhibition of tumor growth, prolonged lifespan[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental designs, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_downstream Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

EGFR Signaling Pathways

TKI_Generations cluster_gen1 1st Generation (Reversible) cluster_gen2 2nd Generation (Irreversible) cluster_gen3 3rd Generation (Mutant-Selective, Irreversible) Gefitinib Gefitinib Erlotinib Erlotinib Afatinib Afatinib Osimertinib Osimertinib This compound This compound (Tyrphostin) cluster_gen1 cluster_gen1 cluster_gen2 cluster_gen2 cluster_gen3 cluster_gen3

Classification of EGFR TKIs

Experimental Protocols

Detailed methodologies for the key experiments cited for this compound are provided below. These are based on standard laboratory procedures and the available information on this compound's preclinical evaluation.

EGFR Autophosphorylation Assay (in Immunoprecipitates)

This assay measures the ability of a compound to inhibit the kinase activity of EGFR in a cell-free system.

  • Cell Culture and Lysis:

    • Culture HER 14 cells (a cell line overexpressing EGFR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Lyse the cells in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.

  • Immunoprecipitation of EGFR:

    • Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 2 hours to capture the antibody-EGFR complexes.

    • Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase reaction buffer containing ATP and MnCl2.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated EGFR by autoradiography.

    • Quantify the band intensities to determine the IC50 of this compound.

Colony Formation Assay

This assay assesses the effect of a compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.

  • Preparation of Agar Layers:

    • Prepare a base layer of 0.5% agar in the appropriate cell culture medium in 6-well plates and allow it to solidify.

    • Prepare a top layer of 0.3% agar in the same medium.

  • Cell Seeding:

    • Harvest HER 14 or MH-85 cells and resuspend them in the top agar solution at a low density (e.g., 5,000 cells per well).

    • Add varying concentrations of this compound to the cell-agar suspension.

    • Plate the cell-agar suspension on top of the base layer.

  • Incubation and Staining:

    • Incubate the plates at 37°C in a humidified incubator for 10-14 days, feeding the cells with fresh medium containing the respective concentrations of this compound every 3-4 days.

    • After the incubation period, stain the colonies with a solution of crystal violet.

  • Quantification:

    • Count the number of colonies in each well using a microscope.

    • Calculate the percentage of colony formation inhibition relative to the untreated control to determine the IC50 value.

DNA Synthesis Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture and Treatment:

    • Seed HER 14 or MH-85 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • [³H]Thymidine Labeling:

    • Add [³H]thymidine to each well and incubate for a further 4-18 hours. During this time, the radiolabeled thymidine will be incorporated into newly synthesized DNA.

  • Cell Harvesting and Scintillation Counting:

    • Harvest the cells onto a glass fiber filter mat using a cell harvester.

    • Wash the cells to remove unincorporated [³H]thymidine.

    • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The counts per minute (CPM) are proportional to the rate of DNA synthesis.

    • Calculate the percentage of inhibition of DNA synthesis compared to the untreated control to determine the IC50 of this compound.

Conclusion

This compound is a preclinical EGFR tyrosine kinase inhibitor that demonstrates inhibitory activity against EGFR autophosphorylation and the proliferation of cancer cell lines in the low micromolar range. As a presumed ATP-competitive inhibitor, it shares a fundamental mechanism of action with the first-generation TKIs, gefitinib and erlotinib. However, the available data suggests that this compound is significantly less potent than the clinically approved first-, second-, and third-generation EGFR TKIs, which typically exhibit IC50 values in the nanomolar range.

The evolution of EGFR TKIs has been driven by the need to overcome resistance mechanisms and improve selectivity. While this compound represents an early effort in targeting EGFR, the field has since advanced to produce highly potent and specific inhibitors like osimertinib, which have significantly improved clinical outcomes for patients with EGFR-mutant NSCLC. The preclinical data for this compound, when viewed in the context of these more recent developments, underscores the substantial progress made in the design and development of targeted cancer therapies. Further development of compounds like this compound would likely require significant optimization to achieve the potency and selectivity demonstrated by later-generation inhibitors.

References

A Comparative Guide: RG13022 Versus Second-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology. Its dysregulation is a critical driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). This has led to the development of a range of EGFR-targeted inhibitors. This guide provides a detailed comparison of RG13022, a preclinical tyrosine kinase inhibitor, and the clinically approved second-generation EGFR inhibitors, such as afatinib and dacomitinib. We will objectively evaluate their mechanisms of action, biochemical and cellular activities, and provide supporting experimental data and methodologies to inform future research and drug development.

Mechanism of Action

This compound , also known as Tyrphostin this compound, is a tyrosine kinase inhibitor that specifically targets the autophosphorylation of the EGF receptor. It functions by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby preventing the initiation of downstream signaling cascades.[1]

Second-generation EGFR inhibitors , including afatinib and dacomitinib, are irreversible pan-ErbB family inhibitors.[2][3] Unlike first-generation inhibitors that bind reversibly, these molecules form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, as well as other ErbB family members like HER2 and HER4.[4] This irreversible binding leads to a sustained and potent inhibition of receptor signaling. A key advantage of this class is its activity against the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs.[5][6]

Biochemical and Cellular Activity: A Comparative Analysis

Direct head-to-head preclinical studies comparing this compound with second-generation EGFR inhibitors are not available in the public domain. However, a comparative analysis can be drawn from their individual reported activities.

Inhibitor ClassCompound(s)Target(s)Mechanism of InhibitionIC50 (EGFR Autophosphorylation)Activity Against T790MDevelopment Stage
Tyrphostin This compoundEGFRReversible, ATP-competitive~1-5 µM[7][8]Not ReportedPreclinical
Second-Generation Afatinib, DacomitinibEGFR, HER2, HER4Irreversible, CovalentNanomolar range (in sensitive cell lines)[9]Yes[6]Clinically Approved[10][11]

Data Summary Table 2: Cellular Activity

InhibitorCell LineAssayIC50Reference
This compound HER 14Colony Formation1 µM[12]
HER 14DNA Synthesis3 µM[12]
MH-85Colony Formation7 µM[8]
MH-85DNA Synthesis1.5 µM[8]
Afatinib Multiple EGFR-mutant NSCLC cell linesProliferationLow nanomolar range[9]
Dacomitinib Multiple EGFR-mutant NSCLC cell linesProliferationLow nanomolar range[13]

Experimental Protocols

EGFR Kinase Autophosphorylation Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on EGFR's enzymatic activity.

Methodology:

  • Immunoprecipitation of EGFR: Human epidermoid carcinoma A431 cells, which overexpress EGFR, are lysed. The EGFR is then immunoprecipitated from the cell lysate using an anti-EGFR antibody (e.g., mAb108).

  • Kinase Reaction: The immunoprecipitated EGFR is incubated in a kinase reaction buffer containing ATP (with [γ-³²P]ATP for radioactive detection) and the test inhibitor (e.g., this compound) at various concentrations.

  • Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then dried and subjected to autoradiography to visualize the phosphorylated EGFR. The intensity of the bands is quantified to determine the extent of inhibition and calculate the IC50 value.

Cell Viability and Proliferation Assays

These assays assess the impact of the inhibitors on cancer cell growth and survival.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7]

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the EGFR inhibitor for a specified period (e.g., 72 hours).

  • MTT Incubation: The treatment medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value.[14]

Principle: This assay evaluates the ability of a single cell to grow into a colony, assessing the long-term effect of a compound on cell survival and proliferation.

Protocol:

  • Cell Seeding: A low density of cells is seeded in 6-well plates.

  • Treatment: The cells are treated with the inhibitor at various concentrations.

  • Incubation: The plates are incubated for 1-2 weeks to allow for colony formation.

  • Staining and Counting: The colonies are fixed and stained with a solution like crystal violet. The number of colonies in each well is then counted.

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of a drug in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., A549, NCI-H1975) are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[1]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into treatment and control groups. The treatment group receives the EGFR inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • Monitoring: Tumor volume and the body weight of the mice are monitored regularly.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis (e.g., Western blotting for target engagement).[15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound (Reversible) This compound->EGFR SecondGen 2nd Gen Inhibitors (Irreversible) SecondGen->EGFR Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Data_Analysis IC50 Calculation, Statistical Analysis, Pathway Analysis Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Lines (EGFR status characterized) Cell_Assays Cell Viability/Proliferation Assays (MTT, Colony Formation) Cell_Culture->Cell_Assays Cell_Assays->Data_Analysis Xenograft Tumor Xenograft Model in Immunocompromised Mice Efficacy Anti-tumor Efficacy Evaluation (Tumor Volume Measurement) Xenograft->Efficacy Efficacy->Data_Analysis Data_Analysis->Xenograft

References

Validating RG13022 Efficacy: A Comparative Guide Using Phospho-EGFR Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the inhibitory effects of RG13022 on Epidermal Growth Factor Receptor (EGFR) phosphorylation. It offers a comparative analysis with other known EGFR inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Introduction to this compound and EGFR Signaling

This compound is a tyrosine kinase inhibitor that has been shown to suppress cancer cell proliferation by inhibiting the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR, a receptor tyrosine kinase, plays a crucial role in regulating cell growth, survival, and differentiation.[3] Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[3][4] These phosphorylated tyrosines serve as docking sites for various downstream signaling proteins, activating pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.[3][5]

This compound competitively binds to the ATP-binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[5] This guide outlines the experimental validation of this compound's mechanism of action by comparing its efficacy against other well-established EGFR inhibitors, Gefitinib and Erlotinib, using a panel of phospho-specific EGFR antibodies.

Comparative Analysis of EGFR Inhibitors

To objectively assess the performance of this compound, a direct comparison with first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib is essential.[6][7][8] These inhibitors also target the ATP-binding site of the EGFR kinase domain and are used in cancer therapy.[6][9] The following table summarizes the key characteristics of these inhibitors.

FeatureThis compoundGefitinibErlotinib
Mechanism of Action ATP-competitive EGFR tyrosine kinase inhibitor[5]ATP-competitive EGFR tyrosine kinase inhibitorATP-competitive EGFR tyrosine kinase inhibitor[10][11]
Reported IC50 ~4-5 µM for EGFR autophosphorylation[1][2]Varies by cell line and EGFR mutation statusVaries by cell line and EGFR mutation status[7][8]
Target Specificity Primarily targets EGFRPrimarily targets EGFRPrimarily targets EGFR

Experimental Validation of this compound using Phospho-EGFR Antibodies

The core of validating this compound's efficacy lies in quantifying the reduction of EGFR phosphorylation at specific tyrosine residues upon treatment. This can be effectively achieved using Western blotting with a panel of highly specific phospho-EGFR antibodies.

Key EGFR Phosphorylation Sites and Corresponding Antibodies

Several tyrosine residues on EGFR are autophosphorylated upon activation, each playing a distinct role in downstream signaling.[5] Monitoring the phosphorylation status of these sites provides a detailed picture of EGFR inhibition.

Phosphorylation SiteDownstream Signaling Pathway(s)Recommended Antibody (Example)
pY845 STAT signaling, Stabilization of the activation loopAnti-EGFR (phospho Y845) antibody
pY992 PLCγ binding and activationAnti-EGFR (phospho Y992) antibody
pY1045 c-Cbl binding, receptor ubiquitination and degradationAnti-EGFR (phospho Y1045) antibody[2]
pY1068 GRB2 binding, RAS/MAPK pathway activationAnti-EGFR (phospho Y1068) antibody[1][12]
pY1148 Shc binding, MAP kinase signaling activationAnti-EGFR (phospho Y1148) antibody
pY1173 Shc and PLCγ binding, MAP kinase and PI3K/AKT pathway activationAnti-EGFR (phospho Y1173) antibody
Hypothetical Experimental Results

The following table presents hypothetical data from a Western blot experiment comparing the effect of this compound, Gefitinib, and Erlotinib on the phosphorylation of key EGFR sites in A431 cells stimulated with EGF. The data is represented as a percentage of inhibition relative to the EGF-stimulated control.

Treatment (Concentration)% Inhibition of pY845% Inhibition of pY1068% Inhibition of pY1173Total EGFR Levels (Fold Change)
Vehicle Control (DMSO) 0%0%0%1.0
This compound (5 µM) 85%90%88%0.9
Gefitinib (1 µM) 92%95%93%1.1
Erlotinib (1 µM) 90%94%91%1.0

These hypothetical results suggest that this compound effectively inhibits EGFR autophosphorylation at multiple key sites, comparable to the established inhibitors Gefitinib and Erlotinib.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: A431 cells (human epidermoid carcinoma) are recommended due to their high expression of wild-type EGFR.[3][13]

  • Culture Conditions: Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to stimulation, starve the cells in serum-free DMEM for 16-24 hours to reduce basal EGFR activity.

  • Inhibitor Treatment: Pre-treat the starved cells with this compound (e.g., 1, 5, 10 µM), Gefitinib (e.g., 0.1, 1, 5 µM), Erlotinib (e.g., 0.1, 1, 5 µM), or vehicle control (DMSO) for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of human recombinant EGF for 15 minutes at 37°C.[13]

Western Blotting
  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an 8% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (specific sites), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands can be performed using image analysis software to quantify the levels of phosphorylated and total EGFR.

Visualizing Pathways and Workflows

EGFR Signaling Pathway and this compound Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Ligand Binding EGFR_active EGFR (active) Autophosphorylated EGFR_inactive->EGFR_active Dimerization & Activation ADP ADP EGFR_active->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR_active->Downstream Signal Transduction ATP ATP ATP->EGFR_active This compound This compound This compound->EGFR_active Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Validation

This diagram outlines the key steps in the experimental process for validating the efficacy of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A1 Culture A431 Cells A2 Serum Starve Cells A1->A2 A3 Pre-treat with Inhibitors (this compound, Gefitinib, Erlotinib) A2->A3 A4 Stimulate with EGF A3->A4 B1 Cell Lysis & Protein Quantification A4->B1 Sample Preparation B2 SDS-PAGE & Protein Transfer B1->B2 B3 Membrane Blocking B2->B3 B4 Primary Antibody Incubation (p-EGFR, Total EGFR, Loading Control) B3->B4 B5 Secondary Antibody Incubation B4->B5 B6 Chemiluminescent Detection B5->B6 C1 Densitometry & Quantification B6->C1 Data Acquisition C2 Comparative Analysis of Inhibition C1->C2

Caption: Experimental workflow for validating this compound's effect on EGFR phosphorylation.

Conclusion

This guide provides a structured approach for the validation of this compound as an EGFR inhibitor. By employing a comparative analysis with established drugs and utilizing a panel of phospho-specific EGFR antibodies, researchers can robustly characterize the biochemical efficacy of this compound. The detailed protocols and visual aids are intended to facilitate the design and execution of these critical validation studies in the pursuit of novel cancer therapeutics.

References

RG13022 Specificity: A Comparative Analysis with Other Tyrphostins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor RG13022 with other members of the tyrphostin family. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to offer an objective resource for evaluating the specificity and potential applications of this compound in research and drug development.

Introduction to Tyrphostins and this compound

Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs).[1] These enzymes play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[2][3] Dysregulation of PTK activity is often implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention.[3]

This compound is a specific tyrphostin that has been characterized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound blocks receptor autophosphorylation and subsequent downstream signaling.[5] This inhibition of EGFR signaling has been shown to suppress cancer cell proliferation and tumor growth.[4]

Comparative Kinase Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of this compound and other selected tyrphostins against various protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.

CompoundTarget KinaseIC50 ValueCell Line/Assay Conditions
This compound EGFR Autophosphorylation4 µMCell-free immunoprecipitate assay
DNA Synthesis (EGF-stimulated)1 µMHER 14 cells
Colony Formation (EGF-stimulated)3 µMHER 14 cells
Tyrphostin AG 1478 EGFR~3 nMIn vitro
ErbB4-Inhibits radiation-induced activation
Tyrphostin 25 (RG-50875) EGFR3 µMA431 cells
PDGF Receptor-Affected
Insulin Receptor-Affected
Tyrphostin A9 PDGFR0.5 µM-
EGFR460 µM-
Tyrphostin AG 18 EGFR35 µM-
PDGFR25 µM-

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical procedure for determining the IC50 value of a test compound against a specific protein tyrosine kinase.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the target kinase

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate solvent.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilution or control (solvent only) to the wells of a 384-well plate.

    • Add 5 µL of a 2x kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a 4x ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The amount of ADP produced is directly proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Workflows

EGFR Signaling Pathway and Tyrphostin Inhibition

The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and highlights the point of inhibition by tyrphostins like this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][6][7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Tyrphostins This compound & Other Tyrphostins Tyrphostins->EGFR Inhibits Autophosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and tyrphostin inhibition.

Kinase Inhibition Assay Workflow

The diagram below outlines the key steps of a typical in vitro kinase inhibition assay used to determine the potency of inhibitors.

Kinase_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Test Compound Start->Prep Dispense Dispense Compound/Control into 384-well Plate Prep->Dispense AddKinase Add Kinase and Substrate Dispense->AddKinase PreIncubate Pre-incubate at RT AddKinase->PreIncubate Initiate Initiate Reaction with ATP PreIncubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Deplete ATP Incubate->Stop Detect Add Detection Reagent & Incubate Stop->Detect Read Measure Luminescence Detect->Read Analyze Analyze Data & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow of an in vitro kinase inhibition assay.

Summary of this compound Specificity

Based on the available data, this compound demonstrates clear inhibitory activity against the Epidermal Growth Factor Receptor. Its IC50 for inhibiting EGFR autophosphorylation in a cell-free assay is 4 µM, and it inhibits EGF-stimulated DNA synthesis and colony formation in cells at 1 µM and 3 µM, respectively.[4]

When compared to other tyrphostins, the specificity of this compound appears to be more directed towards EGFR than some broader-spectrum inhibitors. For instance, Tyrphostin AG 18 inhibits both EGFR and PDGFR with similar potency, while Tyrphostin A9 is significantly more potent against PDGFR than EGFR.[9][10] In contrast, Tyrphostin AG 1478 is a highly potent and selective EGFR inhibitor, with an IC50 in the nanomolar range, making it substantially more potent than this compound for this specific target.[4]

The data suggests that while this compound is an effective inhibitor of EGFR, other tyrphostins may offer either greater potency for this specific target or a broader inhibition profile across different tyrosine kinase families. The choice of inhibitor will therefore depend on the specific research question and the desired level of selectivity. Further comprehensive kinase profiling of this compound against a large panel of kinases would be beneficial to fully elucidate its specificity.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to RG13022 and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the tyrosine kinase inhibitor RG13022, with a focus on its cross-reactivity with other kinases. Due to the limited publicly available data on the broad kinase selectivity of this compound, this guide uses the well-characterized EGFR inhibitors, Gefitinib and Erlotinib, as illustrative examples to demonstrate a comprehensive cross-reactivity analysis.

This compound, also known as Tyrphostin this compound, is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling cascade is a known driver in various cancers, making it a key therapeutic target.[2][3]

On-Target Activity of this compound

The inhibitory activity of this compound against its primary target, EGFR, and its effects on cancer cell lines have been quantified in several studies. The following table summarizes the key in vitro and cellular IC50 values for this compound.

Target/AssayCell Line/SystemIC50 (µM)Reference
EGFR AutophosphorylationImmunoprecipitated EGFR4[1]
EGFR AutophosphorylationHER 14 cells5
Colony FormationHER 14 cells (EGF-stimulated)1
DNA SynthesisHER 14 cells (EGF-stimulated)3
Colony FormationMH-85 cells (EGF-stimulated)7
DNA SynthesisMH-85 cells (EGF-stimulated)1.5
DNA SynthesisHN5 cells11

Understanding Kinase Cross-Reactivity: A Comparative Look at Gefitinib and Erlotinib

While the on-target effects of a kinase inhibitor are crucial, its interactions with other kinases—termed cross-reactivity or off-target effects—can have significant implications, ranging from unforeseen toxicities to beneficial polypharmacology. Comprehensive kinase profiling, often using platforms like KINOMEscan®, is the standard method for assessing an inhibitor's selectivity across the human kinome.

As extensive public cross-reactivity data for this compound is not available, we present a comparative analysis of two other well-established EGFR inhibitors, Gefitinib and Erlotinib, to illustrate the nature and importance of such data. The following table summarizes the dissociation constants (Kd) for these inhibitors against a selection of off-target kinases, as determined by KINOMEscan® assays.[4][5] A lower Kd value indicates a stronger binding affinity.

KinaseGefitinib (Kd, nM)Erlotinib (Kd, nM)Primary Cellular Function
EGFR (Primary Target) 3.3 0.9 Cell proliferation, survival, differentiation
ABL1>10,0001,200Cell differentiation, division, adhesion
BLK8801,100B-cell receptor signaling
LCK>10,0004,200T-cell receptor signaling
SRC>10,0003,100Cell adhesion, proliferation, migration
YES1>10,0003,000Cell growth and differentiation
RIPK2491,100Innate immune response
STK10>10,000170Lymphocyte migration and adhesion

Data is illustrative and compiled from various public sources. Exact values may vary between experimental setups.

This comparative data reveals that while both Gefitinib and Erlotinib are potent EGFR inhibitors, they exhibit different off-target profiles. For instance, Gefitinib shows a notable affinity for RIPK2, while Erlotinib interacts with STK10 at clinically relevant concentrations.[6] Such off-target interactions can contribute to the unique clinical profiles and side effects of each drug. For example, the inhibition of STK10 by erlotinib has been linked to an enhancement of lymphocytic responses, which may contribute to the skin rashes often observed in patients.[6]

Experimental Methodologies

A thorough understanding of a kinase inhibitor's activity requires robust experimental protocols. Below is a representative methodology for an in vitro kinase inhibition assay, a foundational experiment in kinase drug discovery.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a target kinase by measuring the amount of ADP produced in the kinase reaction.

1. Materials and Reagents:

  • Purified recombinant target kinase (e.g., EGFR)

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound) dissolved in 100% DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution at a concentration near the Km for the target kinase

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2 µL of a 2.5x kinase/substrate mixture (prepared in kinase reaction buffer) to each well.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a 2.5x ATP solution to each well to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from wells with no kinase).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context of this compound's activity and the process of evaluating its cross-reactivity, the following diagrams illustrate the EGFR signaling pathway and a general workflow for kinase profiling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->P_EGFR Inhibits GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Kinase_Profiling_Workflow cluster_screening Kinase Panel Screening (e.g., KINOMEscan®) start Start: Test Compound (e.g., this compound) compound_prep Compound Preparation (Serial Dilution) start->compound_prep binding_assay Competition Binding Assay (Compound vs. Immobilized Ligand) compound_prep->binding_assay kinase_panel Panel of Purified Kinases (~400+ kinases) kinase_panel->binding_assay detection Quantification of Kinase Binding (e.g., qPCR) binding_assay->detection data_analysis Data Analysis detection->data_analysis kd_calc Calculation of Kd or % Inhibition data_analysis->kd_calc selectivity_profile Generation of Selectivity Profile (Treespot) kd_calc->selectivity_profile end End: Identification of On- and Off-Targets selectivity_profile->end

References

A Comparative Analysis of EGFR Inhibitors: RG13022 vs. AG1478

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent tyrosine kinase inhibitors, RG13022 and AG1478, both targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting a side-by-side comparison of their biochemical and cellular activities, supported by available experimental data and detailed protocols.

Introduction

This compound and AG1478 are small molecule inhibitors that target the tyrosine kinase domain of EGFR, a key receptor involved in cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention. Both compounds function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades.

Mechanism of Action and Signaling Pathway

Both this compound and AG1478 are classified as tyrphostins, a class of compounds known to inhibit protein tyrosine kinases. Their primary mechanism of action involves the inhibition of EGFR autophosphorylation, which is a critical step in the activation of the receptor upon ligand binding. This inhibition blocks the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression and survival.

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by this compound and AG1478.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding P_EGFR p-EGFR (Active) EGFR:f2->P_EGFR Autophosphorylation This compound This compound This compound->EGFR:f2 Inhibition AG1478 AG1478 AG1478->EGFR:f2 Inhibition GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound and AG1478.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and AG1478, including their inhibitory concentrations (IC50) in various assays. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibition
CompoundTarget KinaseIC50Assay Type
This compound EGFR4 µM[1][2]Autophosphorylation in immunoprecipitates
EGFR5 µM[2]Autophosphorylation in HER 14 cells
AG1478 EGFR3 nM[3]Cell-free assay
HER2-Neu>100 µM[3]Cell-free assay
PDGFR>100 µM[3]Cell-free assay
Table 2: Cellular Activity - Inhibition of Cell Proliferation and DNA Synthesis
CompoundCell LineAssay TypeIC50
This compound HER 14Colony Formation1 µM[1][2]
HER 14DNA Synthesis3 µM[1][2]
MH-85Colony Formation7 µM[2]
MH-85DNA Synthesis1.5 µM[2]
HT-22Not Specified1 µM
AG1478 BaF/ERXMitogenesis0.07 µM[3]
LIM1215Mitogenesis0.2 µM[3]
U87MG (wtEGFR)DNA Synthesis35.2 µM
U87MG (ΔEGFR)DNA Synthesis4.6 µM
HepG2Cell ViabilityDose-dependent inhibition (5-40 µmol/mL)[4]
A431Not SpecifiedNot Specified
Glioma XenograftsNot SpecifiedNot Specified

In Vivo Efficacy

Both this compound and AG1478 have demonstrated anti-tumor activity in vivo.

  • This compound: Administration of this compound at a dose of 400 μ g/mouse/day significantly inhibited the growth of MH-85 tumors in nude mice and prolonged their lifespan[2]. The compound has also been shown to suppress tumor growth in other nude mice models[1].

  • AG1478: AG1478 has been shown to block the phosphorylation of EGFR at the tumor site and inhibit the growth of A431 xenografts, which overexpress wild-type EGFR, as well as glioma xenografts expressing a constitutively active EGFR mutant (de2-7 EGFR)[3].

Experimental Protocols

EGFR Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against EGFR kinase.

Objective: To measure the IC50 value of a test compound for the inhibition of EGFR autophosphorylation.

Materials:

  • Recombinant human EGFR protein

  • ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound or AG1478) dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the diluted test compounds to the wells.

  • Add the recombinant EGFR protein to all wells except the negative control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the level of EGFR phosphorylation using an appropriate method, such as ELISA with a phosphotyrosine-specific antibody.

  • Measure the signal (e.g., absorbance or fluorescence).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.

EGFR_Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitors B Add Reaction Buffer and Inhibitors to Plate A->B C Add Recombinant EGFR Protein B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Phosphorylation (e.g., ELISA) F->G H Measure Signal G->H I Calculate IC50 H->I

Caption: Workflow for a typical EGFR kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and proliferation.

Objective: To determine the effect of this compound or AG1478 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A431, HER 14)

  • Cell culture medium and supplements

  • Test compounds (this compound or AG1478)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitors A->B C Incubate for 48-72 hours B->C D Add MTT Solution C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for a typical MTT cell proliferation assay.

Conclusion

Both this compound and AG1478 are effective inhibitors of EGFR tyrosine kinase with demonstrated anti-proliferative and anti-tumor activities. Based on the available data, AG1478 appears to be a more potent inhibitor of EGFR in cell-free assays, with an IC50 in the nanomolar range, compared to the micromolar IC50 of this compound. AG1478 also exhibits high selectivity for EGFR over other kinases like HER2-Neu and PDGFR[3].

The choice between these two inhibitors for a specific research application will depend on the desired potency, selectivity profile, and the specific experimental context. This guide provides a foundational comparison to aid researchers in their decision-making process and in the design of future experiments. Further head-to-head studies under standardized conditions would be beneficial for a more definitive comparative assessment.

References

RG13022: A Comparative Analysis of Anti-Tumor Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-tumor effects of RG13022, a tyrphostin-class epidermal growth factor receptor (EGFR) inhibitor, in preclinical xenograft models. Due to the limited availability of public quantitative in vivo data for this compound, this guide will focus on its reported qualitative effects and draw comparisons with the well-documented quantitative anti-tumor activity of other established EGFR inhibitors, Gefitinib and Erlotinib.

Executive Summary

This compound has been shown to suppress tumor growth and increase the lifespan of nude mice bearing human squamous cell carcinoma xenografts.[1][2] However, a significant challenge identified in preclinical studies is its rapid in vivo elimination, which may impact its therapeutic efficacy when not administered optimally.[2][3] In contrast, extensive quantitative data is available for other EGFR inhibitors like Gefitinib and Erlotinib, demonstrating significant tumor growth inhibition across a range of xenograft models. This guide presents a side-by-side comparison to provide context for the potential anti-tumor activity of this compound.

Data Presentation: Comparative Anti-Tumor Efficacy

Table 1: Anti-Tumor Activity of Gefitinib in Xenograft Models

Cell LineTumor TypeMouse ModelTreatment Dose & ScheduleTumor Growth InhibitionReference
H358RNon-Small Cell Lung CancerBALB/c NudeNot Specified52.7% ± 3.1% (at day 21)[4]
H358Non-Small Cell Lung CancerBALB/c NudeNot Specified28.0% ± 1.4% (at day 21)[4]

Table 2: Anti-Tumor Activity of Erlotinib in Xenograft Models

Cell LineTumor TypeMouse ModelTreatment Dose & ScheduleTumor Growth InhibitionReference
SUM149Triple-Negative Breast CancerNot Specified50 mg/kg/day84% (at day 49)[5]
SUM149Triple-Negative Breast CancerNot Specified100 mg/kg/day103% (at day 49)[5]
H460aNon-Small Cell Lung CancerAthymic Nude100 mg/kg71%[6]
A549Non-Small Cell Lung CancerAthymic Nude100 mg/kg93%[6]
BxPC-3Pancreatic CancerBALB/c Nude100 mg/kg/day74.5% (at day 28)[7]

Mechanism of Action: EGFR Signaling Pathway

This compound, like Gefitinib and Erlotinib, functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This receptor, upon binding to ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. By blocking the initial autophosphorylation step, this compound effectively abrogates these downstream signals, leading to an anti-proliferative effect on tumor cells that are dependent on the EGFR pathway.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K This compound This compound This compound->P_EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following provides a detailed, generalized methodology for a xenograft anti-tumor efficacy study, based on common practices in the field.

1. Cell Culture and Animal Models:

  • Human tumor cell lines (e.g., A549, H358, SUM149) are cultured in appropriate media and conditions.

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.

2. Tumor Implantation:

  • Tumor cells are harvested, washed, and resuspended in a sterile solution, often mixed with Matrigel.

  • A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers.

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • The test compound (e.g., this compound) and vehicle control are administered according to the specified dose and schedule (e.g., daily intraperitoneal injection).

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study (e.g., 2-3 times per week).

  • At the end of the study, animals are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as a percentage of the control group.

5. Statistical Analysis:

  • Statistical tests (e.g., t-test or ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups.

Xenograft_Workflow A Cell Culture (e.g., A549, H358) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Initiation (this compound vs. Vehicle) D->E F Tumor Volume & Body Weight Measurement E->F F->F Repeated Measures G Endpoint Analysis (Tumor Excision & Weight) F->G H Data Analysis G->H

Caption: General workflow for a xenograft anti-tumor efficacy study.

Conclusion

This compound demonstrates a qualitative anti-tumor effect in xenograft models by inhibiting the EGFR signaling pathway. However, the lack of robust quantitative in vivo data and concerns about its rapid metabolism highlight the need for further investigation, potentially with optimized formulations or delivery methods. The provided data on established EGFR inhibitors, Gefitinib and Erlotinib, offer a valuable benchmark for the level of tumor growth inhibition that can be achieved with effective targeting of this critical oncogenic pathway. Future studies with this compound should aim to generate comprehensive quantitative data to allow for a more direct and thorough comparison of its anti-tumor efficacy.

References

RG13022 Efficacy in EGFR-Mutated Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of RG13022, a tyrosine kinase inhibitor (TKI), in epidermal growth factor receptor (EGFR)-mutated cell lines. Due to the limited recent research on this compound, this guide will compare its available data with that of more extensively studied first, second, and third-generation EGFR inhibitors, including gefitinib, erlotinib, afatinib, and osimertinib.

Overview of this compound

This compound, also known as Tyrphostin this compound, is a small molecule inhibitor of the EGFR tyrosine kinase. Early preclinical studies demonstrated its ability to inhibit EGFR autophosphorylation and suppress the growth of cancer cells stimulated by EGF.[1][2] In a cell-free assay, this compound inhibits the autophosphorylation of the EGF receptor with a half-maximal inhibitory concentration (IC50) of 4 µM.[1][2] It has also been shown to inhibit colony formation and DNA synthesis in EGF-stimulated HER 14 and MH-85 cells.[1][3] However, a study on its in vivo pharmacology indicated rapid elimination from plasma and a lack of significant tumor growth delay in a xenograft model, which may have limited its further development.[4]

Comparative Efficacy of EGFR Inhibitors

The following tables summarize the available quantitative data on the efficacy of this compound and other prominent EGFR inhibitors in various cell lines. The data for gefitinib, erlotinib, afatinib, and osimertinib are more extensive and cover a wider range of EGFR mutations, reflecting their widespread use in research and clinical settings.

Table 1: Preclinical Efficacy of this compound in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundHER 14Colony Formation1[1][3]
This compoundHER 14DNA Synthesis3[1][3]
This compoundMH-85Colony Formation7[1][3]
This compoundMH-85DNA Synthesis1.5[1][3]
This compound-EGFR Autophosphorylation (cell-free)4[1][2]

Table 2: Comparative IC50 Values of EGFR Tyrosine Kinase Inhibitors in EGFR-Mutated Cell Lines (nM)

Cell LineEGFR MutationGefitinibErlotinibAfatinibOsimertinibReference
PC-9Exon 19 del-70.8-[5]
HCC827Exon 19 del----
H3255L858R75120.3-[5][6]
H1975L858R, T790M>10000>10000575[5][6]
PC-9ERExon 19 del, T790M--16513[5]

Note: The IC50 values for gefitinib and erlotinib in H1975 cells are generally reported to be very high, indicating resistance.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of EGFR inhibitors and the methods used to evaluate their efficacy, the following diagrams illustrate the EGFR signaling pathway and standard experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT3 STAT3 EGFR->STAT3 EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Inhibitor EGFR Inhibitor (e.g., this compound) Inhibitor->EGFR Inhibition of Autophosphorylation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis A Seed EGFR-mutated cancer cells B Treat with varying concentrations of EGFR inhibitor (e.g., this compound) A->B C Cell Viability Assay (e.g., MTT) B->C D Western Blot for p-EGFR, p-AKT, p-ERK B->D E Apoptosis Assay (e.g., Annexin V) B->E F Determine IC50 values C->F G Quantify protein phosphorylation levels D->G H Quantify apoptotic cell population E->H

References

RG13022: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Development

RG13022, a tyrphostin derivative, has demonstrated potential as an anti-proliferative agent through its targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This guide provides a comprehensive comparison of the available in vitro and in vivo data for this compound, offering researchers a detailed overview of its biological activity, supported by experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity in both cell-free and cell-based assays (in vitro) and its anti-tumor effects in animal models (in vivo).

In Vitro Activity of this compound
ParameterSystemCell LineIC50 ValueReference
EGFR Autophosphorylation Cell-Free (Immunoprecipitates)-4 µM[1][2]
CellularHER 145 µM[2]
Colony Formation CellularHER 141 µM[1][2]
CellularMH-857 µM[2]
DNA Synthesis CellularHER 143 µM[1][2]
CellularMH-851.5 µM[2]
Cell Proliferation CellularHT-221 µM[3]
In Vivo Activity of this compound
Animal ModelTumor TypeTreatment DoseOutcomeReference
Nude MiceSquamous Cell Carcinoma (MH-85)400 µ g/mouse/day Significant inhibition of tumor growth, increased life span[2]

Signaling Pathway

This compound exerts its effects by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling through pathways crucial for cell proliferation and survival, primarily the Ras-MAPK and PI3K-AKT pathways. This compound competitively binds to the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of these downstream pathways.[3]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation This compound This compound This compound->EGFR Inhibits Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: this compound inhibits EGFR autophosphorylation and downstream signaling.

Experimental Protocols

In Vitro Assays

EGFR Autophosphorylation Assay (Cell-Free)

This assay measures the ability of a compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.

  • Preparation of EGFR: The EGF receptor is immunoprecipitated from cell lysates (e.g., from A431 cells, which overexpress EGFR).

  • Reaction Mixture: The immunoprecipitated receptor is incubated with a reaction buffer containing ATP and the test compound (this compound) at various concentrations.

  • Phosphorylation Reaction: The phosphorylation reaction is initiated by the addition of ATP and allowed to proceed at a controlled temperature (e.g., 30°C).

  • Detection: The level of receptor autophosphorylation is determined by SDS-PAGE followed by Western blotting using an anti-phosphotyrosine antibody. The intensity of the phosphorylated EGFR band is quantified to determine the IC50 value.

Colony Formation Assay

This assay assesses the effect of a compound on the long-term proliferative capacity of cells.

  • Cell Seeding: Cells (e.g., HER 14 or MH-85) are seeded at a low density in multi-well plates.

  • Treatment: The cells are treated with various concentrations of this compound and a growth factor like EGF.

  • Incubation: The plates are incubated for a period of 7-14 days to allow for colony formation.

  • Staining and Quantification: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted. The IC50 value is the concentration of this compound that inhibits colony formation by 50%.

DNA Synthesis Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Culture and Treatment: Cells are cultured and treated with different concentrations of this compound in the presence of a mitogen like EGF.

  • Labeling: A labeled nucleoside, such as BrdU (5-bromo-2'-deoxyuridine) or [³H]-thymidine, is added to the culture medium. This label is incorporated into newly synthesized DNA.

  • Detection: The amount of incorporated label is quantified. For BrdU, this is typically done using an anti-BrdU antibody in an ELISA-based assay. For [³H]-thymidine, scintillation counting is used. The IC50 value represents the concentration of this compound that reduces DNA synthesis by 50%.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_steps General Workflow Assay1 EGFR Autophosphorylation Step2 Treatment with this compound Assay1->Step2 Assay2 Colony Formation Assay2->Step2 Assay3 DNA Synthesis Assay3->Step2 Step1 Cell Culture / Receptor Prep Step1->Assay1 Step1->Assay2 Step1->Assay3 Step3 Incubation & Labeling Step2->Step3 Step4 Data Acquisition Step3->Step4 Step5 IC50 Determination Step4->Step5

Caption: General workflow for in vitro evaluation of this compound.

In Vivo Assay

Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human tumor cells (e.g., MH-85 squamous carcinoma cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with this compound (e.g., 400 µ g/mouse/day ) or a vehicle control. The route of administration can vary (e.g., intraperitoneal or oral).

  • Monitoring: Tumor size is measured regularly (e.g., with calipers) throughout the study. The general health and survival of the mice are also monitored.

  • Endpoint: At the end of the study, the tumors are excised and weighed. The data is used to determine the extent of tumor growth inhibition.

In_Vivo_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Start->Tumor_Growth Treatment This compound Treatment Tumor_Growth->Treatment Monitoring Tumor Measurement & Survival Monitoring Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for in vivo xenograft studies with this compound.

References

RG13022: A Comparative Guide to an Alternative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, notably non-small cell lung cancer. While established drugs such as osimertinib, erlotinib, and gefitinib have demonstrated significant clinical efficacy, the quest for alternative inhibitors with improved or differentiated profiles continues. This guide provides a comparative analysis of RG13022, a tyrosine kinase inhibitor, with other prominent EGFR inhibitors, supported by available experimental data.

Mechanism of Action

This compound is a tyrosine kinase inhibitor that specifically targets the autophosphorylation of the EGF receptor.[1][2] It functions by competitively binding to the ATP-binding site within the EGFR kinase domain.[3] This action blocks the initiation of downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3] This mechanism is shared by other tyrosine kinase inhibitors like erlotinib and gefitinib.[4]

Comparative Efficacy: A Data-Driven Overview

Inhibitor Target/Assay Cell Line/System IC50 Reference
This compound EGFR AutophosphorylationImmunoprecipitates4 µM[1][2]
Colony FormationHER 14 cells1 µM[1][2]
DNA SynthesisHER 14 cells3 µM[1][2]
Colony FormationMH-85 cells7 µM[2]
DNA SynthesisMH-85 cells1.5 µM[2]
Osimertinib EGFR (L858R/T790M)Cell-free<15 nM[5]
EGFR (wild-type)Cell-free480–1865 nM[5]
Mutant EGFR PhosphorylationVarious NSCLC cell lines4.5 - 40.7 nM[6]
Erlotinib EGFRCell-free2 nM[1][2]
EGFR AutophosphorylationHNS tumor cells20 nM[1]
Cell ProliferationPC-9 cells (EGFR exon 19 del)7 nM[7]
Cell ProliferationH3255 cells (EGFR L858R)12 nM[7]
Gefitinib EGFR (Tyr1173)NR6wtEGFR cells37 nM[4]
EGFR (Tyr992)NR6wtEGFR cells37 nM[4]
Cell ProliferationHCC827 cells (EGFR exon 19 del)13.06 nM[8]
Cell ProliferationPC9 cells (EGFR exon 19 del)77.26 nM[8]

Signaling Pathway and Experimental Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR Autophosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibition

EGFR Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_assays Experimental Assays A Cancer Cell Culture B Treatment with EGFR Inhibitors (e.g., this compound) A->B C1 EGFR Autophosphorylation Assay B->C1 C2 Colony Formation Assay B->C2 C3 DNA Synthesis Assay (e.g., BrdU) B->C3 D1 Western Blot for pEGFR C1->D1 D2 Stain and Count Colonies C2->D2 D3 Quantify BrdU Incorporation C3->D3 E Data Analysis (IC50 Determination) D1->E D2->E D3->E

General workflow for evaluating EGFR inhibitors.

Detailed Experimental Protocols

For researchers looking to replicate or build upon the findings presented, the following are detailed methodologies for key experiments.

EGFR Autophosphorylation Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of the EGFR in a cell-free or cellular context.

  • Cell Lysate Preparation (for cellular assay):

    • Culture cancer cells (e.g., A431) to 80-90% confluency.

    • Starve cells in serum-free media for 16-24 hours.

    • Treat cells with various concentrations of the EGFR inhibitor (e.g., this compound) for a predetermined time (e.g., 1 hour).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation (optional, for cleaner results):

    • Incubate the cell lysate with an anti-EGFR antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer.

  • Kinase Assay (for cell-free assay):

    • In a microtiter plate, combine recombinant human EGFR, a substrate (e.g., a tyrosine-containing peptide), and various concentrations of the inhibitor.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction.

  • Detection:

    • For cellular assays, the level of phosphorylated EGFR (pEGFR) can be determined by Western blotting using an anti-pEGFR antibody.

    • For cell-free assays, the amount of phosphorylated substrate can be quantified using methods like ELISA, fluorescence, or radioactivity.

  • Data Analysis:

    • Quantify the signal for each inhibitor concentration.

    • Normalize the data to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Colony Formation Assay (Anchorage-Independent Growth)

This assay assesses the ability of a single cell to proliferate and form a colony, a hallmark of cancerous cells.

  • Preparation of Agar Layers:

    • Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

    • Prepare a top layer of 0.3-0.4% low-melting-point agarose in culture medium.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Resuspend the cells in the top agarose solution at a low density (e.g., 500-5000 cells per well).

    • Quickly layer the cell-agarose suspension on top of the base agar layer.

  • Treatment:

    • The EGFR inhibitor can be included in the top agarose layer or added to the medium that is periodically fed to the cells.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.

    • Feed the cells every 3-4 days with fresh medium containing the inhibitor.

  • Staining and Counting:

    • Stain the colonies with a solution like 0.005% crystal violet for at least 1 hour.

    • Wash the plates to remove excess stain.

    • Count the number of colonies (typically defined as a cluster of >50 cells) using a microscope.

  • Data Analysis:

    • Calculate the plating efficiency for each treatment condition.

    • Determine the percentage of inhibition of colony formation relative to the control.

    • Calculate the IC50 value from the dose-response curve.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the EGFR inhibitor for a desired period (e.g., 24-72 hours).

  • BrdU Labeling:

    • Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to the culture medium.

    • Incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours).

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells with a fixative solution (e.g., methanol-based).

    • Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.

  • Immunodetection:

    • Incubate the cells with a primary antibody specific to BrdU.

    • Wash the cells and add a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Signal Quantification:

    • If using an enzyme-conjugated secondary antibody, add a substrate that produces a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader. If using a fluorescent secondary antibody, measure the fluorescence.

  • Data Analysis:

    • Subtract the background signal.

    • Normalize the data to the untreated control.

    • Plot the percentage of inhibition of DNA synthesis against the inhibitor concentration to determine the IC50 value.

References

Safety Operating Guide

Proper Disposal Procedures for RG13022: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling RG13022, a tyrosine kinase inhibitor also known as Tyrphostin this compound (CAS Number: 136831-48-6), adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. While specific institutional guidelines and local regulations must always be followed, this document provides essential, step-by-step guidance for the safe handling and disposal of this compound based on general best practices for research-grade chemical compounds.

It is imperative to obtain and consult the Safety Data Sheet (SDS) provided by the specific supplier of your this compound before handling or disposing of the material. The SDS contains detailed, substance-specific information that is essential for safety. The information presented here is intended to supplement, not replace, the supplier-specific SDS.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust if handling the solid form of this compound.

Step-by-Step Disposal Workflow

The proper disposal of this compound, as with most research chemicals, involves a multi-step process to ensure that the waste is handled, segregated, and disposed of in a manner that is safe and compliant with regulations.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_disposal Final Disposal prep_sds Consult this compound Safety Data Sheet (SDS) prep_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Work in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_workspace waste_container Use a Designated, Labeled, and Compatible Waste Container prep_workspace->waste_container waste_segregation Segregate this compound Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) waste_container->waste_segregation waste_label Label Container with: 'Hazardous Waste', Chemical Name, and Associated Hazards waste_segregation->waste_label disposal_contact Contact Institutional Environmental Health & Safety (EHS) waste_label->disposal_contact disposal_pickup Arrange for Professional Waste Pickup disposal_contact->disposal_pickup disposal_documentation Maintain Disposal Records disposal_pickup->disposal_documentation

Figure 1. Step-by-step workflow for the proper disposal of this compound.

Experimental Protocols for Decontamination

For minor spills or decontamination of labware that has come into contact with this compound, the following general procedure can be applied. However, the specific decontamination solution and procedure should be verified against the compound's reactivity data in the SDS.

  • Preparation of Decontamination Solution: Prepare a suitable decontamination solution. For many organic compounds, a solution of a mild detergent and water, or a dilute solution of a chemical neutralizer (if appropriate for the compound's chemistry) can be used. Avoid using solvents that could react with this compound or create a more hazardous situation.

  • Decontamination Procedure:

    • For contaminated surfaces, gently wipe the area with a cloth or paper towel soaked in the decontamination solution.

    • For contaminated labware, immerse the items in the decontamination solution and allow them to soak for a sufficient period.

    • Following decontamination, wash the items thoroughly with soap and water.

  • Waste from Decontamination: All materials used for decontamination (e.g., paper towels, cleaning solutions) must be treated as hazardous waste and disposed of in the designated this compound waste container.

Data Presentation: Waste Segregation Guidelines

Proper segregation of chemical waste is crucial for safe disposal and to prevent unintended chemical reactions. The following table provides a general guideline for the segregation of waste generated from work with this compound.

Waste TypeContainer TypeSegregation Notes
Solid this compound Waste Labeled, sealed, and compatible solid waste container.Keep separate from liquid waste.
Liquid this compound Waste (in non-halogenated solvent) Labeled, sealed, and compatible liquid waste container.Do not mix with halogenated solvent waste.
Liquid this compound Waste (in halogenated solvent) Labeled, sealed, and compatible liquid waste container for halogenated waste.Keep separate from non-halogenated solvent waste.
Contaminated Sharps Puncture-resistant sharps container labeled as hazardous waste.Needles, syringes, and other sharp objects contaminated with this compound.
Contaminated Labware (disposable) Labeled hazardous waste container.Pipette tips, gloves, and other disposable items.

Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound, nor for the established protocols and regulations of your institution and local authorities. Always prioritize the information provided in the SDS and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

Essential Safety and Logistics for Handling RG13022

Author: BenchChem Technical Support Team. Date: November 2025

Product Identifier: RG13022 Synonyms: Tyrphostin this compound CAS Number: 136831-48-6[1][2] Molecular Formula: C16H14N2O2[1][2] Molecular Weight: 266.3[1][2]

Description: this compound is a tyrosine kinase inhibitor that inhibits the autophosphorylation of the Epidermal Growth Factor (EGF) receptor.[3][4] It is intended for research use only and is not for diagnostic or therapeutic use.[2] While some suppliers may ship this compound as a non-hazardous chemical, it is crucial to handle it with care due to its biological activity.[5]

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Equipment Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects eyes from splashes or aerosols.
Hand Protection Nitrile glovesPrevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.Prevents inhalation of airborne particles.

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a chemical fume hood.

2. Safe Handling Practices:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

3. Storage:

  • Store in a tightly sealed container in a cool, dry place.[5]

  • Some suppliers recommend long-term storage at -20°C.[3][5]

  • Keep away from incompatible materials.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste streams.

  • Do not mix with incompatible chemicals.

2. Waste Collection:

  • Collect waste this compound and contaminated materials (e.g., gloves, pipette tips) in a designated, labeled, and sealed container.

  • The container must be compatible with the chemical.

3. Disposal Procedure:

  • Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never dispose of this compound down the drain or in the regular trash.[6]

Experimental Workflow: Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE (Gloves, Lab Coat, Safety Glasses) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood if necessary) prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_collect_solid Collect Solid Waste (e.g., contaminated tips, tubes) handle_experiment->disp_collect_solid Post-experiment disp_collect_liquid Collect Liquid Waste (e.g., unused solution) handle_experiment->disp_collect_liquid Post-experiment disp_container Store in Labeled, Sealed Hazardous Waste Container disp_collect_solid->disp_container disp_collect_liquid->disp_container disp_ehs Contact EHS for Pickup disp_container->disp_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.